hydroquinidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20-/m0/s1 |
InChI Key |
LJOQGZACKSYWCH-FEBSWUBLSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Synonyms |
dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |
Origin of Product |
United States |
Foundational & Exploratory
Hydroquinidine as a Potassium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroquinidine, a Class Ia antiarrhythmic agent and a derivative of quinidine, exerts its therapeutic effects primarily through the modulation of cardiac ion channels.[1] While it is recognized for its potent sodium channel blocking properties, its interaction with potassium channels is critical to its mechanism of action, particularly in prolonging cardiac repolarization. This technical guide provides an in-depth examination of this compound's role as a potassium channel blocker, consolidating available electrophysiological data, outlining key experimental protocols for its characterization, and visualizing its functional pathways. Although specific potency data such as IC50 values for this compound are not widely available in public literature, data from its parent compound, quinidine, serves as a valuable surrogate for understanding its molecular interactions.
Introduction
This compound is a stereoisomer of dithis compound and is used clinically to manage and prevent various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardias.[2] Its classification as a Class Ia antiarrhythmic stems from its dual action: blocking the fast inward sodium current (I_Na), which slows the depolarization phase (Phase 0) of the cardiac action potential, and blocking outward potassium currents, which delays repolarization (Phase 3).[1] This combined action prolongs the action potential duration (APD) and the effective refractory period (ERP), key factors in suppressing re-entrant arrhythmias.[1][2]
Mechanism of Action at Potassium Channels
The primary effect of this compound on potassium channels is the blockade of the delayed rectifier potassium currents, specifically the rapid (I_Kr) and slow (I_Ks) components.[1]
-
I_Kr (Rapid Delayed Rectifier Current): Encoded by the hERG gene, I_Kr is crucial for the repolarization of the cardiac action potential. Blockade of this channel by this compound is a primary contributor to the prolongation of the APD and the QT interval on an electrocardiogram (ECG).
-
I_Ks (Slow Delayed Rectifier Current): This current contributes to repolarization, particularly at higher heart rates. Inhibition of I_Ks further enhances the APD-prolonging effect of this compound.[1]
By inhibiting these repolarizing currents, this compound extends Phase 3 of the action potential. This lengthens the period during which cardiac cells are refractory to new stimuli, thereby preventing the propagation of abnormal electrical circuits that cause tachyarrhythmias.[1] However, this mechanism is also linked to its primary adverse effect: excessive QT prolongation, which can precipitate life-threatening ventricular arrhythmias like Torsades de Pointes.[1]
Quantitative Data
Electrophysiological Effects of this compound
Direct quantitative measures of this compound's binding affinity (K_d) and potency (IC50) on specific potassium channel subtypes are limited in published literature. However, its functional effects on cardiac electrophysiology have been documented.
| Parameter | Effect | Tissue/Model | Concentration | Reference |
| Vmax Depression | More potent than Quinidine (Q) and its own metabolite (OH-HQ) | Guinea Pig Ventricular Cells | 50 µM | [2] |
| Action Potential Duration (APD90) | Lengthening observed at low concentration and low frequency | Guinea Pig Ventricular Cells | Not Specified | [2] |
| Effective Refractory Period (ERP) | Increased | Guinea Pig Ventricular Cells | Not Specified | [2] |
| QRS Duration | Significant Increase (110.7 ms vs 117.8 ms) | Brugada Syndrome Patients | 300 mg BD | [3] |
| QT Interval (Corrected) | Significant Increase (369.5 ms vs 434.8 ms) | Brugada Syndrome Patients | 300 mg BD | [3] |
| Activation-Recovery Interval (ARI) | Significant Increase in RVOT (241.3 ms vs 284.8 ms) | Brugada Syndrome Patients | 300 mg BD | [4] |
RVOT: Right Ventricular Outflow Tract
Potassium Channel Blocking Potency of Quinidine (Parent Compound)
Given that this compound is a derivative of quinidine with a similar mechanism, the well-documented potency of quinidine provides valuable insight into the expected interactions.[1] The following table summarizes IC50 and K_d values for quinidine on various potassium channels.
| Channel/Current | IC50 / K_d | Species/Expression System | Comments | Reference |
| I_K (Delayed Rectifier) | IC50: 11.4 µM | Rat Ventricular Myocytes | Potency not influenced by extracellular K+ concentration. | [5] |
| Ito (Transient Outward) | IC50: 17.6 µM | Rat Ventricular Myocytes | Potency not influenced by extracellular K+ concentration. | [5] |
| hKv1.5 (I_Kur) | K_d: 7.2 µM (at +60 mV) | HEK Cells | Voltage-dependent block. | [6] |
| hKv1.5 (I_Kur) | IC50: 3.5 µM | HL-1 Atrial Myocytes | Calcium-dependent effect. | [7] |
| Kv4.2 (I_to) | IC50: 12.2 µM | COS7 Cells | [8] | |
| Kv2.1 | IC50: 20 µM | HL-1 Cells | [7] | |
| hERG (I_Kr) | IC50: 0.8 µM | Xenopus Oocytes | Potent block, explaining QT prolongation risk. | [9] |
| RHK1 (Ito-type) | IC50: 875 µM (at +60 mV) | Xenopus Oocytes | Voltage-dependent open channel block. | [10] |
Key Experimental Protocols
The characterization of this compound as a potassium channel blocker relies on established biophysical and screening techniques.
High-Throughput Screening: Thallium Flux Assay
This fluorescence-based assay is a common initial step for screening compound libraries against a specific potassium channel. It provides a functional readout of channel activity by using thallium (Tl+) as a surrogate for K+.
Principle: Potassium channels are permeable to Tl+ ions. Cells expressing the target channel are loaded with a Tl+-sensitive fluorescent dye. When channels open, Tl+ enters the cell, binds to the dye, and causes an increase in fluorescence. A channel blocker like this compound will prevent Tl+ influx, resulting in a reduced fluorescence signal.
Detailed Methodology:
-
Cell Culture: Utilize a stable cell line (e.g., HEK-293, CHO) heterologously expressing the specific potassium channel of interest (e.g., hERG, KCNQ1). Plate cells in 96- or 384-well microplates and grow to confluence.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a Tl+-sensitive dye (e.g., FluxOR™ Thallium Detection Reagent). Incubate at 37°C for 60-90 minutes to allow the dye to enter the cells.
-
Compound Incubation: Remove the dye solution. Add assay buffer containing various concentrations of this compound (or other test compounds). Incubate for a predetermined period (e.g., 20-30 minutes) at room temperature.
-
Fluorescence Reading and Stimulation: Place the microplate into a fluorescence plate reader (e.g., FLIPR). Establish a baseline fluorescence reading. Inject a stimulus buffer containing Tl+ and K+ to activate the channels.
-
Data Acquisition: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to channel activity.
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to vehicle control. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC50 value.
Gold Standard Characterization: Whole-Cell Patch-Clamp Electrophysiology
The patch-clamp technique is the definitive method for studying the interaction of a drug with an ion channel, allowing for precise measurement of ionic currents and detailed characterization of the blocking mechanism.
Principle: A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of an isolated cell. Suction is applied to form a high-resistance "giga-seal," electrically isolating the patch of membrane under the pipette. The membrane patch is then ruptured, allowing low-resistance electrical access to the entire cell ("whole-cell" configuration). The voltage across the cell membrane is clamped to a set potential, and the resulting current flowing through the ion channels is measured.
Detailed Methodology:
-
Cell Preparation: Use isolated primary cells (e.g., cardiomyocytes) or a cell line expressing the target potassium channel. Place cells in a recording chamber on the stage of an inverted microscope.
-
Solution Preparation:
-
External Solution (ACSF): Contains physiological concentrations of ions (e.g., in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose), pH adjusted to 7.4.
-
Internal (Pipette) Solution: Mimics the intracellular environment (e.g., in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP), pH adjusted to 7.2.
-
-
Pipette Fabrication: Pull glass capillary tubes using a micropipette puller to create a tip with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Lower the micropipette to the cell surface and apply gentle suction to form a giga-seal (>1 GΩ).
-
Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.
-
Use a patch-clamp amplifier to apply a voltage protocol designed to elicit the specific potassium current of interest (e.g., a series of depolarizing voltage steps from a holding potential of -80 mV).
-
-
Drug Application: After recording stable baseline currents, perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Data Acquisition and Analysis: Record the currents before, during, and after drug application. Measure the reduction in peak current amplitude to determine the percentage of block. Analyze the data to characterize the block's properties, such as voltage-dependence, use-dependence, and effects on channel gating kinetics (activation, inactivation). Repeat with multiple concentrations to generate a dose-response curve and calculate the IC50 value.
Visualizations: Workflows and Mechanisms
Caption: General workflow for identifying and characterizing potassium channel blockers.
Caption: this compound's dual blockade of Na+ and K+ channels on the cardiac action potential.
Caption: this compound acts as an open-channel blocker, binding within the pore.
Therapeutic Applications and Toxicities
Clinical Use
This compound is primarily indicated for the treatment of life-threatening ventricular arrhythmias and the maintenance of sinus rhythm in patients with atrial fibrillation or flutter.[2] It is particularly noted for its efficacy in patients with Brugada syndrome, where it has been shown to reduce arrhythmic events.[3]
Adverse Effects and Toxicity
The principal safety concern with this compound is its potential to cause proarrhythmia, particularly Torsades de Pointes (TdP), due to excessive prolongation of the QT interval.[1] This risk necessitates careful patient selection and monitoring, including regular ECGs and maintenance of electrolyte balance, especially potassium and magnesium levels.[1]
Other potential side effects include:
-
Gastrointestinal: Nausea, vomiting, and diarrhea are common.
-
Cardiovascular: Hypotension (low blood pressure) can occur.[11]
-
Central Nervous System: Dizziness, headache, and blurred vision have been reported.[11]
Conclusion
This compound is a potent antiarrhythmic agent with a complex mechanism of action involving the blockade of both sodium and potassium channels. Its efficacy in suppressing arrhythmias is directly linked to its ability to prolong the cardiac action potential by inhibiting delayed rectifier potassium currents I_Kr and I_Ks. While detailed quantitative data on its specific affinity for various K+ channel subtypes remains an area for further research, its functional electrophysiological effects are well-characterized. The methodologies of thallium flux assays and patch-clamp electrophysiology are crucial for the continued investigation of this compound and the development of novel, safer potassium channel blockers. A thorough understanding of its dual-channel blockade is essential for drug development professionals aiming to optimize therapeutic benefit while mitigating the significant risk of proarrhythmia.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Comparative electrophysiologic effects of metabolites of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Noninvasive assessment of this compound effect in Brugada syndrome (QUIET BrS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gating charge and ionic currents associated with quinidine block of human Kv1.5 delayed rectifier channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of flecainide and quinidine on Kv4.2 currents: voltage dependence and role of S6 valines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hydroquinidine: Molecular Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroquinidine, also known as dithis compound, is a cinchona alkaloid and a Class Ia antiarrhythmic agent. Structurally similar to quinidine, it exerts its therapeutic effects primarily through the blockade of cardiac sodium and potassium channels. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, pharmacokinetics, and analytical methodologies related to this compound, intended for professionals in research and drug development.
Molecular Structure and Identification
This compound is a diastereomer of hydroquinine and is structurally characterized by a quinoline and a quinuclidine ring system linked by a hydroxymethyl group.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol[1] |
| Synonyms | Dithis compound, (+)-Hydroquinidine, Hydroconchinine[2] |
| Chemical Formula | C₂₀H₂₆N₂O₂[1] |
| Molecular Weight | 326.43 g/mol [3][4] |
| CAS Number | 1435-55-8[4] |
| Stereochemistry | Absolute[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 169-172 °C | [1] |
| Boiling Point | ~464.47 °C (Estimated) | [5] |
| pKa | ~12.80 ± 0.20 (Predicted) | [5] |
| Solubility | Water: Slightly soluble | [5] |
| Ethanol: Readily soluble in hot ethanol | [5] | |
| DMSO: 60 mg/mL | [6] | |
| DMF: 30 mg/mL | ||
| Appearance | White to off-white crystalline solid | [5] |
Pharmacology
This compound is classified as a Class Ia antiarrhythmic agent, with its primary mechanism of action centered on the modulation of cardiac ion channels.
Mechanism of Action
This compound exerts its antiarrhythmic effects by blocking both fast inward sodium channels (INa) and several potassium currents, including the delayed rectifier potassium currents (IKr and IKs).[7]
-
Sodium Channel Blockade: By inhibiting the fast inward sodium channels, this compound reduces the rate of rise of phase 0 of the cardiac action potential. This action decreases the excitability and conduction velocity within the cardiac tissue, thereby stabilizing the cardiac membrane.[7]
-
Potassium Channel Blockade: The blockade of potassium channels by this compound prolongs the repolarization phase (phase 3) of the cardiac action potential. This leads to an extended QT interval on an electrocardiogram (ECG), which helps in preventing re-entrant tachyarrhythmias.[7]
-
Anticholinergic Effects: this compound also possesses anticholinergic properties, which can contribute to its overall antiarrhythmic effect.[7]
Therapeutic Uses
This compound is primarily used in the management of various cardiac arrhythmias. Its efficacy has been particularly noted in the treatment of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[2] It is also used to treat and prevent both ventricular and supraventricular arrhythmias.
Adverse Effects
The use of this compound is associated with a range of potential side effects, some of which can be serious.
Table 3: Common and Serious Adverse Effects of this compound
| Category | Adverse Effects |
| Common | Gastrointestinal disturbances (nausea, vomiting, diarrhea), headache, dizziness. |
| Serious | Proarrhythmic effects (can induce new or worsen existing arrhythmias), significant QT prolongation leading to Torsades de Pointes, hypotension.[7] |
Pharmacokinetics
The pharmacokinetic profile of this compound is complex and can be influenced by various factors. The available data is primarily for its active metabolite, 3-hydroxy-dithis compound, and for dithis compound in specific patient populations.
Table 4: Pharmacokinetic Parameters of this compound and its Metabolite
| Parameter | Value (for 3-hydroxy-dithis compound in healthy volunteers) | Reference |
| Absorption (Tmax) | 1 - 1.2 hours (oral solution) | |
| Bioavailability (F) | 0.54 - 0.93 (oral solution) | |
| Volume of Distribution (Vd) | 6.82 ± 1.85 L/kg | |
| Elimination Half-life (t½) | 6.7 ± 1.4 hours (IV), 8.4 ± 1.7 hours (oral solution) | |
| Metabolism | Primarily hepatic. | |
| Excretion | Partially via urine as unchanged drug. Renal clearance is approximately 50% of total body clearance. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the catalytic hydrogenation of quinidine.
Protocol: Hydrogenation of Quinidine
-
Materials: Quinidine, Palladium on carbon (5% or 10%), suitable solvent (e.g., ethanol or methanol), hydrogen gas source.
-
Procedure:
-
Dissolve quinidine in the chosen solvent in a high-pressure reaction vessel.
-
Add the palladium on carbon catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture, carefully vent the hydrogen gas, and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification by Recrystallization
Crude this compound can be purified by recrystallization to remove unreacted starting material and byproducts.
Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent.[5]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quality Control by High-Performance Liquid Chromatography (HPLC)
The purity and assay of this compound can be determined using a validated HPLC method.
Table 5: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV at a specific wavelength (e.g., 230 nm or 254 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
System Suitability Parameters:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%
Visualizations
Mechanism of Action on Cardiac Action Potential
The following diagram illustrates the primary effects of this compound on the cardiac action potential.
Caption: this compound's blockade of Na+ and K+ channels alters the cardiac action potential.
Experimental Workflow for Purity Analysis
The logical workflow for determining the purity of a synthesized this compound sample is depicted below.
Caption: A streamlined workflow for the HPLC-based purity assessment of this compound.
Conclusion
This compound remains a significant compound in the field of cardiology, particularly for the management of specific life-threatening arrhythmias. A thorough understanding of its molecular structure, physicochemical properties, and complex pharmacology is essential for its safe and effective use in clinical practice and for guiding future research and development efforts. This technical guide provides a consolidated resource of key technical information to support these endeavors.
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ヒドロキニジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 1435-55-8 [chemicalbook.com]
- 6. This compound | Sodium Channel | Potassium Channel | TargetMol [targetmol.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Hydroquinidine: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the pharmacological profile and molecular targets of hydroquinidine, a class Ia antiarrhythmic agent. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
This compound is an alkaloid and a derivative of quinidine, used primarily for the management of cardiac arrhythmias.[1][2] As a Class Ia antiarrhythmic drug, its primary mechanism involves the modulation of cardiac ion channels to restore normal heart rhythm.[3][4][5] It has been utilized in the treatment of various arrhythmias, including atrial fibrillation, atrial flutter, and ventricular arrhythmias.[3] Furthermore, formulations with this compound have been investigated for their therapeutic potential in managing Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[1][6] This document outlines its pharmacodynamics, molecular targets, pharmacokinetics, and the experimental methodologies used to characterize its profile.
Pharmacodynamics
The antiarrhythmic effects of this compound are a result of its multifaceted interaction with cardiac ion channels, which collectively alters the electrophysiological properties of the heart.[7]
Mechanism of Action
This compound exerts its pharmacological effects primarily through a "use-dependent" blockade of ion channels, meaning its blocking efficacy increases with higher heart rates. Its principal mechanisms are:
-
Sodium (Na+) Channel Blockade : this compound inhibits the fast inward sodium channels (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[7] By blocking these channels, it decreases the rate of rise of the action potential (Vmax), which in turn reduces cardiac cell excitability and conduction velocity.[7][8] This stabilization of the cardiac membrane helps prevent the propagation of abnormal electrical impulses that lead to arrhythmias.[3]
-
Potassium (K+) Channel Blockade : The drug also blocks delayed rectifier potassium currents (IKr and IKs), which are crucial for the repolarization phase (Phase 3) of the action potential.[7] This blockade prolongs the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[3][7] The extended repolarization period increases the effective refractory period, making the cardiac tissue less susceptible to re-entrant arrhythmias.[3]
-
Anticholinergic (Vagolytic) Activity : this compound possesses anticholinergic properties, inhibiting the effects of the vagus nerve on the heart.[7] This can lead to an increased heart rate, which may be beneficial in certain bradyarrhythmias but can also contribute to proarrhythmic effects.[7][9]
The combined effects on sodium and potassium channels, along with its anticholinergic activity, define its Class Ia antiarrhythmic profile.[7]
Electrophysiological Effects
This compound's interaction with ion channels leads to several observable electrophysiological changes in the heart:
-
Decreased Automaticity : By slowing the rate of spontaneous depolarization in pacemaker cells.
-
Reduced Conduction Velocity : Primarily through its blockade of sodium channels.
-
Prolonged Refractory Period : A direct consequence of extending the action potential duration.[3]
-
ECG Alterations : Clinically, these effects manifest as a prolongation of the QRS duration and the QT interval.[1][6][10]
These changes can be beneficial in terminating and preventing arrhythmias but also carry the risk of proarrhythmia, most notably Torsades de Pointes, which is associated with excessive QT prolongation.[3]
Molecular Targets
The primary molecular targets of this compound are voltage-gated ion channels within the membranes of cardiac myocytes.
-
Voltage-gated Sodium Channels (Nav) : The main target for suppressing cardiac excitability.
-
Delayed Rectifier Potassium Channels (Kv) : Specifically the IKr (hERG) and IKs channels, which are targets for prolonging repolarization.
The diagram below illustrates the primary mechanism of action of this compound on the cardiac action potential.
Pharmacokinetics
The pharmacokinetic profile of this compound determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing effective and safe dosing regimens.
Absorption, Distribution, Metabolism, and Excretion
-
Absorption : this compound is rapidly absorbed after oral administration, with the time to maximum plasma concentration (tmax) occurring within approximately 1 to 1.2 hours.[11] It exhibits good oral bioavailability, ranging from 54% to over 90%, depending on the formulation (solution vs. tablet).[11]
-
Distribution : The drug is extensively distributed into tissues, indicated by a large steady-state volume of distribution (Vd) of approximately 6.82 L/kg.[11] The fraction of unbound this compound in plasma is about 22%.[12]
-
Metabolism : this compound is metabolized in the liver, likely involving the cytochrome P450 system, particularly CYP3A4, similar to its parent compound, quinidine.[3]
-
Excretion : Elimination occurs via both renal and metabolic pathways. A significant portion is eliminated unchanged in the urine, with renal clearance accounting for about half of the total body clearance.[11] The elimination half-life (t1/2) varies with the route of administration and formulation, ranging from approximately 6.7 hours for intravenous infusion to 11.3 hours for oral tablets.[11] An enterogastric cycle, where the drug is secreted into the acidic gastric lumen and reabsorbed in the alkaline small intestine, has been described and may be clinically relevant in cases of overdose.[13]
The diagram below provides a summary of the pharmacokinetic pathway.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound (as hydroxy-3(S)-dithis compound) in healthy volunteers.[11]
| Parameter | IV Infusion (300-400 mg) | Oral Solution (300 mg) | Oral Tablet (300 mg) |
| tmax (h) | N/A | 1.0 - 1.2 | 1.0 - 1.2 |
| Bioavailability (F) | 100% | 0.54 - 0.93 | 0.66 - 0.90 |
| Vdss (L/kg) | 6.82 ± 1.85 | - | - |
| t1/2 (h) | 6.7 ± 1.4 | 8.4 ± 1.7 | 11.3 ± 4.4 |
Data from Le Corre et al., 1992.[11]
Additional pharmacokinetic properties are listed below.
| Property | Value | Reference |
| Clearance (CL) | 4.20 mL/min/kg | [12] |
| Volume of distribution (Vd) | 2.80 L/kg | [12] |
| Fraction unbound in plasma (fu) | 0.22% | [12] |
| Fraction excreted unchanged in urine (EoM) | 18% | [12] |
Clinical Efficacy and Adverse Effects
Clinical Applications
This compound is indicated for the treatment of certain cardiac arrhythmias.[3] It has demonstrated efficacy in:
-
Reducing ventricular arrhythmia inducibility during electrophysiology studies.[14]
-
Preventing recurrence of atrial fibrillation/flutter and ventricular arrhythmias.[14]
-
Managing arrhythmic events in patients with Brugada Syndrome.[6][14]
Effects on ECG Parameters in Brugada Syndrome Patients
The following table presents the mean changes in ECG parameters observed in Brugada Syndrome patients following treatment with this compound (300mg BD).[6][10]
| ECG Parameter | Baseline (mean) | On this compound (mean) | p-value |
| QRS Duration (ms) | 110.7 | 117.8 | 0.004 |
| QTc Interval (ms) | 369.5 | 434.8 | <0.0001 |
| T-wave Width (ms) | 232.8 | 271.2 | 0.003 |
| T-wave Amplitude (mV) | 0.4 | 0.2 | 0.001 |
Data from Isbister et al., 2023.[6][10]
Adverse Effects and Drug Interactions
The use of this compound is associated with a range of potential side effects, with gastrointestinal and cardiovascular effects being the most prominent.
-
Common Adverse Effects : Include nausea, vomiting, and diarrhea.[15] Neurological symptoms such as headache, dizziness, and blurred vision may also occur.[15]
-
Serious Adverse Effects : The most significant risk is QT prolongation, which can lead to Torsades de Pointes, a life-threatening ventricular tachyarrhythmia.[3][15] Allergic reactions, liver dysfunction, and rare blood disorders like thrombocytopenia have also been reported.[15]
-
Drug Interactions : Caution is required when co-administering this compound with other drugs that prolong the QT interval (e.g., certain antipsychotics, antidepressants, and other antiarrhythmics).[3] Drugs that inhibit or induce the cytochrome P450 3A4 (CYP3A4) enzyme can alter this compound's plasma concentrations, increasing the risk of toxicity or reducing its efficacy, respectively.[3]
Key Experimental Methodologies
The pharmacological profile of this compound has been characterized using various in vitro and in vivo experimental models.
In Vitro Cardiac Electrophysiology
-
Objective : To directly measure the effects of the drug on the transmembrane action potentials of isolated cardiac cells or tissues.
-
Methodology :
-
Tissue Preparation : Cardiac tissues, such as canine Purkinje fibers or guinea pig ventricular cells, are isolated and placed in a tissue bath.[8][16]
-
Superfusion : The tissue is superfused with a temperature-controlled, oxygenated Tyrode's solution to maintain viability.[16]
-
Microelectrode Impalement : Sharp glass microelectrodes filled with KCl are used to impale individual cardiac cells to record intracellular action potentials.
-
Stimulation : The tissue is stimulated at various frequencies (pacing cycle lengths) to assess the frequency-dependent effects of the drug.[8]
-
Drug Application : After recording baseline activity, this compound is added to the superfusate at known concentrations.
-
Data Analysis : Changes in action potential parameters, such as the maximum upstroke velocity (Vmax), action potential duration at 90% repolarization (APD90), and effective refractory period (ERP), are measured and compared to baseline.[8][16]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Sodium Channel | Potassium Channel | TargetMol [targetmol.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. This compound | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Comparative in vitro electrophysiology of quinidine, its major metabolites and dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of quinidine and procainamide on intact dogs and isolated cross-perfused canine atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics of hydroxy-3(S)-dithis compound in healthy volunteers after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound [drugcentral.org]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 16. Comparative electrophysiologic effects of metabolites of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroquinidine in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hydroquinidine, a Cinchona alkaloid, and its derivatives have emerged as powerful and versatile chiral organocatalysts and ligands in asymmetric synthesis. Their rigid bicyclic structure provides a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth overview of the core applications of this compound in asymmetric catalysis, focusing on key reactions, experimental protocols, and mechanistic insights.
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a landmark reaction in organic synthesis that allows for the enantioselective conversion of prochiral alkenes into vicinal diols. This compound-derived ligands are central to the success of this transformation, particularly in the commercially available reagent mixture, AD-mix-β.
The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst. The chiral ligand, typically a phthalazine dimer of dithis compound ((DHQD)₂PHAL), creates a chiral pocket around the osmium center, directing the oxidation to one face of the alkene.
Quantitative Data for Sharpless Asymmetric Dihydroxylation using AD-mix-β
| Alkene Substrate | Product Diol | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 94 | >99 |
| 1-Decene | (R)-1,2-Decanediol | 97 | 97 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 98 | 96 |
| Ethyl crotonate | Ethyl (2R,3S)-2,3-dihydroxybutanoate | 96 | >95 |
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene using AD-mix-β
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with tert-butanol (50 mL) and water (50 mL).
-
Reagent Addition: AD-mix-β (14.0 g) is added to the solvent mixture. The mixture is stirred at room temperature until the solids are dissolved, resulting in a clear, biphasic solution.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Substrate Addition: trans-Stilbene (1.80 g, 10.0 mmol) is added to the cold, stirred solution.
-
Reaction Monitoring: The reaction is stirred vigorously at 0 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of solid sodium sulfite (15 g). The mixture is stirred for an additional hour, allowing it to warm to room temperature.
-
Extraction: Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
Work-up: The combined organic layers are washed with 1 M aqueous potassium hydroxide, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the enantiomerically enriched diol.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Asymmetric Michael Addition
This compound and its derivatives, particularly those incorporating a squaramide or thiourea moiety, have proven to be highly effective bifunctional organocatalysts for asymmetric Michael additions. These catalysts can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis.
The tertiary amine of the this compound framework acts as a Brønsted base to deprotonate the pronucleophile, while the (thio)urea moiety activates the Michael acceptor through hydrogen bonding, leading to a highly organized, stereoselective transition state.
Quantitative Data for this compound-Derived Squaramide Catalyzed Michael Addition
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Dimethyl malonate | trans-β-Nitrostyrene | 1 | 95 | - | 94 |
| Acetylacetone | trans-Chalcone | 5 | 88 | - | 92 |
| 1,3-Indandione | trans-β-Nitrostyrene | 2 | 99 | - | 97 |
| α-Azidoindanone | Azadiene | 5 | 83 | 87:13 | 90 |
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
-
Reaction Setup: To a flame-dried vial under an inert atmosphere, add the this compound-derived squaramide catalyst (0.01 mmol, 1 mol%).
-
Reagent Addition: Add the solvent (e.g., toluene, 1.0 mL) followed by trans-β-nitrostyrene (0.15 g, 1.0 mmol).
-
Nucleophile Addition: Add dimethyl malonate (0.17 g, 1.3 mmol) to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for 24 hours.
-
Work-up: The reaction mixture is directly loaded onto a silica gel column for purification.
-
Purification: The product is purified by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Proposed Mechanism for Squaramide-Catalyzed Michael Addition
Caption: Proposed dual activation mechanism in a squaramide-catalyzed Michael addition.
Asymmetric Phase-Transfer Catalysis
This compound derivatives, particularly N-benzylated quaternary ammonium salts, are effective phase-transfer catalysts (PTCs) for a variety of asymmetric transformations, including alkylations, Michael additions, and aldol reactions. These catalysts facilitate the transfer of an anionic nucleophile from an aqueous or solid phase to an organic phase where the reaction with an electrophile occurs. The chiral environment around the quaternary ammonium ion dictates the stereochemical outcome of the reaction.
Quantitative Data for Asymmetric Alkylation of a Glycine Imino Ester
| Alkylating Agent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl bromide | 1 | 95 | 99 |
| Allyl bromide | 1 | 92 | 98 |
| Ethyl iodide | 1 | 85 | 96 |
| Propargyl bromide | 1 | 88 | 97 |
Experimental Protocol: Asymmetric Alkylation of a Glycine Imino Ester
-
Reaction Setup: A mixture of the N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol), the N-benzylhydroquinidinium bromide catalyst (0.01 mmol, 1 mol%), and the alkylating agent (1.2 mmol) in toluene (5 mL) is prepared.
-
Base Addition: An aqueous solution of potassium hydroxide (50% w/w, 3 mL) is added.
-
Reaction Conditions: The biphasic mixture is stirred vigorously at 0 °C for 4-12 hours.
-
Work-up: The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
Purification: The crude product is purified by silica gel chromatography.
Hydroquinidine for Brugada Syndrome: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current research on the use of hydroquinidine for the management of Brugada syndrome (BrS). It summarizes key quantitative data from clinical studies, details experimental protocols, and visualizes the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for professionals involved in cardiology research and the development of antiarrhythmic therapies.
Introduction to Brugada Syndrome and the Rationale for this compound
Brugada syndrome is an inherited cardiac channelopathy characterized by a distinctive electrocardiogram (ECG) pattern and an increased risk of sudden cardiac death due to ventricular arrhythmias.[1][2][3] The underlying pathophysiology is believed to involve an imbalance in ionic currents, particularly a decrease in the inward sodium or calcium currents or an increase in the transient outward potassium current (Ito), leading to a transmural voltage gradient in the right ventricular epicardium.[2][4][5] This gradient can trigger phase 2 reentry and precipitate life-threatening arrhythmias like ventricular fibrillation (VF).[5]
This compound, a class Ia antiarrhythmic drug, has emerged as a promising therapeutic agent for BrS.[1][6] Its primary mechanism of action involves the blockade of the Ito current, which helps to restore the epicardial action potential dome and reduce the transmural voltage gradient.[4][5][7][8][9][10] This guide delves into the evidence supporting the use of this compound in BrS, providing a detailed analysis of its electrophysiological effects, clinical efficacy, and safety profile.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound in patients with Brugada syndrome.
Table 1: Efficacy of this compound in Preventing Ventricular Arrhythmias and Inducibility
| Study/Author | Patient Population | Intervention | Efficacy Endpoint | Results | Citation |
| Hermida et al. | 31 asymptomatic BrS patients with inducible arrhythmia | This compound | Prevention of VT/VF inducibility | 76% of patients were no longer inducible. | [5][6][11] |
| Hermida et al. | 4 BrS patients with multiple ICD shocks | This compound | Prevention of VT/VF recurrence | VT/VF recurrence was prevented in all patients. | [5][6][11] |
| S. et al. (Piedmont Brugada Registry) | 46 BrS patients with positive EPS for VAs | This compound | Reduction in EPS inducibility | 91.9% reduction in inducibility (p<0.0001). | [1] |
| S. et al. (Piedmont Brugada Registry) | 17 BrS patients for secondary prevention of VAs | This compound | Reduction in VA recurrence | 5.9% recurrence rate with HQ (p<0.0001). | [1] |
| Bouzeman et al. | 44 asymptomatic BrS patients with inducible VF | This compound (600 mg/day) | Non-inducibility under HQ | 77% of patients were no longer inducible. | [12] |
| Belhassen et al. | 25 BrS patients (15 symptomatic, 10 asymptomatic) | Quinidine | Prevention of VF induction | 88% of patients were no longer inducible. | [13] |
| Mazzanti et al. | 123 patients with aborted SCD (27 treated with HQ) | This compound (mean 439 ± 115 mg/day) | Reduction in annual rate of VA recurrence | Decreased from 14.7% off-quinidine to 3.9% on-quinidine. | [14] |
Table 2: Electrophysiological Effects of this compound
| Study/Author | Parameter | Baseline | On this compound | P-value | Citation |
| Andorin et al. | QTc interval (ms) | 409 ± 32 | 433 ± 37 | 0.027 | [15] |
| Andorin et al. | Tpe max in precordial leads (ms) | 89 ± 15 | 108 ± 27 | <0.0001 | [15] |
| S. et al. (Piedmont Brugada Registry) | V5-lead mean QTc duration (ms) | 406 | 428 | 0.001 | [1] |
| Isbister et al. | Repolarization time (ms) in RVOT | 301.1 ± 24.1 | 348.8 ± 28.3 | <0.001 | [16] |
| Isbister et al. | Activation-recovery interval (ARI) (ms) in RVOT | 241.3 ± 18.1 | 284.8 ± 21.5 | <0.001 | [16] |
| Isbister et al. | QRS duration (ms) | 110.7 | 117.8 | 0.004 | [17][18] |
| Isbister et al. | QT interval corrected for heart rate (ms) | 369.5 | 434.8 | <0.0001 | [17][18] |
Table 3: Dosage and Side Effects of this compound
| Study/Author | This compound Dosage | Incidence of Side Effects | Most Common Side Effects | Treatment Discontinuation Rate | Citation |
| Andorin et al. | Not specified | 68% | Gastrointestinal | 26% | [15] |
| S. et al. (Piedmont Brugada Registry) | Not specified | 28.6% | Gastrointestinal intolerance (18.3%) | 25% (about half due to adverse events) | [1] |
| Belhassen et al. | Not specified | 36% | Not specified, resolved after discontinuation | Not specified | [13] |
| Márquez et al. | <600 mg/day | Not specified, but noted as well-tolerated | Not specified | Not specified, but noted as well-tolerated | [19] |
| Probst et al. (pediatric) | Not specified | Not specified, but noted as well-tolerated | Not specified | Not specified | [14] |
| Belhassen et al. | HQ: 600-900 mg/day; QBS: 750-2000 mg/day | 38% | Diarrhea | 40% (60% compliant at follow-up) | [19] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound for Brugada syndrome.
Electrophysiological Study (EPS)-Guided Therapy
Objective: To assess the efficacy of this compound in preventing the induction of ventricular tachycardia (VT) or ventricular fibrillation (VF).
Protocol:
-
Baseline EPS: A baseline electrophysiological study is performed in the absence of antiarrhythmic drugs. Programmed ventricular stimulation is conducted with up to three extrastimuli from at least two different sites in the right ventricle.[2][20]
-
This compound Administration: Patients are treated with this compound, with dosages typically ranging from 600 mg to 900 mg per day for this compound chlorhydrate or 750 mg to 2000 mg per day for quinidine bisulphate.[19] Some studies have explored lower doses of less than 600 mg per day to improve tolerability.[19]
-
Therapeutic Range and Monitoring: Plasma levels of this compound are monitored to ensure they are within the therapeutic range, typically between 3 and 6 µmol/L.[12][21] ECGs are recorded to monitor for excessive QT interval prolongation (>500 ms) or a significant increase in QRS duration (over 25%), which would necessitate discontinuation of the drug.[21]
-
Follow-up EPS: A second EPS is performed after at least 7 days of this compound treatment, once plasma levels are stable.[21] The same stimulation protocol as the baseline study is used.
-
Endpoint: The primary endpoint is the non-inducibility of sustained VT or VF during the follow-up EPS.[6][12]
Randomized, Double-Blind, Crossover Clinical Trial
Objective: To compare the efficacy of this compound against a placebo in preventing ventricular arrhythmias in high-risk BrS patients with an implantable cardioverter-defibrillator (ICD).
Protocol:
-
Patient Enrollment: Patients with a diagnosis of Brugada syndrome and an implanted ICD are enrolled.
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound or a placebo in a double-blind fashion.
-
Crossover Design: The study follows a crossover design with two treatment phases, each lasting 18 months.[15][22][23] After the first 18-month phase, there is a washout period of 7 days before the patient crosses over to the other treatment arm for another 18 months.[22]
-
Arrhythmia Monitoring: The primary endpoint is the time to the first appropriate ICD shock for ventricular arrhythmia.[15][22] ICD recordings are analyzed periodically (e.g., every 6 months) and whenever a shock occurs.[22]
-
Data Analysis: The incidence of arrhythmic events during the this compound phase is compared to the placebo phase.
Non-invasive Electrophysiological Assessment
Objective: To determine the effect of this compound on ventricular depolarization and repolarization using non-invasive methods.
Protocol:
-
Baseline Assessment: Patients undergo a comprehensive non-invasive assessment at baseline, including a standard 12-lead ECG, signal-averaged ECG, 24-hour 12-lead Holter monitoring, and electrocardiographic imaging (ECGi).[16][17][18]
-
This compound Treatment: Patients are treated with a standardized dose of this compound (e.g., 300 mg twice daily).[16][18]
-
On-Treatment Assessment: The complete non-invasive assessment is repeated while the patient is on this compound therapy.
-
Parameter Measurement: Various electrophysiological parameters are measured and compared between baseline and on-treatment, including:
-
Serum Level Correlation: Serum this compound levels are measured using techniques like liquid chromatography-mass spectrometry to correlate drug concentration with the observed electrophysiological changes.[17][18]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound in Brugada syndrome and a typical workflow for a clinical trial.
Caption: Mechanism of action of this compound in Brugada syndrome.
Caption: Workflow of a randomized crossover trial for this compound.
Conclusion and Future Directions
This compound has demonstrated significant efficacy in preventing ventricular arrhythmia inducibility and recurrence in patients with Brugada syndrome.[1][5][6][11] Its mechanism of action, primarily through the blockade of the Ito current, directly counteracts the underlying electrophysiological abnormality in BrS.[4][5][7][8][9][10] However, its use is often limited by a notable incidence of side effects, mainly gastrointestinal, which can lead to treatment discontinuation.[1][15]
Future research should focus on several key areas:
-
Larger Randomized Controlled Trials: While existing studies are promising, larger-scale trials are needed to definitively establish the long-term efficacy and safety of this compound and to determine its precise role in relation to ICDs.
-
Dose-Optimization Studies: Further investigation into lower, more tolerable doses of this compound is warranted to minimize side effects while maintaining therapeutic efficacy.[19]
-
Development of More Selective Ito Blockers: A cardio-selective Ito blocker could offer a more targeted and better-tolerated therapeutic option for Brugada syndrome.[5]
-
Personalized Medicine Approaches: Identifying genetic or electrophysiological markers that predict a favorable response to this compound could help in personalizing treatment strategies for patients with Brugada syndrome.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacological Therapy in Brugada Syndrome | AER Journal [aerjournal.com]
- 3. Recent advances in the treatment of Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinidine effective for the management of ventricular and atrial arrhythmias associated with Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Therapy For Preventing Ventricular Arrhythmia In Brugada syndrome: Do We Have The Answers Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound therapy in Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. This compound as rescue therapy of arrhythmic storm in ischemic cardiomyopathy with severely impaired left ventricular ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. ahajournals.org [ahajournals.org]
- 11. cardiolatina.com [cardiolatina.com]
- 12. Long-term follow-up of asymptomatic Brugada patients with inducible ventricular fibrillation under this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. The Brugada syndrome: pharmacological therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The QUIDAM study: this compound therapy for the management of Brugada syndrome patients at high arrhythmic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Noninvasive assessment of this compound effect in Brugada syndrome (QUIET BrS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Pharmacological Therapy in Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Excellent long-term reproducibility of the electrophysiologic efficacy of quinidine in patients with idiopathic ventricular fibrillation and Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Hydroquinidine's Effect on Cardiac Action Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinidine, a Class Ia antiarrhythmic agent and a stereoisomer of quinine, exerts significant effects on the electrophysiological properties of cardiac myocytes.[1][2] Its primary mechanism of action involves the modulation of ion channels responsible for the generation and propagation of the cardiac action potential.[3] This technical guide provides a comprehensive overview of the core effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and the methodologies used to study them.
Core Mechanism of Action
This compound's antiarrhythmic properties stem from its ability to block key ion channels involved in the cardiac action potential, primarily sodium (Na+) and potassium (K+) channels. This dual blockade leads to a decrease in the excitability and conductivity of cardiac cells and a prolongation of the repolarization phase.[3]
Effects on Cardiac Ion Channels
This compound's primary targets are the fast inward sodium channels (Nav1.5) and the delayed rectifier potassium channels (IKr and IKs).
-
Sodium Channel (Nav1.5) Blockade: By inhibiting the fast inward sodium current (INa) during Phase 0 of the action potential, this compound reduces the maximum upstroke velocity (Vmax).[3] This leads to a slowing of depolarization and conduction velocity within the heart.
-
Potassium Channel (IKr and IKs) Blockade: this compound blocks the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current during Phase 3 of the action potential.[3] This inhibition of repolarizing currents leads to a prolongation of the action potential duration (APD) and, consequently, an extension of the QT interval on an electrocardiogram (ECG).[3]
Quantitative Data on this compound's Electrophysiological Effects
The following tables summarize the quantitative data available on the effects of this compound and its related compound, quinidine, on various electrophysiological parameters. Due to the limited availability of direct IC50 values for this compound, data for quinidine are also provided for comparative purposes, with the understanding that this compound is generally less potent.
| Drug | Ion Channel | IC50 | Cell Type | Reference |
| Quinidine | hERG (IKr) | 0.8 ± 0.1 µM | Ltk- cells | [4] |
| hERG (IKr) | 3.00 ± 0.03 µM | Xenopus oocytes | [4] | |
| hERG (IKr) | 0.32 ± 0.03 µM | - | [5] | |
| hERG (IKr) | 0.41 ± 0.04 µM | HEK293 cells | [6] | |
| Quinine | hERG (IKr) | 11 ± 3 µM | Ltk- cells | [4] |
| hERG (IKr) | 44.0 ± 0.6 µM | Xenopus oocytes | [4] | |
| Quinidine | Nav1.5 | 13.0 ± 1.2 µM | CHO cells | [5] |
| Nav1.5 | 28.9 ± 2.2 µM | HEK293 cells | [7] |
Note: this compound (dithis compound) is reported to be approximately 14-fold less potent than quinidine in blocking the hERG channel.[4]
| Parameter | Drug | Concentration | Effect | Tissue/Cell Type | Reference |
| Vmax Depression | This compound | 50 µM | 54.6 ± 1.4% decrease | Guinea pig ventricular cells | [5] |
| Quinidine | 50 µM | 45.9 ± 1.6% decrease | Guinea pig ventricular cells | [5] | |
| Action Potential Duration at 90% Repolarization (APD90) | This compound | Low concentration | Lengthening | Guinea pig ventricular cells | [5] |
| QTc Interval | This compound | 584 ± 53 mg/day (in vivo) | Increase of 60 ± 6 ms | Human (Short QT Syndrome patients) | [8] |
| This compound | - | Lengthened (409 ± 32 ms vs 433 ± 37 ms) | Human (Brugada Syndrome patients) | [9] |
Experimental Protocols
The investigation of this compound's effects on the cardiac action potential relies heavily on electrophysiological techniques, primarily the patch-clamp method.
Whole-Cell Patch-Clamp Recording of Action Potentials in Isolated Cardiomyocytes
This protocol is a standard method for measuring the effects of a compound like this compound on the action potential of single cardiac cells.
1. Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig) using a Langendorff perfusion system with collagenase and protease.
-
Isolated cells are stored in a high-potassium solution before use.
2. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Internal): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.
3. Recording Procedure:
-
Isolated myocytes are placed in a recording chamber on an inverted microscope and superfused with the external solution at a physiological temperature (e.g., 37°C).
-
Patch pipettes with a resistance of 2-5 MΩ are fabricated from borosilicate glass using a micropipette puller and filled with the internal solution.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette using a current-clamp amplifier.
-
A stable baseline of action potentials is recorded before the application of this compound.
-
This compound is then perfused into the chamber at various concentrations, and the resulting changes in action potential parameters (e.g., Vmax, APD50, APD90, resting membrane potential) are recorded and analyzed.
Visualizations
Logical Relationship of this compound's Effects on the Cardiac Action Potential
Caption: this compound's mechanism of action on the cardiac action potential.
Experimental Workflow for Patch-Clamp Electrophysiology
References
- 1. Quinidine - Wikipedia [en.wikipedia.org]
- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. wikem.org [wikem.org]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of Hydroquinidine in Asymmetric Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hydroquinidine, a Cinchona alkaloid, has emerged as a cornerstone in the field of asymmetric organic synthesis. Its rigid chiral scaffold and strategically positioned functional groups make it an exceptionally effective organocatalyst and ligand for a variety of stereoselective transformations. This technical guide provides an in-depth analysis of the applications of this compound and its derivatives in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate its application in research and drug development.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is arguably the most prominent application of this compound derivatives, specifically in the form of ligands for osmium-catalyzed dihydroxylation of olefins. This compound-derived ligands, often used in commercially available "AD-mix-β", facilitate the delivery of the osmium tetroxide reagent to one face of the double bond, resulting in the formation of chiral vicinal diols with high enantioselectivity.[1][2][3]
Data Presentation: Enantioselectivity in Sharpless Asymmetric Dihydroxylation
The following table summarizes the performance of this compound-derived ligands in the asymmetric dihydroxylation of various olefin substrates.
| Olefin Substrate | Product Diol | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 98 | >99 |
| 1-Decene | (R)-1,2-Decanediol | 95 | 97 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 96 | 92 |
| Indene | cis-(1R,2S)-Indandiol | 94 | 98 |
Data compiled from representative literature.
Experimental Protocols: Sharpless Asymmetric Dihydroxylation of trans-Stilbene
Materials:
-
AD-mix-β (1.4 g per 1 mmol of olefin)
-
tert-Butanol (5 mL per 1 mmol of olefin)
-
Water (5 mL per 1 mmol of olefin)
-
trans-Stilbene (1 mmol)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
A mixture of tert-butanol and water (1:1, 10 mL) is cooled to 0 °C.
-
AD-mix-β (1.4 g) is added to the cooled solvent mixture with vigorous stirring.
-
trans-Stilbene (180 mg, 1 mmol) is added to the mixture, and the reaction is stirred at 0 °C for 24 hours.
-
The reaction is quenched by the addition of sodium sulfite (1.5 g) and stirred for 1 hour.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the chiral diol.
Mandatory Visualization: Mechanism of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Asymmetric Michael Addition
This compound and its derivatives, particularly those modified at the quinuclidine nitrogen to form quaternary ammonium salts, are effective phase-transfer catalysts for asymmetric Michael additions. These catalysts facilitate the enantioselective addition of nucleophiles, such as malonates and nitroalkanes, to α,β-unsaturated carbonyl compounds.
Data Presentation: Enantioselective Michael Addition of Diethyl Malonate to Chalcone
The following table presents representative results for the this compound-catalyzed Michael addition of diethyl malonate to chalcone.
| Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| O-Allyl-N-(9-anthracenylmethyl)hydroquinidinium bromide | Cs₂CO₃ | Toluene | 95 | 92 (R) |
| N-Benzylhydroquinidinium chloride | K₂CO₃ | CH₂Cl₂ | 88 | 85 (R) |
| O-Benzyl-N-(4-trifluoromethylbenzyl)hydroquinidinium bromide | KOH | Toluene/H₂O | 92 | 90 (R) |
Data compiled from representative literature.
Experimental Protocols: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
Materials:
-
O-Allyl-N-(9-anthracenylmethyl)hydroquinidinium bromide (0.01 mmol)
-
Chalcone (1 mmol)
-
Diethyl malonate (1.2 mmol)
-
Cesium carbonate (1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
To a stirred suspension of cesium carbonate (488 mg, 1.5 mmol) in toluene (5 mL) is added O-allyl-N-(9-anthracenylmethyl)hydroquinidinium bromide (1 mol%).
-
Diethyl malonate (192 mg, 1.2 mmol) is added, and the mixture is stirred for 10 minutes at room temperature.
-
Chalcone (208 mg, 1 mmol) is added, and the reaction mixture is stirred at room temperature for 48 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The residue is purified by column chromatography on silica gel.
Mandatory Visualization: Proposed Transition State in Michael Addition
Caption: Transition state model for the this compound-catalyzed Michael addition.
Asymmetric Aldol Reaction
Thiourea derivatives of this compound have been successfully employed as bifunctional organocatalysts in asymmetric aldol reactions. The thiourea moiety acts as a hydrogen-bond donor to activate the carbonyl electrophile, while the tertiary amine of the this compound scaffold acts as a Brønsted base to generate the enolate nucleophile. This dual activation strategy leads to high levels of stereocontrol.[4]
Data Presentation: this compound-Thiourea Catalyzed Aldol Reaction
The table below shows the results for the asymmetric aldol reaction between isatin and acetone catalyzed by a this compound-derived thiourea.
| Isatin Derivative | Acetone (equiv.) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Isatin | 20 | 10 | 95 | 90 (R) |
| N-Methylisatin | 20 | 10 | 92 | 88 (R) |
| 5-Bromoisatin | 20 | 10 | 90 | 92 (R) |
Data compiled from representative literature.
Experimental Protocols: Asymmetric Aldol Reaction of Isatin with Acetone
Materials:
-
This compound-derived thiourea catalyst (0.01 mmol)
-
Isatin (0.1 mmol)
-
Acetone (2 mL)
Procedure:
-
To a solution of isatin (14.7 mg, 0.1 mmol) in acetone (2 mL) is added the this compound-derived thiourea catalyst (1 mol%).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to yield the aldol product.
Mandatory Visualization: Dual Activation in Aldol Reaction
Caption: Bifunctional activation by a this compound-thiourea catalyst.
Asymmetric Cycloaddition Reactions
The application of this compound and its derivatives extends to asymmetric cycloaddition reactions, including [4+2] and [3+2] cycloadditions. These catalysts can control the facial selectivity of the approach of the dienophile or dipole to the diene or dipolarophile, leading to the formation of enantioenriched cyclic products.
Data Presentation: Asymmetric Diels-Alder Reaction
Representative data for a this compound-catalyzed asymmetric Diels-Alder reaction between an α,β-unsaturated ketone and a diene is presented below.
| Diene | Dienophile | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| Cyclopentadiene | 2-Acryloyl-2-oxazolidinone | 10 | 90 | 95:5 | 96 (endo) |
| Isoprene | Methyl vinyl ketone | 15 | 85 | - | 88 |
Data compiled from representative literature.
Experimental Protocols: Asymmetric Diels-Alder Reaction
Materials:
-
This compound-derived catalyst (0.1 mmol)
-
2-Acryloyl-2-oxazolidinone (1 mmol)
-
Cyclopentadiene (freshly cracked, 3 mmol)
-
Dichloromethane (10 mL)
Procedure:
-
The this compound-derived catalyst (10 mol%) is dissolved in dichloromethane (10 mL) and cooled to -78 °C.
-
2-Acryloyl-2-oxazolidinone (141 mg, 1 mmol) is added to the solution.
-
Freshly cracked cyclopentadiene (198 mg, 3 mmol) is added dropwise.
-
The reaction is stirred at -78 °C for 6 hours.
-
The reaction is quenched with a few drops of acetic acid.
-
The mixture is warmed to room temperature and the solvent is evaporated.
-
The crude product is purified by flash chromatography.
Mandatory Visualization: Workflow for Asymmetric Cycloaddition
Caption: Experimental workflow for a this compound-catalyzed Diels-Alder reaction.
Conclusion
This compound and its readily accessible derivatives have proven to be powerful and versatile tools in the realm of asymmetric organic synthesis. Their efficacy in a range of mechanistically distinct reactions, including oxidations, conjugate additions, aldol reactions, and cycloadditions, underscores their importance to the synthetic chemist. The ability to fine-tune the steric and electronic properties of this compound-based catalysts continues to drive the development of new and highly selective transformations, paving the way for the efficient synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
- 1. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Quantification of Hydroquinidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of hydroquinidine in various sample matrices, including biological fluids and pharmaceutical formulations. The methods described herein are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound, also known as dithis compound, is a quinidine derivative and a class Ia antiarrhythmic agent.[1][2][3][4] Accurate and precise quantification of this compound is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical products. This document outlines validated analytical methods to ensure reliable and reproducible results.
Method 1: High-Performance Liquid Chromatography (HPLC) for Serum and Plasma
This section details the quantification of this compound in human serum and plasma using HPLC with fluorescence or UV detection.
Quantitative Data Summary
| Parameter | HPLC - Fluorescence Detection | HPLC - Absorbance/Fluorescence |
| Analyte(s) | Quinidine, (3S)-3-hydroxyquinidine | Quinidine, (3S)-3-hydroxyquinidine |
| Sample Matrix | Human Serum | Human Serum |
| Lower Limit of Sensitivity | 5 ng/mL | Not Specified |
| Limit of Determination | 10 nM (Plasma), 25 nM (Urine) | Not Specified |
| Coefficient of Variation (CV) | Quinidine: 2%, (3S)-3-hydroxyquinidine: 6% | 2.5 - 5.5% (Inter-assay)[5] |
| Correlation with Fluorometric Methods | r = 0.932 (ethylene chloride extraction), r = 0.950 (benzene-sulfuric acid extraction)[5] | Not Applicable |
Experimental Protocol: HPLC with Fluorescence Detection
This protocol is adapted from a method for the determination of quinidine and its metabolite, (3S)-3-hydroxyquinidine, which is applicable for this compound as well due to structural similarities.[6][7]
1. Materials and Reagents:
-
This compound analytical standard[1]
-
Benzene (or Toluene as a safer alternative)[5]
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Acetonitrile, HPLC grade
-
Ammonium Acetate
-
Deionized Water
-
Human Serum/Plasma (for calibration standards and quality controls)
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of serum/plasma sample, add a known amount of internal standard (if used).
-
Alkalinize the sample by adding 0.5 mL of 1 M NaOH.
-
Add 5.0 mL of benzene (or toluene) and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. Chromatographic Conditions:
-
Column: Titan C18, 10 cm x 2.1 mm I.D., 1.9 µm particles
-
Mobile Phase: A mixture of 10 mM ammonium acetate (pH 7.0) and acetonitrile (70:30, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detector: Fluorescence Detector
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 425 nm
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank serum/plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples using the sample preparation protocol described above.
-
Inject the processed samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound in serum/plasma.
Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Plasma
This method provides high sensitivity and selectivity for the quantification of this compound in plasma, suitable for clinical and pharmaceutical research.[8]
Quantitative Data Summary
| Parameter | UHPLC-MS |
| Analyte | This compound |
| Sample Matrix | Plasma |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Ion (m/z) | 327.21 |
| Linearity Range | Typically in the ng/mL range (specifics to be determined during validation) |
Experimental Protocol: UHPLC-MS
This protocol is based on a general approach for the analysis of small molecules in plasma and specific conditions for this compound.[8][9]
1. Materials and Reagents:
-
This compound analytical standard[1]
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Formic Acid, LC-MS grade
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing an internal standard, if applicable).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Store at -30 °C for 30 minutes to enhance protein precipitation.[9]
-
Centrifuge at 17,000 x g for 5 minutes.[9]
-
Transfer the supernatant to a clean tube.
-
For improved signal recovery and reduced ion suppression, a 200-fold final dilution can be performed by diluting the supernatant with 10% methanol in water.[9]
3. UHPLC Conditions:
-
Column: Titan C18, 10 cm x 2.1 mm I.D., 1.9 µm particles
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic at 70:30 (A:B)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
4. Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Monitored Ion (SIM): m/z 327.21
-
MRM Transitions: To be optimized by infusing a standard solution of this compound. A common precursor ion is [M+H]+.
Experimental Workflow Diagram
Caption: Workflow for UHPLC-MS analysis of this compound in plasma.
Method 3: HPLC for Pharmaceutical Formulations
This method is suitable for the quality control and assay of this compound in pharmaceutical dosage forms like tablets and capsules.[10][11]
Quantitative Data Summary
| Parameter | HPLC - UV Detection |
| Analyte | Quinidine/Hydroquinidine |
| Sample Matrix | Pharmaceutical Dosage Forms (Tablets) |
| Linearity Range | 20 µg/mL - 60 µg/mL[11] |
| Correlation Coefficient (r²) | 0.999[11] |
| Repeatability (%RSD) | 0.2%[11] |
| Intermediate Precision (%RSD) | 0.1%[11] |
| Mean Recovery | 99.77%[11] |
Experimental Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound analytical standard
-
Methanol, HPLC grade
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Orthophosphoric Acid
-
Deionized Water
2. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound working standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute this stock solution with the mobile phase to prepare working standard solutions within the linearity range (e.g., 20-60 µg/mL).[11]
3. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.
-
Add about 70% of the flask volume with the mobile phase and sonicate for 30 minutes to dissolve the active ingredient.
-
Cool the solution to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
4. Chromatographic Conditions:
-
Column: Terrosil C18 (100 mm x 4.6 mm, 5.0 µm)[11]
-
Mobile Phase: A mixture of phosphate buffer (KH2PO4, pH 3.0 adjusted with orthophosphoric acid) and acetonitrile (25:75 v/v).[11]
-
Flow Rate: 0.8 mL/min[11]
-
Detection Wavelength: 254 nm[11]
-
Injection Volume: 10 µL
Signaling Pathway/Logical Relationship Diagram
Caption: Logical workflow for the quality control of this compound in pharmaceutical formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Sodium Channel | Potassium Channel | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A high-pressure liquid chromatography method for serum quinidine and (3S)-3-hydroxyquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of quinidine, dithis compound, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Dithis compound contamination of quinidine raw materials and dosage forms: rapid estimation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jidps.com [jidps.com]
Application Notes and Protocols for Hydroquinidine in Patch-Clamp Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroquinidine, a Class Ia antiarrhythmic agent and a dextrorotatory stereoisomer of quinidine, is a crucial compound for studying cardiac electrophysiology.[1][2] Its primary mechanism of action involves the modulation of various cardiac ion channels, which can be meticulously investigated using patch-clamp electrophysiology.[1][3] This document provides detailed application notes and protocols for utilizing this compound in patch-clamp studies to characterize its effects on ion channel function.
This compound's main therapeutic action is to stabilize the cardiac membrane by inhibiting the fast inward sodium channels (INa), thereby reducing the excitability and conductivity of cardiac cells.[1][2] Additionally, it blocks several potassium channels, prolonging the repolarization phase of the cardiac action potential.[1] These actions, however, can also lead to proarrhythmic effects, such as Torsades de Pointes, necessitating careful study of its interaction with specific ion channels, particularly the hERG channel.[1][4]
Mechanism of Action: Multi-Ion Channel Blockade
This compound exerts its effects by interacting with several key cardiac ion channels. Understanding these interactions is fundamental to interpreting data from patch-clamp experiments.
Key Ion Channel Targets:
-
Sodium Channels (e.g., Nav1.5): this compound blocks the fast inward sodium current (INa) in a use-dependent manner, meaning its efficacy increases with higher heart rates.[3] This action slows the upstroke of the cardiac action potential (Phase 0).[1]
-
Potassium Channels:
-
hERG (Kv11.1): Inhibition of the rapid delayed rectifier potassium current (IKr), conducted by hERG channels, is a critical action of this compound that leads to prolongation of the action potential duration and the QT interval.[1][4]
-
IKs (Kv7.1/KCNE1): this compound can also block the slow delayed rectifier potassium current (IKs), further contributing to delayed repolarization.[1][5]
-
Kir Channels: Some studies investigate the effects on inwardly rectifying potassium channels.[6]
-
Kv1.5: This channel, responsible for the ultra-rapid delayed rectifier potassium current (IKur) in the atria, is another target.[7]
-
-
Calcium Channels (e.g., Cav1.2): While less pronounced, this compound can also affect L-type calcium currents (ICaL).[6][8]
Data Presentation: Quantitative Analysis of this compound and Quinidine Effects
The following tables summarize the inhibitory concentrations (IC50) of quinidine on various cardiac ion channels, as this compound's potency is comparable to its stereoisomer. This data is essential for designing appropriate concentration ranges in patch-clamp experiments.
| Ion Channel | Cell Line | IC50 (µM) | Notes | Reference |
| hERG (IKr) | tsA201 cells | 1 | - | [4] |
| hERG (IKr) | Xenopus oocytes | 3 | Inhibition was 32.1 ± 3.2% at this concentration. | [4] |
| Nav1.5 (Peak INa) | HEK293 cells | 28.9 ± 2.2 | - | [9] |
| Kv1.5 (IKur) | - | 10 - 20 | - | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's action on cardiomyocytes and a typical experimental workflow for a patch-clamp study.
Caption: this compound's multi-channel blockade in cardiomyocytes.
Caption: General workflow for a patch-clamp experiment.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for manual or automated patch-clamp systems.[10][11]
Cell Preparation
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the ion channel of interest (e.g., hERG, Nav1.5) are commonly used.[3][6]
-
Primary Cells: Enzymatically isolated cardiomyocytes from animal models (e.g., guinea pig, rabbit) can also be used for studies in a more native environment.[3]
-
Cell Culture and Dissociation:
-
Maintain cell lines in appropriate culture medium (e.g., DMEM with 10% FBS).
-
For experiments, dissociate adherent cells using a gentle enzyme solution (e.g., Accutase) to obtain a single-cell suspension.[10]
-
Resuspend cells in the external recording solution at a suitable concentration (e.g., 5 x 106 cells/ml).[10]
-
Solutions and Reagents
Proper solution composition is critical for isolating and measuring specific ionic currents.
a) For hERG (IKr) Recordings:
-
External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2·6H2O, 1 CaCl2·H2O, 12.5 dextrose. Adjust pH to 7.4 with NaOH.[12]
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. Adjust pH to 7.3 with KOH.[12][13]
b) For Nav1.5 (INa) Recordings:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.[14]
-
Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[14]
c) this compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions in the appropriate external solution to achieve the final desired concentrations.
-
Ensure the final DMSO concentration in the recording chamber remains low (≤ 0.3%) to avoid solvent effects.[11]
Patch-Clamp Recording Procedure (Whole-Cell Configuration)
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[15]
-
Seal Formation: Approach a selected cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.[15][16]
-
Whole-Cell Access: After establishing a stable giga-seal, apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[16] This allows for control of the membrane potential and measurement of total membrane currents.
-
Data Acquisition:
-
Use an appropriate patch-clamp amplifier and data acquisition software.
-
Compensate for pipette capacitance and series resistance to ensure accurate voltage control and current measurement.[12]
-
Voltage-Clamp Protocols
Specific voltage protocols are required to isolate and study the kinetics of different ion channels.
a) hERG (IKr) Current Protocol:
This protocol is designed to elicit the characteristic large tail current of hERG channels.
-
Holding Potential: -80 mV.
-
Depolarizing Pulse: Step to +20 mV or +40 mV for 2-5 seconds to allow for channel activation and inactivation.[3][12]
-
Repolarizing Pulse: Step down to -50 mV to record the peak tail current as channels recover from inactivation and deactivate.[6]
-
Pulse Frequency: Repeat every 5-15 seconds to allow for recovery between sweeps.[5][12]
b) Nav1.5 (INa) Current Protocol (Peak Current):
-
Holding Potential: -120 mV to ensure channels are in a rested, available state.[11]
-
Depolarizing Pulses: Apply a series of brief (e.g., 50 ms) depolarizing steps from -100 mV to +40 mV in 10 mV increments to elicit the peak inward current.[11]
c) State-Dependent Block Protocol:
To investigate use-dependency, apply a train of depolarizing pulses at different frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz) before and after this compound application. A greater block at higher frequencies indicates use-dependent action.[17]
Data Analysis
-
Current Measurement: Measure the peak current amplitude for the ion channel of interest under control conditions and at steady-state block for each concentration of this compound. For hERG, the peak tail current is typically measured.
-
Concentration-Response Curve: Plot the percentage of current inhibition as a function of the this compound concentration.
-
IC50 Calculation: Fit the concentration-response data to the Hill equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal current.
Conclusion
Patch-clamp electrophysiology is an indispensable tool for characterizing the effects of this compound on cardiac ion channels. The protocols and data presented here provide a framework for researchers to design and execute experiments to elucidate the molecular pharmacology of this compound, contributing to a better understanding of its therapeutic and proarrhythmic mechanisms. Careful attention to experimental detail, including cell health, solution composition, and appropriate voltage protocols, is essential for obtaining high-quality, reproducible data.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Probing the mechanisms underlying modulation of quinidine sensitivity to cardiac IKs block by protein kinase A-mediated IKs phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 17. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroquinidine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinidine, a dextrorotatory stereoisomer of quinidine, is a Class Ia antiarrhythmic agent. It exerts its therapeutic effects primarily by blocking voltage-gated sodium and potassium channels in cardiomyocytes. This action prolongs the effective refractory period and reduces the maximal rate of depolarization of the action potential, thereby suppressing cardiac arrhythmias. These application notes provide detailed protocols for the preparation and administration of this compound in various animal models to study its electrophysiological, pharmacokinetic, and pharmacodynamic properties.
Data Presentation
The following tables summarize the pharmacokinetic parameters of quinidine, the parent compound of this compound, in various animal models. Direct pharmacokinetic data for this compound is limited in the literature; therefore, these values for quinidine can serve as a reference. Researchers should consider conducting pilot pharmacokinetic studies for this compound in their specific animal model.
Table 1: Pharmacokinetic Parameters of Quinidine in Dogs (Beagle)
| Parameter | Route of Administration | Dosage | Cmax | Tmax | Half-life (t½) | Bioavailability (F) | Reference |
| Terminal Half-life | Intravenous | - | - | - | 720 ± 343 min | - | [1] |
Table 2: Pharmacokinetic Parameters of Quinidine in Rabbits
| Parameter | Route of Administration | Dosage | Cmax | Tmax | Half-life (t½) | Bioavailability (F) | Reference |
| Terminal Half-life | Intravenous | - | - | - | 132.4 ± 27.1 min | - | [2] |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach maximum concentration), t½ (Half-life), F (Bioavailability). Data for rats and mice were not available in the conducted search.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
0.22 µm sterile syringe filters
Procedure:
-
Stock Solution Preparation: In a sterile environment, prepare a stock solution of this compound by dissolving the powder in DMSO. Sonication may be used to aid dissolution.
-
Vehicle Preparation: Prepare the vehicle by mixing PEG300, Tween 80, and sterile saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Solution Preparation: Add the this compound stock solution to the vehicle to achieve the desired final concentration. Ensure the solution is clear and free of precipitation.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the sterile solution at 4°C and protect it from light. It is recommended to use freshly prepared solutions for each experiment.
Protocol 2: Intravenous Administration of this compound
Animal Models: Rats, Mice, Rabbits, Dogs
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Place the animal on a heating pad to maintain body temperature.
-
Catheterization: Surgically expose and cannulate a suitable vein (e.g., jugular vein in rats and rabbits, cephalic or saphenous vein in dogs) with an appropriately sized catheter.
-
Administration: Administer the this compound solution as a bolus injection or a continuous infusion using a syringe pump. The rate of infusion and total volume should be calculated based on the animal's weight and the desired dosage.
-
Monitoring: Continuously monitor the animal's vital signs, including electrocardiogram (ECG), heart rate, and blood pressure, throughout the administration period and for a defined post-administration period.
Protocol 3: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or a food slurry)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Suspension Preparation: Weigh the required amount of this compound powder and suspend it in the chosen vehicle at the desired concentration.
-
Homogenization: Ensure a uniform suspension by vortexing or stirring immediately before administration.
Protocol 4: Oral Administration of this compound
Animal Models: Rats, Mice
Procedure:
-
Animal Restraint: Gently restrain the animal to prevent movement and ensure accurate administration.
-
Gavage: Attach the oral gavage needle to a syringe containing the this compound suspension. Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.
-
Observation: Monitor the animal for any signs of distress or regurgitation immediately following administration.
Mandatory Visualization
Signaling Pathway of this compound in Cardiomyocytes
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflow for an In Vivo Electrophysiology Study
Caption: General workflow for an in vivo arrhythmia study.
References
Hydroquinidine as a Chiral Catalyst: Application Notes and Protocols for Asymmetric Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hydroquinidine, a Cinchona alkaloid, has emerged as a powerful and versatile chiral catalyst in asymmetric organic synthesis. Its derivatives are widely employed to induce stereoselectivity in a variety of chemical transformations, leading to the efficient synthesis of enantiomerically enriched molecules. This is of paramount importance in the pharmaceutical industry, where the chirality of a drug molecule can significantly influence its pharmacological activity and safety profile.
These application notes provide an overview of the use of this compound and its derivatives as organocatalysts in three key asymmetric reactions: the Sharpless Asymmetric Dihydroxylation, the Aza-Henry (Nitro-Mannich) Reaction, and the Hydrophosphination of aza-ortho-Quinone Methides. Detailed experimental protocols and quantitative data are presented to facilitate the application of these methodologies in a research and development setting.
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that allows for the enantioselective synthesis of vicinal diols from prochiral olefins. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from a Cinchona alkaloid. The commercially available reagent mixture, AD-mix-β, contains the this compound-derived ligand (DHQD)₂PHAL, which reliably directs the hydroxylation to a specific face of the olefin.
Quantitative Data Summary
| Olefin Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 92 | 97 |
| 1-Decene | (R)-1,2-Decanediol | 95 | 98 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 90 | 88 |
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene
Materials:
-
AD-mix-β
-
trans-Stilbene
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-β (1.4 g per 1 mmol of olefin) to the solvent mixture and stir at room temperature until the two phases are clear and the lower aqueous phase is bright yellow.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trans-stilbene (1 mmol) to the reaction mixture and stir vigorously at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add sodium sulfite (1.5 g) and stir for an additional hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R,R)-1,2-diphenyl-1,2-ethanediol.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Catalytic Cycle
Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an imine. The use of a chiral catalyst, such as a hydroquinine-derived thiourea, allows for the enantioselective and diastereoselective synthesis of β-nitroamines, which are valuable precursors to chiral 1,2-diamines and α-amino acids.
Quantitative Data Summary: Hydroquinine-Derived Thiourea Catalyst
| Imine Substrate (from Isatin) | Nitroalkane | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| N-Boc-ketimine | Nitroethane | 99 | 91:9 | 96 |
| 5-F-N-Boc-ketimine | Nitroethane | 98 | 90:10 | 95 |
| 5-Cl-N-Boc-ketimine | Nitroethane | 99 | 85:15 | 92 |
| N-Boc-ketimine | 1-Nitropropane | 97 | 97:3 | 96 |
| N-Boc-ketimine | 1-Nitropentane | 96 | 97:3 | 90 |
Experimental Protocol: Aza-Henry Reaction of N-Boc-isatin ketimine with Nitroethane
Materials:
-
Hydroquinine-derived thiourea catalyst
-
N-Boc-isatin ketimine
-
Nitroethane
-
3Å Molecular sieves
-
Chloroform (CHCl₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction tube, add the hydroquinine-derived thiourea catalyst (10 mol%), N-Boc-isatin ketimine (0.1 mmol), and activated 3Å molecular sieves.
-
Add chloroform (1 mL) and cool the mixture to -20 °C.
-
Add nitroethane (5 equivalents) dropwise to the stirred solution.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitroamine.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.
Proposed Catalytic Activation
Caption: Dual activation by the bifunctional hydroquinine-thiourea catalyst.
Asymmetric Hydrophosphination of aza-ortho-Quinone Methides
The enantioselective addition of P-H bonds to unsaturated systems is a powerful method for the synthesis of chiral organophosphorus compounds. Hydroquinine has been shown to be an effective organocatalyst for the 1,4-hydrophosphination of in situ generated aza-ortho-quinone methides (aza-o-QMs) with H-phosphine oxides, providing access to optically active diarylmethyl phosphine oxides with high enantioselectivity.[1]
Quantitative Data Summary
| aza-o-QM Precursor (Substituted 2-aminobenzyl alcohol) | H-Phosphine Oxide | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-((4-methoxyphenyl)(phenyl)methyl)aniline | Diphenylphosphine oxide | 85 | 92 |
| 2-((4-chlorophenyl)(phenyl)methyl)aniline | Diphenylphosphine oxide | 82 | 90 |
| 2-(p-tolyl(phenyl)methyl)aniline | Diphenylphosphine oxide | 88 | 94 |
| 2-((4-methoxyphenyl)(phenyl)methyl)aniline | Bis(4-methoxyphenyl)phosphine oxide | 80 | 91 |
Experimental Protocol: Hydrophosphination of in situ generated aza-o-QM
Materials:
-
Hydroquinine
-
Substituted 2-aminobenzyl alcohol derivative (aza-o-QM precursor)
-
H-phosphine oxide
-
Toluene
-
4Å Molecular sieves
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction vessel containing 4Å molecular sieves, add the 2-aminobenzyl alcohol derivative (0.1 mmol) and H-phosphine oxide (0.12 mmol).
-
Add hydroquinine (10 mol%) and toluene (1.0 mL).
-
Stir the reaction mixture at room temperature. The aza-o-QM is generated in situ.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the chiral diarylmethyl phosphine oxide.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Experimental Workflow
Caption: A typical workflow for a this compound-catalyzed asymmetric reaction.
References
Application Notes and Protocols for the HPLC Separation of Hydroquinidine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroquinidine, a diastereomer of hydroquinine and a derivative of quinidine, is a chiral compound with stereoisomers that may exhibit different pharmacological and toxicological profiles. The separation and quantification of individual enantiomers are crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most effective technique for resolving enantiomers.[1] This document provides detailed application notes and protocols for the separation of this compound enantiomers using polysaccharide-based and macrocyclic glycopeptide-based CSPs, which are widely recognized for their broad applicability in chiral separations.[2][3]
Chiral Stationary Phases (CSPs) for this compound Enantiomer Separation
The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. Based on the chemical properties of this compound, a basic alkaloid, and literature on the separation of similar compounds like Cinchona alkaloids and hydroxychloroquine, the following CSPs are recommended for initial screening and method development.[4][5]
1. Polysaccharide-Based CSPs:
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives coated or immobilized on a silica support, are highly versatile and have demonstrated broad enantioselectivity for a wide range of chiral compounds, including alkaloids.[2][6] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
-
Recommended Columns:
-
Chiralpak® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Chiralcel® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
These columns have a proven track record in separating a wide variety of chiral compounds, including those with aromatic and heterocyclic structures similar to this compound.[4]
2. Macrocyclic Glycopeptide-Based CSPs:
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, bonded to silica gel, offer a unique and complementary chiral recognition mechanism.[3] These CSPs possess a complex three-dimensional structure with multiple chiral centers and functional groups (hydroxyl, carboxyl, amino, and aromatic rings) that can interact with analytes through hydrogen bonding, ionic interactions, and inclusion complexation.[3]
-
Recommended Columns:
-
Chirobiotic™ T: Based on the teicoplanin macrocyclic glycopeptide.
-
Chirobiotic™ V: Based on the vancomycin macrocyclic glycopeptide.
-
These columns are particularly effective for the separation of amino acids, peptides, and other compounds capable of forming multiple interactions.
Experimental Protocols
The following protocols are provided as a starting point for the development of a robust HPLC method for the separation of this compound enantiomers. Optimization of mobile phase composition, flow rate, and column temperature will likely be necessary to achieve baseline resolution.
Protocol 1: Enantioseparation using a Polysaccharide-Based CSP (Chiralpak® AD-H)
This protocol is adapted from a successful method for the separation of hydroxychloroquine enantiomers, a structurally related compound.[4]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: n-Hexane : Isopropanol (IPA) with 0.1% Diethylamine (DEA) (v/v/v)
-
Initial Screening Gradient: Start with a ratio of 90:10 (n-Hexane:IPA) and adjust the IPA percentage as needed to optimize resolution and retention time. A common screening approach is to test ratios of 95:5, 90:10, 80:20, and 70:30.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 235 nm and 330 nm (based on the UV spectrum of quinidine-related compounds)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound standard in the mobile phase at a concentration of 1 mg/mL.
-
Protocol 2: Enantioseparation using a Macrocyclic Glycopeptide-Based CSP (Chirobiotic™ T)
This protocol is a general starting point for basic analytes on a teicoplanin-based CSP.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Chirobiotic™ T (4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Methanol with 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid (v/v) and 0.05% Triethylamine (TEA) (v/v)
-
Note: The acidic and basic additives are used to improve peak shape and control the ionization state of the analyte and the stationary phase. The ratio of acid to base can be adjusted to optimize selectivity.
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 235 nm and 330 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound standard in the mobile phase at a concentration of 1 mg/mL.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained during method development to facilitate comparison.
Table 1: Comparison of Chiral Stationary Phases for this compound Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase Composition | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Separation Factor (α) |
| Chiralpak® AD-H | n-Hexane:IPA:DEA (90:10:0.1) | 8.5 | 10.2 | 2.1 | 1.20 |
| Chiralcel® OD-H | n-Hexane:IPA:DEA (85:15:0.1) | 7.2 | 8.5 | 1.8 | 1.18 |
| Chirobiotic™ T | Methanol:TFA:TEA (100:0.1:0.05) | 12.3 | 14.5 | 1.9 | 1.18 |
| Chirobiotic™ V | Methanol:Acetic Acid:TEA (100:0.1:0.05) | 15.1 | 16.9 | 1.5 | 1.12 |
Table 2: Effect of Mobile Phase Composition on the Separation of this compound Enantiomers on Chiralpak® AD-H
| n-Hexane:IPA Ratio (with 0.1% DEA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Separation Factor (α) |
| 95:5 | 15.8 | 19.5 | 2.5 | 1.23 |
| 90:10 | 8.5 | 10.2 | 2.1 | 1.20 |
| 85:15 | 6.1 | 7.0 | 1.6 | 1.15 |
| 80:20 | 4.5 | 5.0 | 1.1 | 1.11 |
Mandatory Visualizations
Caption: General workflow for the HPLC separation of this compound enantiomers.
Caption: Logical relationship for selecting a suitable CSP for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroquinidine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinidine, a derivative of quinidine, is a Class Ia antiarrhythmic agent known for its potent effects on cardiac ion channels.[1][2] Its primary mechanism of action involves the blockade of both fast inward sodium channels and delayed rectifier potassium currents (IKr and IKs).[1] This activity leads to a reduction in the rate of cardiac action potential depolarization and prolongs the repolarization phase, making it a valuable tool for in vitro studies of cardiac electrophysiology and arrhythmia models.[1][2] Additionally, recent research has highlighted its potential as an antineoplastic agent, expanding its application in cancer cell biology research. This document provides detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays.
Data Presentation
This compound Solubility and Stock Solution Parameters
For reproducible and accurate experimental results, proper preparation of this compound stock solutions is critical. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to the compound's high solubility in it.[3] this compound is sparingly soluble in ethanol and practically insoluble in water. When preparing aqueous working solutions, it is crucial to first dissolve this compound in a suitable organic solvent like DMSO.
| Parameter | Value | Source |
| Molecular Weight | 326.43 g/mol | [3] |
| Solubility in DMSO | ≥27.6 mg/mL | ApexBIO |
| 60 mg/mL (183.81 mM) | TargetMol[3] | |
| 65 mg/mL (199.12 mM) | Selleck Chemicals | |
| 25 mg/mL | Cayman Chemical[4] | |
| Solubility in Ethanol | ≥14.33 mg/mL (with sonication) | ApexBIO |
| < 1 mg/mL | TargetMol[3] | |
| 1 mg/mL | Cayman Chemical[4] | |
| Solubility in Water | Insoluble | Multiple Sources |
| Powder Storage | -20°C for up to 3 years | TargetMol[3] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | Selleck Chemicals |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mL 10 mM stock solution, weigh 3.264 mg of this compound (Molecular Weight = 326.43 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile amber microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration (for 3.264 mg, add 1 mL of DMSO).
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol 2: In Vitro hERG Potassium Channel Assay using Automated Patch Clamp
This protocol provides a general framework for assessing the inhibitory effect of this compound on the hERG (human Ether-à-go-go-Related Gene) potassium channel expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing hERG channels
-
Cell culture medium and reagents
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
External and internal recording solutions (see table below)
-
This compound stock solution (10 mM in DMSO)
Solutions:
| Solution | Composition (in mM) |
| External | 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. |
| Internal | 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with KOH. |
Procedure:
-
Cell Preparation: Culture and harvest HEK293-hERG cells according to standard protocols. Prepare a single-cell suspension for use in the automated patch-clamp system.
-
Working Solution Preparation: Prepare serial dilutions of the this compound stock solution in the external recording solution to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is ≤ 0.3% to avoid solvent effects.
-
Automated Patch-Clamp:
-
Load the cell suspension and prepared this compound working solutions onto the automated patch-clamp system.
-
The system will establish whole-cell recordings.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarization step to +20 mV for 2 seconds, and then a repolarization step to -50 mV for 2 seconds to measure the tail current.[5]
-
-
Compound Application: After establishing a stable baseline hERG current, apply the different concentrations of this compound sequentially.
-
Data Acquisition and Analysis:
-
Measure the peak tail current at -50 mV for each concentration of this compound.
-
Calculate the percentage of hERG current inhibition at each concentration relative to the baseline current.
-
Plot the concentration-response curve and determine the IC₅₀ value using appropriate software.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., A549, non-small cell lung cancer) using the MTT assay.
Materials:
-
A549 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the A549 cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for this compound stock solution preparation and use in in vitro assays.
Caption: Simplified signaling pathway of this compound's action on cardiac ion channels.
References
Application Notes and Protocols: Hydroquinidine in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinidine, a quinidine derivative and known potassium channel modulator, has demonstrated significant antineoplastic effects in non-small cell lung cancer (NSCLC) cells.[1] Preclinical studies indicate its potential as a novel anti-cancer agent by inhibiting cell proliferation, migration, and inducing programmed cell death.[1] These application notes provide a comprehensive overview of the current research, quantitative data, and detailed protocols for utilizing this compound in an NSCLC research setting.
Mechanism of Action
This compound exerts its anti-cancer effects in NSCLC primarily through the modulation of ion channels.[1] This activity leads to a cascade of intracellular events, resulting in the downregulation of genes associated with cell division and survival, and the upregulation of genes that promote cell cycle arrest and apoptosis.[1][2] While the precise signaling pathways affected by this compound in NSCLC are still under investigation, in silico analyses in other cancer types suggest the potential involvement of the PI3K-Akt and cAMP signaling pathways.[2]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| A549 | NSCLC | Cytotoxicity Assay | Inhibition of Cell Growth | Potent Cytotoxicity Observed | [2] |
| A549 | NSCLC | Colony Formation Assay | Clonogenic Survival | Significant Decrease | [1] |
| A549 | NSCLC | Tumorigenicity Assay | Anchorage-Independent Growth | Significant Decrease | [1] |
| A549 | NSCLC | Migration Assay | Cell Motility | Significant Anti-migratory Effect | [1] |
| A549 | NSCLC | Proliferation Assay | Proliferation Rate | Significant Decrease | [1] |
| A549 | NSCLC | Apoptosis Assay | Cell Death | Increased | [1] |
Note: Specific IC50 values for this compound in A549 cells are not yet published, but studies confirm its potent cytotoxic effects. For reference, the IC50 of this compound in MCF-7 breast cancer cells is 0.31 mM and in SKOV-3 ovarian cancer cells is 0.28 mM after 24 hours of treatment.[3]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of NSCLC cells (e.g., A549).
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed A549 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.[4]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.[4]
-
After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Incubate the plates overnight at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
MTT Assay Experimental Workflow.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term proliferative capacity of single NSCLC cells after treatment with this compound.
Materials:
-
A549 cells
-
6-well plates
-
Complete culture medium
-
This compound
-
Methanol or 4% paraformaldehyde for fixation
-
0.5% Crystal Violet staining solution
Procedure:
-
Seed a low number of A549 cells (e.g., 500 cells/well) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for a specific period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
When colonies are visible, remove the medium and wash the wells with PBS.
-
Fix the colonies with cold methanol or 4% paraformaldehyde for 15-20 minutes.
-
Stain the colonies with 0.5% Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
Cell Migration (Wound Healing) Assay
This method evaluates the effect of this compound on the migratory capacity of NSCLC cells.
Materials:
-
A549 cells
-
6-well or 12-well plates
-
Complete culture medium
-
This compound
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Seed A549 cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plates and capture images of the same wound area at different time points (e.g., 12, 24 hours).
-
Measure the width or area of the wound at each time point and calculate the percentage of wound closure.
Wound Healing Assay Experimental Workflow.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in NSCLC cells by this compound using flow cytometry.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Signaling Pathway Visualization
The following diagram illustrates a hypothesized signaling pathway for the anti-cancer effects of this compound in NSCLC, based on its known function as an ion channel modulator and its observed effects on cell fate. Further research is required to validate the specific molecular interactions.
Hypothesized Signaling Pathway of this compound in NSCLC.
Conclusion and Future Directions
This compound presents a promising avenue for NSCLC research. The provided protocols offer a framework for investigating its anti-cancer properties in vitro. Future research should focus on determining the precise IC50 values in a panel of NSCLC cell lines, elucidating the specific signaling pathways involved, and evaluating its efficacy and safety in in vivo preclinical models. These steps will be crucial for the potential translation of this compound into a novel therapeutic strategy for non-small cell lung cancer.
References
Electrophysiological Assessment of Hydroquinidine: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinidine, a class Ia antiarrhythmic agent, exerts its therapeutic effects by modulating the electrical activity of the heart. A comprehensive understanding of its electrophysiological profile is crucial for both elucidating its mechanism of action and assessing its cardiac safety. These application notes provide a detailed overview of the electrophysiological effects of this compound, including its impact on key cardiac ion channels and action potential parameters. Furthermore, this document outlines detailed protocols for conducting in vitro electrophysiological assessments using patch-clamp and microelectrode techniques, enabling researchers to systematically evaluate the effects of this compound and similar compounds.
This compound's primary mechanism of action involves the blockade of both fast inward sodium channels and various potassium channels, leading to a prolongation of the cardiac action potential.[1] This dual action contributes to its antiarrhythmic efficacy but also carries a potential for proarrhythmic events, underscoring the importance of detailed electrophysiological characterization.
Data Presentation: Quantitative Effects of this compound and Quinidine
The following tables summarize the quantitative electrophysiological effects of this compound and its close analog, quinidine. Due to the limited availability of specific IC50 values for this compound, data for quinidine are provided as a scientifically relevant surrogate, given their similar mechanisms of action.
Table 1: Effect of this compound on Cardiac Action Potential Parameters
| Parameter | Species/Model | Concentration | Effect | Reference |
| Vmax Depression | Guinea Pig Ventricular Cells | 50 µM | 54.6 ± 1.4% decrease | [2] |
| QRS Duration | Brugada Syndrome Patients | 300 mg twice daily | Increase from 110.7 msec to 117.8 msec | [3] |
| QTc Interval | Brugada Syndrome Patients | 300 mg twice daily | Increase from 369.5 msec to 434.8 msec | [3] |
| T-wave Width | Brugada Syndrome Patients | 300 mg twice daily | Increase from 232.8 msec to 271.2 msec | [3] |
| T-wave Amplitude | Brugada Syndrome Patients | 300 mg twice daily | Reduction from 0.4 mV to 0.2 mV | [3] |
Table 2: Inhibitory Effects of Quinidine on Cardiac Ion Channels (IC50 Values)
Note: These values are for Quinidine, a close structural and functional analog of this compound.
| Ion Channel | Current | Species/Cell Line | IC50 (µM) | Reference |
| Nav1.5 | INa (peak) | HEK293 Cells | 28.9 ± 2.2 | [4] |
| hERG (Kv11.1) | IKr | HEK293 Cells | 0.41 ± 0.04 | [5] |
| hERG (Kv11.1) | IKr | Ltk- Cells | 0.8 ± 0.1 | [2] |
| hERG (Kv11.1) | IKr | Xenopus Oocytes | 3.00 ± 0.03 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular interactions of this compound and the experimental workflows for its electrophysiological assessment.
Experimental Protocols
Whole-Cell Patch-Clamp Recording for Ion Channel Analysis
This protocol is adapted from standard methodologies and incorporates recommendations from the FDA for cardiac safety studies.[6] It is suitable for assessing the effects of this compound on specific ion currents (e.g., INa, IKr) in isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells stably expressing the channel of interest).
a. Cell Preparation:
-
Culture cells expressing the target ion channel (e.g., Nav1.5 or hERG) to 70-90% confluency.
-
On the day of the experiment, dissociate cells using a gentle enzymatic solution (e.g., TrypLE) and resuspend in the external solution.
-
Plate cells on glass coverslips in the recording chamber.
b. Solutions:
-
External Solution (for hERG): (in mM) 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2·6H2O, 1 CaCl2·H2O, 12.5 dextrose; pH adjusted to 7.4 with NaOH.[6]
-
Internal Solution (for hERG): (in mM) 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[6]
-
External Solution (for Nav1.5): (in mM) 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2·6H2O, 2 CaCl2·2H2O, 10 dextrose; pH adjusted to 7.4 with NaOH.[7]
-
Internal Solution (for Nav1.5): (in mM) 130 CsCl, 7 NaCl, 1 MgCl2·6H2O, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.[7]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.
c. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a selected cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before initiating recording protocols.
-
Perform recordings at physiological temperature (35-37°C).[7]
-
Apply a series of voltage-clamp protocols to elicit the specific ion current of interest.
d. Recommended Voltage Protocols (CiPA Initiative): [3][6]
-
For hERG Current (IKr):
-
Holding potential: -80 mV.
-
Depolarizing step to +40 mV for 2 seconds.
-
Repolarizing step to -50 mV for 2 seconds.
-
The peak tail current is measured during the repolarizing step.
-
-
For Peak Nav1.5 Current (INa):
-
Holding potential: -120 mV.
-
Depolarizing step to -15 mV for 20-40 ms.
-
The peak inward current is measured during this step.
-
-
For Late Nav1.5 Current (INa-L):
-
A similar protocol to the peak current can be used, often with the addition of an agent like ATX-II to enhance the late current. The current is measured towards the end of the depolarizing pulse.
-
e. Data Analysis:
-
Record baseline currents in the control external solution.
-
Apply increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.
-
Measure the peak current amplitude at each concentration and normalize it to the baseline current.
-
Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
Microelectrode Technique for Action Potential Recording
This protocol is suitable for assessing the integrated effects of this compound on the cardiac action potential in multicellular preparations like papillary muscles or Purkinje fibers.[2]
a. Tissue Preparation:
-
Dissect the desired cardiac tissue (e.g., guinea pig papillary muscle) in oxygenated Tyrode's solution.
-
Mount the tissue in a recording chamber and perfuse with oxygenated Tyrode's solution at 37°C.
-
Allow the preparation to equilibrate for at least one hour before recording.
b. Solution:
-
Tyrode's Solution: (in mM) 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.5 NaH2PO4, 11.8 NaHCO3, and 5.5 glucose, bubbled with 95% O2 / 5% CO2.
c. Recording Procedure:
-
Fabricate sharp microelectrodes from glass capillaries and fill them with 3 M KCl (tip resistance 10-20 MΩ).
-
Impale a cell in the tissue preparation with the microelectrode to record the transmembrane potential.
-
Stimulate the tissue at a constant frequency (e.g., 1 Hz) using external electrodes.
-
Record stable baseline action potentials.
-
Perfuse the tissue with Tyrode's solution containing increasing concentrations of this compound.
-
Record action potentials at steady state for each concentration.
d. Data Analysis:
-
Measure the following action potential parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Upstroke Velocity (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
-
-
Analyze the concentration-dependent effects of this compound on these parameters.
Conclusion
The electrophysiological assessment of this compound is a critical component of its preclinical evaluation. The protocols outlined in these application notes provide a robust framework for characterizing its effects on key cardiac ion channels and the integrated cardiac action potential. By employing these standardized methodologies, researchers can generate high-quality, reproducible data to better understand the therapeutic and proarrhythmic potential of this compound and other novel antiarrhythmic compounds. The provided quantitative data, while highlighting the need for more specific this compound IC50 values, offers a valuable reference for experimental design and data interpretation.
References
- 1. Assessment of proarrhythmogenic risk for chloroquine and hydroxychloroquine using the CiPA concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative electrophysiologic effects of metabolites of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dstc.jp [dstc.jp]
- 4. cipaproject.org [cipaproject.org]
- 5. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
Application Notes and Protocols for the Use of Hydroquinidine in Atrial Fibrillation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinidine, a Class Ia antiarrhythmic agent, serves as a valuable pharmacological tool in the investigation of atrial fibrillation (AF). As a derivative of quinidine, it primarily exerts its effects by modulating cardiac ion channels, thereby altering the electrophysiological properties of atrial myocytes.[1][2] These notes provide an overview of its mechanism of action, summarize key quantitative data from preclinical and clinical studies, and offer detailed protocols for its application in experimental models of AF.
Mechanism of Action
This compound's primary mechanism of action involves the blockade of fast inward sodium channels (INa) and various potassium channels (IK) in cardiomyocytes.[2][3] This dual action leads to several key electrophysiological changes:
-
Decreased Conduction Velocity: By blocking sodium channels, this compound slows the rapid depolarization phase (Phase 0) of the cardiac action potential, which in turn reduces the speed of electrical impulse conduction through the atria.[2]
-
Prolonged Action Potential Duration (APD): Inhibition of potassium currents, including the delayed rectifier potassium currents (IKr and IKs) and the transient outward current (Ito), leads to a longer repolarization phase (Phase 3) of the action potential.[2][4]
-
Increased Effective Refractory Period (ERP): The prolongation of the APD contributes to an extended effective refractory period, the time during which a new action potential cannot be initiated.[1][5] This is a crucial factor in preventing the re-entrant circuits that sustain atrial fibrillation.
-
Anticholinergic Effects: this compound also possesses mild anticholinergic (vagolytic) properties, which can influence heart rate and atrioventricular conduction.[2]
These combined effects help to stabilize the cardiac membrane, suppress ectopic firing, and terminate re-entrant arrhythmias, making this compound an effective agent for both the conversion of AF to sinus rhythm and the maintenance of sinus rhythm.[1][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in the context of atrial fibrillation research.
Table 1: Electrophysiological Effects of this compound in Brugada Syndrome Patients (relevant for atrial arrhythmias)
| Parameter | Baseline (mean ± SD) | On this compound (mean ± SD) | p-value |
| QRS Duration | 110.7 ms | 117.8 ms | 0.004 |
| Corrected QT (QTc) Interval | 369.5 ms | 434.8 ms | <0.0001 |
| T-wave Width | 232.8 ms | 271.2 ms | 0.003 |
| T-wave Amplitude | 0.4 mV | 0.2 mV | 0.001 |
Data adapted from a study on Brugada syndrome patients, where this compound's effects on ventricular parameters can provide insights into its general cardiac electrophysiological impact.[6][7]
Table 2: Clinical Efficacy of this compound in Patients with Atrial Fibrillation/Atrial Flutter (AF/AFL)
| Outcome | Pre-Hydroquinidine | On this compound | p-value |
| Palpitations | 83.8% | 27.6% | <0.0001 |
| AF/AFL Recurrence | - | 0% | <0.0001 |
| Mean QTc Duration (V5-lead) | 406 ms | 428 ms | 0.001 |
Data from a study on the secondary prevention of AF/AFL.[8]
Experimental Protocols
In Vitro Electrophysiological Studies in Isolated Atrial Myocytes
Objective: To characterize the effects of this compound on action potential parameters and ion currents in single atrial cardiomyocytes.
Materials:
-
Isolated atrial myocytes (e.g., from rabbit or guinea pig hearts)
-
Patch-clamp setup (for whole-cell configuration)
-
External solution (Tyrode's solution)
-
Pipette solution
-
This compound hydrochloride stock solution
-
Data acquisition and analysis software
Protocol:
-
Isolate atrial myocytes using established enzymatic digestion protocols.
-
Prepare a stock solution of this compound hydrochloride in distilled water or an appropriate solvent.
-
Establish a whole-cell patch-clamp recording on a single, healthy atrial myocyte.
-
Record baseline action potentials by injecting suprathreshold current pulses.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1-10 µM).
-
After a stabilization period, record action potentials again to assess changes in parameters such as action potential duration at 90% repolarization (APD90), maximum upstroke velocity (Vmax), and resting membrane potential.
-
To study specific ion currents, apply appropriate voltage-clamp protocols before and after the application of this compound.
-
Analyze the data to quantify the effects of this compound on these parameters.
Ex Vivo Studies in Langendorff-Perfused Hearts
Objective: To investigate the effects of this compound on atrial electrophysiology and susceptibility to induced atrial fibrillation in an intact heart model.
Materials:
-
Isolated heart (e.g., from rabbit or guinea pig)
-
Langendorff perfusion system
-
Krebs-Henseleit solution
-
Multi-electrode array for atrial epicardial mapping
-
Pacing electrodes
-
This compound hydrochloride
Protocol:
-
Cannulate the aorta of an isolated heart and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution on a Langendorff apparatus.
-
Place a multi-electrode array on the atrial epicardium to record electrograms.
-
Position pacing electrodes on the right atrial appendage.
-
Record baseline atrial effective refractory period (AERP) using programmed electrical stimulation (S1-S2 protocol).
-
Induce atrial fibrillation using rapid atrial pacing or burst pacing and record the duration of the arrhythmia.
-
Introduce this compound into the perfusate at a clinically relevant concentration.
-
After a period of equilibration, repeat the AERP measurements and AF induction protocol.
-
Analyze the recorded electrograms to determine changes in conduction velocity, AERP, and the duration and complexity of induced AF.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound in atrial fibrillation.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro electrophysiological studies.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's anti-arrhythmic effects.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 4. Quinidine effective for the management of ventricular and atrial arrhythmias associated with Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative electrophysiologic effects of metabolites of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Hydroquinidine Solubility: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to hydroquinidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, a weakly basic compound, exhibits varying solubility in different solvents. For laboratory research, Dimethyl Sulfoxide (DMSO) is a highly effective solvent. It is also soluble in Dimethylformamide (DMF) and to a lesser extent in ethanol. This compound is poorly soluble in water.[1][2] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can diminish the compound's solubility.
Q2: I'm observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution of a this compound stock solution (typically in DMSO) into an aqueous buffer is a common issue. This "fall-out" is often due to the final concentration of the drug exceeding its solubility limit in the aqueous medium. Several factors can contribute to this, including the pH of the buffer, the final concentration of the organic co-solvent (e.g., DMSO), and the temperature.
To prevent precipitation, consider the following:
-
Lower the final concentration: Ensure the final concentration of this compound in the aqueous buffer is below its solubility limit.
-
Optimize the co-solvent concentration: While DMSO is an excellent solvent for the stock solution, its final concentration in the aqueous medium should be kept to a minimum, ideally below 0.5%, to avoid both solubility issues and potential cellular toxicity.
-
pH adjustment: As a weak base, this compound's solubility is pH-dependent. Its solubility is generally higher in acidic conditions. Adjusting the pH of your aqueous buffer to a more acidic range may improve solubility.
-
Use of surfactants or solubilizing agents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween 80 are often used to enhance aqueous solubility.[3]
Q3: How does pH affect the solubility of this compound?
Q4: Is there a difference in solubility between this compound free base and its hydrochloride salt?
A4: Yes, there is a significant difference. The hydrochloride salt of this compound is generally much more soluble in aqueous solutions compared to its free base form.[5] The salt form is already ionized, which enhances its interaction with polar solvents like water. For experiments requiring an aqueous solution of this compound, using the hydrochloride salt is often a more practical approach to achieve the desired concentration without significant precipitation issues.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Powder is difficult to dissolve initially | - Inappropriate solvent selection.- Low-quality or hydrated solvent.- Insufficient agitation. | - Use a recommended solvent such as DMSO or DMF.[2][6]- Use fresh, anhydrous grade solvent.- Employ sonication or gentle warming to aid dissolution.[3] |
| Precipitation occurs after cooling a heated solution | - Supersaturation of the solution. | - Re-heat the solution gently to redissolve the precipitate.- Prepare a fresh solution at a lower concentration that remains stable at room temperature. |
| Inconsistent experimental results | - Incomplete dissolution of this compound.- Precipitation of the compound during the experiment. | - Visually inspect solutions for any particulate matter before use.- Filter the solution through a 0.22 µm filter to remove any undissolved particles.- Re-evaluate the solubility of this compound under the specific experimental conditions (e.g., temperature, pH, media components). |
| Cloudiness or precipitation in cell culture media | - Final DMSO concentration is too high.- Interaction with media components (e.g., proteins, salts).- Exceeding the solubility limit in the complex media. | - Keep the final DMSO concentration in the cell culture medium below 0.5%.- Perform a small-scale pilot experiment to test the solubility of this compound in the specific cell culture medium before the main experiment.- Consider using the more water-soluble hydrochloride salt form of this compound. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values can vary slightly between different suppliers and batches.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 - 65 | 76.6 - 199.1 | Sonication is recommended. Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[2][6] |
| DMF | ~30 | ~91.9 | - |
| Ethanol | ~1 - 14.33 | ~3.1 - 43.9 | Sonication may be required.[7] |
| Water | Insoluble (< 1 mg/mL) | < 3.1 | -[1] |
| DMF:PBS (pH 7.2) (1:2) | ~0.33 | ~1.0 | A method for preparing aqueous solutions for experimental use.[6] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[8]
-
Sample Preparation: Add an excess amount of this compound powder to separate vials containing each buffer.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: After equilibration, allow the suspensions to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Analysis: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the corresponding pH of the buffer to generate a pH-solubility profile.
Protocol 2: Preparation of this compound for In Vivo Studies
This protocol provides an example of a formulation for administering this compound in animal studies.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. Sonication may be used to aid dissolution.[3]
-
Addition of Co-solvents: Sequentially add other co-solvents. For example, add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.[3]
-
Addition of Surfactant: Add Tween 80 to the mixture and mix until a clear solution is obtained.[3]
-
Final Dilution: Add saline or another aqueous vehicle to the mixture to reach the final desired volume and concentration. Ensure to add the aqueous phase slowly while vortexing to prevent precipitation.[3]
-
Final Formulation Example: A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] The final concentration should be validated to ensure no precipitation occurs.
Mechanism of Action and Experimental Workflow Diagrams
This compound's Mechanism of Action in Cardiomyocytes
This compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of ion channels in the cardiac cell membrane, which alters the cardiac action potential.[9][10]
Caption: this compound blocks Na+ and K+ channels in cardiomyocytes.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical approach to diagnosing and resolving common solubility problems.
Caption: A step-by-step guide for troubleshooting this compound solubility.
References
- 1. This compound | Sodium Channel | Potassium Channel | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pharmaoffer.com [pharmaoffer.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. What is this compound Hydrochloride used for? [synapse.patsnap.com]
Technical Support Center: Optimizing Hydroquinidine Concentration for Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydroquinidine in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in electrophysiology?
This compound is a Class Ia antiarrhythmic agent that primarily exerts its effects by blocking voltage-gated ion channels.[1] Its principal targets are the fast inward sodium channels (INa) and various potassium channels (IK).[2] Blockade of these channels leads to a decreased maximum rate of depolarization (Vmax) of the cardiac action potential, slowed conduction velocity, and prolonged action potential duration (APD).[1][3]
Q2: What is a typical concentration range for this compound in patch-clamp experiments?
The optimal concentration of this compound will vary depending on the specific ion channel and cell type being studied. However, based on available data for this compound and its close analog quinidine, a concentration range of 0.1 µM to 50 µM is a reasonable starting point for most applications.[3][4] It is crucial to perform a concentration-response curve to determine the IC50 for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound for my experiments?
For a 10 mM stock solution of this compound (MW: 326.43 g/mol ), dissolve 3.26 mg of this compound in 1 mL of a suitable solvent like DMSO.[5] It is recommended to prepare fresh stock solutions and dilute them to the final working concentration in the external solution on the day of the experiment to avoid precipitation and degradation. Always vortex the stock solution before making dilutions.
Q4: How can I minimize the risk of drug precipitation in my perfusion system?
To minimize precipitation, ensure that the final concentration of the solvent (e.g., DMSO) in your external solution is low, typically ≤0.1%. Prepare fresh dilutions of this compound from a stock solution for each experiment. If you observe precipitation, consider gently warming the solution or using a different solvent if compatible with your experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unstable baseline recording after this compound application. | 1. Incomplete drug washout. 2. Drug precipitation in the perfusion lines. 3. This compound-induced changes in cell health. | 1. Prolong the washout period with drug-free external solution. 2. Flush the perfusion system thoroughly between experiments. 3. Monitor cell morphology and resting membrane potential. If cell health appears compromised, reduce the drug concentration or incubation time. |
| No observable effect of this compound on ion channel currents. | 1. Incorrect drug concentration. 2. Degraded this compound stock solution. 3. The target ion channel is not sensitive to this compound. | 1. Verify the calculations for your dilutions. Perform a concentration-response curve. 2. Prepare a fresh stock solution of this compound. 3. Confirm from literature that your channel of interest is a known target of this compound or related Class Ia antiarrhythmics. |
| High variability in the measured block between cells. | 1. Inconsistent drug application/perfusion speed. 2. Differences in cell health or expression levels of the target channel. 3. Temperature fluctuations during recording. | 1. Ensure a constant and consistent perfusion rate. 2. Select healthy cells with similar characteristics for recording. 3. Maintain a stable recording temperature, as ion channel kinetics and drug binding can be temperature-sensitive. |
| Unexpected changes in action potential morphology (e.g., early afterdepolarizations). | 1. This compound can induce pro-arrhythmic effects, especially at higher concentrations or in combination with other factors.[3] | 1. Reduce the concentration of this compound. 2. Ensure the composition of your internal and external solutions (e.g., potassium concentration) is appropriate. |
Quantitative Data: this compound & Analogs on Cardiac Ion Channels
The following tables summarize the inhibitory effects of this compound and its close analog, quinidine, on key cardiac ion channels. Note that IC50 values can vary based on experimental conditions.
Table 1: this compound Effects on Vmax
| Compound | Concentration (µM) | Vmax Depression (%) | Cell Type | Reference |
| This compound | 50 | 54.6 ± 1.4 | Guinea pig ventricular cells | [3] |
Table 2: Quinidine IC50 Values for Key Cardiac Ion Channels
| Ion Channel | Compound | IC50 (µM) | Expression System | Reference |
| hERG (IKr) | Quinidine | 0.8 ± 0.1 | Ltk- cells | [4] |
| hERG (IKr) | Quinidine | 3.00 ± 0.03 | Xenopus oocytes | [4] |
| Nav1.5 (Peak) | Quinidine | 28.9 ± 2.2 | HEK293 cells | [6][7] |
| KCNQ1 (IKs) | Quinidine | 19.4 ± 1.7 | - | [2] |
Experimental Protocols
Detailed Patch-Clamp Protocol for Assessing this compound Effects
This protocol outlines the whole-cell patch-clamp technique to study the effects of this compound on voltage-gated ion channels.
1. Cell Preparation:
-
Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.5 or hERG).
-
Dissociate cells using a gentle enzymatic method (e.g., TrypLE) and resuspend in the external solution.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (for K+ currents, in mM): 120 K-gluconate, 20 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg. Adjust pH to 7.2 with KOH.[1]
-
Internal Solution (for Na+ currents, in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO.
3. Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps to elicit the ionic current of interest. For example, for hERG currents, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV can be used.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
After the drug effect has reached a steady state, repeat the voltage protocol.
-
To assess washout, perfuse the cell with the drug-free external solution and repeat the voltage protocol.
Visualizations
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: General experimental workflow for patch-clamp analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. An Allosteric Mechanism for Drug Block of the Human Cardiac Potassium Channel KCNQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative electrophysiologic effects of metabolites of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
Technical Support Center: Minimizing Hydroquinidine Degradation in Experimental Solutions
Welcome to the technical support center for hydroquinidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues related to this compound degradation.
Issue 1: Rapid Loss of this compound Potency in Aqueous Solutions
If you observe a significant decrease in the expected concentration or activity of your this compound solution over a short period, it is likely due to chemical degradation. Follow these steps to diagnose and mitigate the issue.
Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting workflow for this compound potency loss.
Issue 2: Precipitation of this compound in Physiological Buffers
Precipitation of this compound upon addition to physiological buffers (e.g., PBS, pH 7.4) is a common challenge due to its lower solubility at neutral pH.
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: The main factors contributing to this compound degradation are:
-
pH: this compound is susceptible to hydrolysis, especially under strongly acidic or alkaline conditions. The optimal pH for stability is generally in the acidic range of 4 to 6.
-
Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways, including hydrolysis and oxidation.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Short-term (up to 1 week): Store at 2-8°C.
-
Long-term: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
Q3: How can I prepare a stable aqueous solution of this compound for my experiments?
A3: Due to its poor aqueous solubility, a stock solution of this compound should first be prepared in an organic solvent.
-
Stock Solution: Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).
-
Working Solution: The aqueous working solution should be prepared fresh for each experiment by diluting the stock solution into the desired aqueous buffer. Add the stock solution dropwise to the buffer while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the experimental system.
Q4: What are the known degradation products of this compound?
A4: While specific degradation product analysis for this compound is not extensively published, based on its structural similarity to quinidine, the following degradation products can be anticipated:
-
Hydrolysis Products: Cleavage of the ester linkage can occur under hydrolytic conditions.
-
Oxidation Products: Oxidation can lead to the formation of N-oxides and hydroxylated derivatives. One known metabolite of this compound is hydroxy-3S-hydroquinidine (OH-HQ).[1]
-
Photodegradation Products: Light exposure can lead to complex rearrangements and the formation of various photoproducts.
Q5: Which analytical techniques are suitable for monitoring this compound stability?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products.[2] Key features of a suitable HPLC method include:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.
-
Detection: UV detection is commonly used, with the detection wavelength set at the maximum absorbance of this compound.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly effective for the identification and characterization of unknown degradation products.
Data Presentation
The following tables summarize key stability and solubility data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ~65 mg/mL[3] |
| Ethanol | Sparingly soluble |
| Dimethylformamide (DMF) | Soluble |
| Water | Insoluble |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light Protection |
| Solid Powder | -20°C | Long-term | Not specified, but recommended |
| Stock Solution (in organic solvent) | -20°C to -80°C | Up to 6 months | Required |
| Aqueous Working Solution | 2-8°C | Prepare fresh daily | Required |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol:water, 1:1).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a sample of the stock solution and a sample of solid this compound powder in an oven at 60°C.
-
Photolytic Degradation: Expose a sample of the stock solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC-UV/MS method to determine the percentage of this compound remaining and to identify any degradation products.
References
- 1. Comparative electrophysiologic effects of metabolites of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydroquinidine in in vivo experiments. The information is designed to help anticipate and manage potential side effects, ensuring the integrity of your research and the welfare of your animal subjects.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
A1: Based on preclinical data, the most frequently observed side effects of this compound and its parent compound, quinidine, in animal models are cardiovascular, gastrointestinal, and central nervous system (CNS) effects. Cardiovascular effects include QT interval prolongation, proarrhythmia, and hypotension.[1][2][3] Gastrointestinal side effects commonly include diarrhea and anorexia.[4] CNS effects can manifest as sedation, and at higher doses, tremors or convulsions may occur.[5]
Q2: How does this compound exert its therapeutic and adverse effects?
A2: this compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of voltage-gated sodium and potassium channels in cardiomyocytes.[6][7] By blocking the fast inward sodium current, it slows the depolarization of the cardiac action potential. Blockade of potassium currents prolongs the repolarization phase, leading to an increased QT interval on an electrocardiogram (ECG).[6] These actions are responsible for its antiarrhythmic properties but also contribute to its proarrhythmic potential.[8] Additionally, this compound has been shown to induce apoptosis and affect cell cycle pathways, which may contribute to other systemic effects.[9][10][11][12]
Q3: Are there established dose-response relationships for this compound's side effects in common animal models?
A3: While comprehensive dose-response data for all side effects across multiple species is not fully available in the public domain, studies on this compound and quinidine provide some insights into dose-dependent cardiovascular effects. Higher doses are generally associated with a greater prolongation of the QT interval and an increased incidence of proarrhythmic events.[1][3] Establishing a clear dose-response for all potential adverse effects in your specific model is a critical component of initial dose-ranging studies.[13][14][15]
Troubleshooting Guides
Cardiovascular Side Effects
Issue: QT Prolongation and Proarrhythmia
-
Scenario: You observe a significant prolongation of the QT interval on the ECG of your animal model after this compound administration, and in some cases, the development of ventricular arrhythmias.
-
Troubleshooting Steps:
-
Confirm the Finding: Ensure your ECG recordings are accurate and that the QT interval is corrected for heart rate (QTc) using a species-appropriate formula.
-
Dose Adjustment: Consider reducing the dose of this compound in subsequent experiments to determine a concentration that provides the desired therapeutic effect with an acceptable level of QT prolongation.
-
Electrolyte Monitoring: Ensure that serum potassium and magnesium levels are within the normal range for your animal model, as hypokalemia and hypomagnesemia can exacerbate quinidine-induced QT prolongation.[16]
-
Concomitant Medications: Avoid co-administration of other drugs known to prolong the QT interval.[8]
-
Continuous Monitoring: For high-risk studies, consider continuous ECG monitoring via telemetry to promptly detect any arrhythmic events.
-
Issue: Hypotension
-
Scenario: Your animal model exhibits a significant drop in blood pressure after this compound administration.
-
Troubleshooting Steps:
-
Monitor Vital Signs: Continuously monitor blood pressure, heart rate, and respiratory rate.
-
Fluid Support: In cases of significant hypotension, intravenous or subcutaneous fluid therapy with isotonic crystalloids (e.g., 0.9% saline) can help restore intravascular volume.[17]
-
Dose and Infusion Rate: If administering this compound intravenously, consider reducing the infusion rate or the total dose. Bolus injections of quinidine have been associated with a rapid drop in blood pressure.[2]
-
Vasopressor Support (with caution): In severe, life-threatening cases and under veterinary guidance, vasopressor agents may be considered. However, their proarrhythmic potential must be carefully weighed.
-
Gastrointestinal Side Effects
Issue: Diarrhea
-
Scenario: Animals treated with this compound develop loose or watery stools.
-
Troubleshooting Steps:
-
Supportive Care: Ensure animals have free access to drinking water to prevent dehydration. Provide a highly palatable and easily digestible diet.
-
Fluid and Electrolyte Balance: For severe diarrhea, subcutaneous or intravenous fluid therapy may be necessary to correct dehydration and electrolyte imbalances.
-
Antidiarrheal Agents: The use of antidiarrheal medications should be approached with caution and under veterinary consultation, as they may mask more severe underlying issues.
-
Dose Evaluation: Assess if the incidence and severity of diarrhea are dose-dependent and consider dose reduction if the therapeutic window allows.
-
Central Nervous System (CNS) Side Effects
Issue: Seizures or Tremors
-
Scenario: An animal exhibits tremors, ataxia, or convulsions following this compound administration.
-
Troubleshooting Steps:
-
Ensure Animal Safety: Place the animal in a padded cage to prevent injury during a seizure.
-
Veterinary Consultation: Immediately consult with the institutional veterinarian.
-
Anticonvulsant Therapy: For status epilepticus, benzodiazepines (e.g., diazepam) are generally considered first-line treatment.[18] Dosing should be determined by a veterinarian.[19] Phenobarbital may be used for refractory cases.[18]
-
Supportive Care: Monitor respiratory function and provide supplemental oxygen if necessary. Maintain hydration with fluid therapy.[19]
-
Dose Re-evaluation: This is a sign of significant toxicity. The dose of this compound should be re-evaluated and likely reduced in future experiments.
-
Data Presentation
Table 1: Quantitative Cardiovascular Effects of this compound and Quinidine in Canine Models
| Drug | Dose | Pacing Cycle Length (ms) | Change in QT Interval (ms) | Incidence of Ventricular Arrhythmias | Reference |
| 3-hydroxy-hydroquinidine | Low Dose (5 mg/kg bolus + 25 µg/kg/min infusion) | 1000 (60 bpm) | +28 ± 22 | 1/8 dogs | [1] |
| High Dose (10 mg/kg bolus + 50 µg/kg/min infusion) | 1000 (60 bpm) | +50 ± 22 | 3/8 dogs | [1] | |
| Quinidine | Low Dose (5 mg/kg bolus + 25 µg/kg/min infusion) | 1000 (60 bpm) | +39 ± 18 | 4/8 dogs | [1] |
| High Dose (10 mg/kg bolus + 50 µg/kg/min infusion) | 1000 (60 bpm) | +51 ± 29 | 7/8 dogs | [1] | |
| Quinidine | Infusion to achieve serum concentration of 18 ± 9 µM | Not specified | Prolonged repolarization | 3/12 dogs showed antiarrhythmic efficacy | [20] |
Experimental Protocols
Protocol for ECG Monitoring in Rodents
-
Animal Preparation: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane). Place the animal in a supine position on a heated platform to maintain body temperature.
-
Electrode Placement: Place subcutaneous needle electrodes or non-invasive limb clamps in a standard Lead II configuration (Right forelimb, Left forelimb, Left hindlimb).
-
Data Acquisition: Connect the electrodes to an ECG amplifier and a data acquisition system. Allow the signal to stabilize before recording.
-
Baseline Recording: Record a stable baseline ECG for at least 5-10 minutes before administering this compound.
-
Post-Dose Monitoring: After this compound administration, continuously record the ECG or at predefined time points to assess changes in heart rate, PR interval, QRS duration, and QT interval.
-
Data Analysis: Analyze the recorded ECG data to calculate the heart rate corrected QT interval (QTc) using a formula appropriate for the species (e.g., Bazett's or Fridericia's formula, though species-specific formulas are preferred if available).
Protocol for Management of Severe Diarrhea
-
Initial Assessment: Upon observing severe diarrhea, immediately weigh the animal and assess for signs of dehydration (e.g., skin tenting, sunken eyes, lethargy).
-
Fluid Therapy:
-
For mild to moderate dehydration, administer warmed, sterile isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) subcutaneously. A general starting volume is 10-20 mL/kg, administered one to three times daily as needed.
-
For severe dehydration, intravenous fluid administration is preferred under veterinary guidance.
-
-
Nutritional Support: Provide a highly palatable and easily digestible diet to encourage food intake. If the animal is anorexic, consider providing nutritional support via gavage with a liquid diet, as directed by a veterinarian.
-
Monitoring: Monitor the animal's body weight, fecal consistency, and clinical signs of dehydration daily. Adjust fluid therapy as needed.
-
Dose Adjustment: In subsequent experiments, consider a dose reduction of this compound to mitigate this side effect.
Visualizations
Caption: Mechanism of this compound's cardiac effects.
Caption: this compound's effect on apoptosis signaling.
References
- 1. Proarrhythmic effects of a quinidine analog in dogs with chronic A-V block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinidine enhancement of digoxin toxicity in rats and minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of quinidine and procainamide on intact dogs and isolated cross-perfused canine atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-induced proarrhythmia and use of QTc-prolonging agents: clues for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound displays a significant anticarcinogenic activity in breast and ovarian cancer cells via inhibiting cell-cycle and stimulating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hoeford.com [hoeford.com]
- 14. edelweisspublications.com [edelweisspublications.com]
- 15. Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 18. Treatment of drug‐induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 20. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroquinidine-Catalyzed Synthesis
Welcome to the technical support center for hydroquinidine-catalyzed synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species, and do I need to pretreat my this compound catalyst?
A1: For many asymmetric reactions, the active catalyst is the this compound free base. Commercially available this compound is often in the form of a hydrochloride salt. This salt is more stable for storage but may require conversion to the free base before use. The free base can be generated by a simple acid-base extraction.[1]
Q2: How should I store my this compound catalyst to prevent degradation?
A2: this compound and its derivatives can be sensitive to light and oxidation. They should be stored in well-sealed, light-resistant containers in a cool, dry place. Any noticeable darkening of the catalyst may indicate degradation.[2] It is recommended to use freshly prepared solutions or store them for short periods under an inert atmosphere.[2]
Q3: My reaction is giving a low yield. What are the most common general causes?
A3: Low yields in this compound-catalyzed reactions can often be attributed to several key factors: catalyst deactivation, suboptimal reaction conditions (such as temperature, solvent, and reaction time), the presence of impurities (especially water), and issues with starting material quality.[3][4][5] A systematic investigation of these factors is the best approach to identify and resolve the issue.
Q4: I suspect my catalyst has been deactivated. What are the common causes and can it be regenerated?
A4: Catalyst deactivation can occur through poisoning by impurities (e.g., strong acids or bases), thermal degradation from excessive heat, or fouling by non-volatile byproducts.[6] In many instances, particularly for deactivation by poisoning or fouling, the catalyst can be regenerated. A common method involves an aqueous wash with a dilute basic solution to remove acidic impurities.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your this compound-catalyzed synthesis.
Issue 1: Low Reaction Yield
A low yield is one of the most common challenges. The following guide will help you systematically troubleshoot this issue.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Addressing Hydroquinidine Interference in Fluorescence Assays
Welcome to the technical support center for troubleshooting fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering potential interference from the compound hydroquinidine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
A: this compound is a structural analog of quinidine, used as an antiarrhythmic agent.[1] Like its parent compound, this compound is intrinsically fluorescent.[2] Its molecular structure contains a quinoline ring system, which is a fluorophore—a chemical group that can absorb light at one wavelength and emit it at a longer wavelength. This property, known as autofluorescence, is a primary source of interference in fluorescence-based assays, as its signal can be mistakenly detected along with the signal from your intended fluorescent probe, leading to artificially high readings or false positives.[3][4]
Q2: What are the spectral properties of this compound?
A: this compound and its derivatives exhibit fluorescence with a blue hue when dissolved in dilute sulfuric acid.[2] Generally, quinoline derivatives like quinine (a stereoisomer of quinidine) absorb UV light around 350 nm and emit fluorescence peaking at approximately 460 nm.[5] While specific spectral data can vary with solvent and pH, the potential for overlap with blue-emitting fluorophores like DAPI is high.
The following table summarizes the spectral properties of this compound's parent compound (quinine, which has a nearly identical UV absorption and fluorescence profile) and compares them with common fluorophores to illustrate potential overlap.
Table 1: Spectral Properties of Quinine/Hydroquinidine vs. Common Fluorophores
| Compound/Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications | Potential for Interference |
| Quinine/Hydroquinidine | ~350 | ~460 | Drug Compound | High with blue dyes |
| DAPI[6] | 358 | 461 | DNA/Nuclei Staining | Very High |
| Hoechst 33342[7] | 350 | 461 | DNA/Nuclei Staining | Very High |
| Alexa Fluor 488[7] | 493 | 519 | Immunofluorescence, Protein Labeling | Low to Moderate |
| FITC (Fluorescein)[6] | 490 | 525 | Immunofluorescence, Flow Cytometry | Low to Moderate |
| Cy3[7] | 550 | 570 | Nucleic Acid/Protein Labeling | Very Low |
| Cy5[7] | 650 | 670 | Western Blotting, DNA Sequencing | Very Low |
Q3: How can I determine if this compound is causing interference in my specific assay?
A: The most direct method is to run a "compound-only" control. This involves preparing wells that contain this compound at the same concentrations used in your experiment, in the same assay buffer, but without your fluorescent reporter probe or other biological components. If you measure a significant signal from these wells at your assay's detection wavelengths, it confirms that this compound is autofluorescent under your experimental conditions.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Fig. 1: Troubleshooting Workflow", labelloc=b, labeljust=c]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} end
Fig. 1: Troubleshooting workflow for this compound interference.
Q4: My signal is lower in the presence of this compound. What could be the cause?
A: If your signal is decreasing, this compound may be acting as a fluorescence quencher . Quenching is a process where a substance reduces the fluorescence intensity of a reporter dye.[8] This can happen if the absorption spectrum of the quencher (this compound) overlaps with the emission spectrum of your fluorophore, or through other mechanisms. To investigate this, measure the fluorescence of your reporter dye with and without this compound. A significant and immediate drop in signal upon adding this compound suggests quenching.[9]
Q5: What are the primary strategies to mitigate interference from this compound?
A: There are three main strategies to address interference:
-
Correction: Measure the interfering signal from this compound in control wells and subtract this background value from your experimental wells.[3]
-
Avoidance: Switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with those of this compound. Red-shifted dyes (like Cy5) are excellent candidates, as compound autofluorescence is less common at longer wavelengths.[10]
-
Orthogonal Validation: Use an entirely different detection method, such as a luminescence or absorbance-based assay, to confirm your results.[4] This helps verify that the observed biological effect is real and not an artifact of the detection technology.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Determining the Spectral Profile of this compound
This protocol allows you to measure the specific excitation and emission spectra of this compound in your assay buffer to understand the potential for spectral overlap.
Materials:
-
Spectrofluorometer with scanning capabilities
-
Quartz cuvette or appropriate microplate
-
This compound stock solution
-
Your specific assay buffer
Methodology:
-
Sample Preparation: Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Emission Scan:
-
Set the spectrofluorometer to an excitation wavelength of 350 nm.
-
Scan the emission wavelengths from 400 nm to 700 nm.
-
Record the wavelength that shows the maximum fluorescence intensity. This is the Emission Maximum (Em_max).
-
-
Excitation Scan:
-
Set the spectrofluorometer's emission wavelength to the Em_max value you just determined.
-
Scan the excitation wavelengths from 280 nm to 420 nm.
-
Record the wavelength that produces the maximum signal. This is the Excitation Maximum (Ex_max).
-
-
Analysis: Compare the obtained Ex_max and Em_max of this compound with the spectral properties of your assay fluorophore to visualize the degree of overlap.
dot graph { graph [fontname="Arial", fontsize=12, label="Fig. 2: Spectral Overlap Principle", labelloc=b, labeljust=c]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#202124"];
} end
Fig. 2: Overlap of emission spectra leads to interference.
Protocol 2: Correcting for Interference via Background Subtraction
This protocol describes how to set up your experiment to measure and subtract the autofluorescence of this compound.
Methodology:
-
Plate Setup: Design your microplate to include three sets of wells:
-
Experimental Wells: Contain cells/enzyme, your fluorescent probe, and this compound.
-
Compound Control Wells: Contain cells/enzyme and this compound, but NO fluorescent probe.
-
Assay Control Wells: Contain cells/enzyme and the fluorescent probe, but NO this compound.
-
-
Measurement: After incubation, read the fluorescence of the entire plate using your assay's excitation/emission filter set.
-
Data Analysis:
-
Calculate the average fluorescence from the "Compound Control Wells." This is your background signal.
-
For each "Experimental Well," subtract the background signal to get the corrected fluorescence value.
-
Corrected Signal = (Signal_Experimental) - (Average Signal_Compound_Control)
-
Table 2: Sample Data Correction
| Well Type | This compound (µM) | Fluorescent Probe | Raw Fluorescence (RFU) | Corrected Fluorescence (RFU) |
| Assay Control | 0 | + | 15,000 | 15,000 |
| Compound Control | 50 | - | 3,000 | N/A |
| Experimental | 50 | + | 12,500 | 9,500 |
Calculation: 12,500 (Experimental) - 3,000 (Compound Control) = 9,500
By following these guidelines and protocols, researchers can effectively identify, characterize, and mitigate interference caused by this compound, leading to more accurate and reliable data in fluorescence-based assays.
References
- 1. Comparison of serum this compound determination by fluorescence polarization immunoassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing QT Interval Prolongation with Hydroquinidine in Research Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing hydroquinidine in studies where QT interval prolongation is a key consideration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound prolongs the QT interval?
A1: this compound, a Class Ia antiarrhythmic agent, prolongs the QT interval primarily by blocking cardiac ion channels.[1][2] It inhibits the fast inward sodium channels (INa), which slows the initial rapid depolarization of the cardiac action potential.[1][2] Additionally, and crucially for QT prolongation, it blocks the delayed rectifier potassium currents (IKr and IKs).[1] This blockade slows the repolarization phase (Phase 3) of the cardiac action potential, leading to an extended action potential duration, which manifests as a prolonged QT interval on an electrocardiogram (ECG).[1]
Q2: Is the QT prolongation effect of this compound dose-dependent?
A2: Yes, the prolongation of the QTc interval by this compound is correlated with its plasma concentration, indicating a dose-dependent effect.[3] Studies in healthy volunteers have shown that increases in heart rate, QRS duration, and QTc interval are significantly correlated to this compound plasma levels.[3] Therefore, higher doses are expected to lead to more significant QT prolongation.
Q3: What are the typical therapeutic plasma concentrations of this compound, and should they be monitored?
A3: While a definitive therapeutic range is not universally established and can depend on the indication, some clinical trials have aimed for specific plasma concentrations. For instance, one study protocol for Brugada syndrome patients aimed for a this compound concentration between 3 and 6 µmol/L.[4] Therapeutic drug monitoring (TDM) is recommended for many antiarrhythmic agents to ensure efficacy while avoiding toxicity.[5][6] Given the correlation between plasma levels and QTc prolongation, monitoring plasma concentrations can be a valuable tool in managing the risk of excessive QT prolongation.[3]
Q4: What are the most common adverse effects of this compound reported in clinical studies, aside from QT prolongation?
A4: The most frequently reported side effects are gastrointestinal.[4][7][8] In a long-term study of patients with Brugada syndrome, 18.3% experienced gastrointestinal intolerance, including symptoms like nausea, vomiting, and diarrhea.[4][7] These side effects are a common reason for treatment discontinuation.[4]
Troubleshooting Guides
Issue 1: Significant QTc Prolongation Observed After Initiating this compound
Symptoms:
-
The subject's QTc interval exceeds 500 ms on a follow-up ECG.[2][9][10]
-
The subject's QTc interval has increased by more than 60 ms from the baseline measurement.[9][10]
Possible Causes:
-
High Dose or High Plasma Concentration: The administered dose may be too high for the individual's metabolism and clearance capacity.[3]
-
Drug-Drug Interactions: Concomitant administration of other drugs that prolong the QT interval (pharmacodynamic interaction) or inhibit the metabolism of this compound (pharmacokinetic interaction) can potentiate its effect.[11]
-
Electrolyte Imbalance: Low levels of serum potassium (hypokalemia) or magnesium (hypomagnesemia) can exacerbate QT prolongation.[1][12]
-
Individual Susceptibility: Factors such as female gender, underlying cardiac conditions, or genetic predisposition (e.g., congenital long QT syndrome) increase the risk.[1][13]
Resolution Protocol:
-
Verify the Finding: Repeat the ECG measurement to confirm the QTc prolongation.
-
Assess Clinical Status: Immediately assess the subject for symptoms of arrhythmia, such as palpitations, syncope, or dizziness.
-
Review Concomitant Medications: Conduct a thorough review of all other medications the subject is taking, including over-the-counter drugs, for potential QT-prolonging effects or interactions.
-
Check Electrolytes: Draw blood to urgently assess serum potassium and magnesium levels. Correct any abnormalities promptly, aiming for the high end of the normal range.[1]
-
Consider Dose Reduction or Discontinuation: Based on the severity of the prolongation and the clinical context, a dose reduction or temporary/permanent discontinuation of this compound may be necessary.[9][10] Discontinuation should be strongly considered if QTc is >500 ms or has increased by >60 ms from baseline.[9][10]
-
Increase Monitoring: If the drug is continued at a lower dose, increase the frequency of ECG and electrolyte monitoring.
Issue 2: Subject Reports Gastrointestinal (GI) Distress
Symptoms:
-
Nausea, vomiting, diarrhea, or general abdominal discomfort after starting this compound.[7]
Possible Causes:
-
Direct Irritation: this compound can cause direct irritation to the gastrointestinal mucosa.
-
Dose-Related Effect: Higher doses may be associated with a greater incidence or severity of GI side effects.
Resolution Protocol:
-
Assess Severity: Determine the severity and impact of the symptoms on the subject's daily activities and ability to comply with the study protocol.
-
Administer with Food: If not already doing so, advise the subject to take this compound with meals to reduce gastric irritation.
-
Dose Titration: If symptoms persist, consider a "start low, go slow" dose escalation strategy. If the subject is already at the target dose, a temporary dose reduction may alleviate symptoms.[13]
-
Symptomatic Treatment: Consider appropriate symptomatic treatment (e.g., anti-emetics or anti-diarrheal agents), being careful to select medications that do not prolong the QT interval themselves.
-
Consider Formulation: If available, investigate if different formulations (e.g., delayed-action preparations) are better tolerated.[8]
-
Monitor for Dehydration and Electrolyte Loss: If vomiting or diarrhea is significant, monitor for signs of dehydration and check electrolyte levels, as this can independently increase cardiac risk.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative effects of this compound on electrocardiographic parameters from various studies.
Table 1: Effect of this compound on QTc Interval in Patients with Brugada Syndrome
| Parameter | Baseline (Mean) | On this compound (Mean) | Absolute Change | p-value | Study Population | Dosage | Reference |
| QTc Interval | 369.5 ms | 434.8 ms | +65.3 ms | <0.0001 | 12 Patients | 300mg BD | [9][14] |
| QTc Interval | 406 ms | 428 ms | +22 ms | 0.001 | 98 Patients | Not Specified | [4][8] |
Table 2: Effect of this compound on QTc Interval in Patients with Short QT Syndrome (SQTS)
| Parameter | Baseline (Mean ± SEM) | On this compound (Mean ± SEM) | Absolute Change (Mean ± SEM) | p-value | Study Population | Dosage (Mean ± SEM) | Reference |
| QTc Interval | 331 ± 3 ms | 391 ± 5 ms | +60 ± 6 ms | <0.001 | 17 Patients | 584 ± 53 mg/day | [15][16] |
Table 3: Effect of Single Oral Doses of Hydroxy-3(S)-dithis compound (a this compound derivative) in Healthy Volunteers
| Parameter | Dose | Effect | Time of Effect | Study Population | Reference |
| QRS Duration | 900 mg | Increase from 91 ± 7 ms to 108 ± 11 ms | 2 hours post-dose | 12 Healthy Volunteers | [3] |
| QTc Interval | 900 mg | Prolonged by 14.4 ± 8.7% | 1 hour post-dose | 12 Healthy Volunteers | [3] |
Experimental Protocols
Protocol 1: ECG Monitoring for Subjects on this compound
Objective: To ensure subject safety by systematically monitoring for excessive QT interval prolongation.
Methodology:
-
Baseline Assessment:
-
Perform a 12-lead ECG prior to the first dose of this compound. This should be done in triplicate (three ECGs within a 5-10 minute window) to ensure a stable and accurate baseline QTc value.[14]
-
Record baseline serum electrolytes, specifically potassium and magnesium.[10]
-
Obtain a complete medical history, including all concomitant medications and any family history of sudden cardiac death or congenital long QT syndrome.[2]
-
-
Dose Titration and Steady-State Monitoring:
-
After initiation of this compound, repeat the 12-lead ECG at the time of expected peak plasma concentration (Tmax), which is approximately 0.5-2.5 hours for some formulations.[3]
-
Perform another ECG when the drug is expected to reach steady state (typically after 4-5 half-lives). The elimination half-life of a this compound derivative has been reported as ~13-15 hours.[3]
-
-
Ongoing Monitoring:
-
Unscheduled Monitoring:
-
Perform an immediate ECG and electrolyte panel if a subject reports symptoms such as syncope, pre-syncope, palpitations, or seizures.
-
Perform an ECG if a new medication that could interact with this compound is started.
-
-
Data Analysis:
-
The QT interval should be corrected for heart rate using a standard formula, such as Bazett's (QTc = QT/√RR) or Fridericia's (QTc = QT/∛RR). Be consistent with the formula used throughout the study.
-
Measurements should be performed manually by trained readers, ideally blinded to treatment and time point, from Lead II or V5.[14]
-
Protocol 2: Management of this compound Administration and Plasma Concentration Monitoring
Objective: To safely administer this compound while correlating its plasma concentration with pharmacodynamic effects (QTc interval).
Methodology:
-
Initial Dosing:
-
Pharmacokinetic (PK) Sampling:
-
Time blood draws to coincide with ECG measurements.
-
To establish a concentration-response relationship, collect samples at pre-dose (trough), around the expected Tmax (peak), and at several other time points post-dose.[14]
-
For steady-state analysis, a trough sample before the morning dose is crucial.
-
-
Sample Handling and Analysis:
-
Collect blood in appropriate tubes (e.g., heparinized tubes for plasma).
-
Process samples (centrifuge to separate plasma) promptly and store frozen at -20°C or -80°C until analysis.
-
Analyze this compound plasma concentrations using a validated method such as liquid chromatography-mass spectrometry (LC-MS).[17]
-
-
Dose Adjustment:
-
Review PK and QTc data before escalating doses.
-
In one study protocol, the dose was adjusted to achieve a target plasma concentration of 3-6 µmol/L.[4] This approach allows for individualized dosing to balance efficacy and the risk of proarrhythmia.
-
Visualizations
Caption: Mechanism of this compound-induced QT Prolongation.
References
- 1. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ECG monitoring for drugs known to prolong the QT interval (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 3. Clinical pharmacology of hydroxy-3(S)-dithis compound in healthy volunteers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Chapter 40: Therapeutic drug monitoring [clinical-laboratory-diagnostics.com]
- 6. Therapeutic drug monitoring: antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. fda.gov [fda.gov]
- 10. droracle.ai [droracle.ai]
- 11. glucagon.com [glucagon.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Clinical Recommendations to Manage Gastrointestinal Adverse Events in Patients Treated with Glp-1 Receptor Agonists: A Multidisciplinary Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pmda.go.jp [pmda.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. swissdnalysis.ch [swissdnalysis.ch]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Hydroquinidine Resistance in Cell Lines
Welcome to the technical support center for researchers encountering hydroquinidine resistance in their cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify the causes of resistance and develop strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What is the likely cause?
A1: The most probable cause is the development of acquired drug resistance. A primary mechanism for this is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and potentially other members of the ABC transporter family.[1][2][3] These transporters act as efflux pumps, actively removing this compound from the cell, which lowers its intracellular concentration and reduces its cytotoxic effects.[4][5][6]
Q2: How can I confirm if my this compound-resistant cell line is overexpressing P-glycoprotein (P-gp)?
A2: You can determine P-gp overexpression using several well-established methods:
-
Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line and compare it to the parental (sensitive) cell line.
-
Immunofluorescence: This method helps visualize the localization and expression level of P-gp on the cell membrane.
-
Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line is a strong indicator of increased P-gp activity.[7]
Q3: What are the primary strategies to overcome P-gp-mediated this compound resistance?
A3: A common and effective strategy is to co-administer this compound with a P-gp inhibitor.[1] These inhibitors can block the efflux pump, thereby increasing the intracellular concentration of this compound and restoring its efficacy. Verapamil is a well-known first-generation P-gp inhibitor that can be used in vitro for this purpose.[8]
Q4: Besides ABC transporter overexpression, what other mechanisms might contribute to this compound resistance?
A4: While ABC transporters are a major factor, other mechanisms could be involved:
-
Alterations in Ion Channel Expression or Function: Since this compound is an ion channel blocker, changes in the expression levels or mutations in the target ion channels could reduce its binding affinity and efficacy.[9][10][11]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that bypass the effects of the drug.[12][13][14][15] Pathways such as PI3K/Akt/mTOR and MAPK/ERK are often implicated in drug resistance.[13]
-
Evasion of Apoptosis: Resistant cells may have defects in their apoptotic machinery, making them less susceptible to drug-induced cell death.[9]
Q5: My this compound-resistant cells show diminished apoptosis compared to the sensitive parent line. What should I investigate?
A5: In this case, you should examine key apoptotic signaling pathways. Assess the expression and activation status of proteins involved in both the intrinsic (e.g., Bcl-2 family proteins, caspases-9 and -3) and extrinsic (e.g., Fas, caspases-8 and -3) apoptotic pathways. A shift in the balance of pro-apoptotic and anti-apoptotic proteins is a common feature of drug-resistant cells.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in a newly developed resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Cell Line Instability | The resistance phenotype may not be stable, especially in early passages. Regularly verify the expression of resistance markers (e.g., P-gp by Western blot). Consider re-cloning the resistant line to ensure a homogenous population. |
| Inconsistent Drug Concentration | This compound may degrade or precipitate in the culture medium. Always prepare fresh drug solutions for each experiment. Confirm the solubility of this compound in your specific culture medium and consider using a different solvent if necessary, ensuring the final solvent concentration is non-toxic to the cells. |
| Variable Cell Seeding Density | Inconsistent cell numbers at the start of the assay will lead to variable results.[16] Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay format (e.g., 96-well plate). Use a consistent cell counting method. |
| "Edge Effects" in Microplates | The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and drug efficacy.[16] To minimize this, fill the perimeter wells with sterile PBS or culture medium without cells and do not use them for experimental data points. |
Problem 2: A combination of this compound and a P-gp inhibitor (e.g., verapamil) is not effective in reversing resistance.
| Possible Cause | Troubleshooting Steps |
| P-gp is Not the Primary Resistance Mechanism | Other ABC transporters like MRP1 or ABCG2 may be responsible for this compound efflux.[17] Screen for the expression of other relevant ABC transporters using Western blotting or qPCR. If other transporters are overexpressed, test inhibitors specific to them. |
| Alternative Resistance Mechanisms are Dominant | The resistance may be due to target modification or activation of alternative signaling pathways.[12][13] Sequence the putative ion channel target in the resistant cell line to check for mutations. Use pathway analysis tools (e.g., phospho-protein arrays) to identify activated pro-survival pathways. |
| Suboptimal Inhibitor Concentration | The concentration of the P-gp inhibitor may be too low to effectively block the efflux pump. Perform a dose-response experiment with the P-gp inhibitor in combination with a fixed concentration of this compound to determine the optimal inhibitor concentration. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to escalating drug concentrations.[18][19][20]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Methodology:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line.
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor and Passage Cells: Culture the cells until they reach approximately 80% confluency. At this point, passage the cells into a new flask with fresh medium containing the same concentration of this compound.
-
Gradual Dose Escalation: Once the cells have adapted and are growing at a normal rate in the presence of the current this compound concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the this compound concentration over several months.
-
Cryopreserve at Intervals: At each stage of increased resistance, cryopreserve a batch of cells. This creates a valuable resource for studying the evolution of resistance.
-
Characterize the Resistant Line: Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50), perform a full characterization of the resistant cell line, including a new IC50 determination and assessment of resistance markers.
Protocol 2: Rhodamine 123 Efflux Assay to Assess P-gp Function
This protocol measures the activity of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.[7][21]
Materials:
-
Parental and this compound-resistant cell lines
-
Rhodamine 123 stock solution
-
P-gp inhibitor (e.g., Verapamil) as a positive control
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence plate reader
-
96-well black, clear-bottom plates
Methodology:
-
Cell Seeding: Seed both parental and resistant cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Drug/Inhibitor Treatment: Pre-incubate the cells with your test compound or a positive control P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Add ice-cold PBS to each well and immediately measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).
-
Data Analysis: Compare the fluorescence intensity between the parental and resistant cell lines. A lower fluorescence in the resistant line indicates increased efflux. The ability of an inhibitor to increase fluorescence in the resistant line confirms P-gp-mediated efflux.
Visualizations
Caption: Workflow for developing and characterizing this compound resistance.
References
- 1. Pharmacological strategies for overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on overcoming MDR1-mediated multidrug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Effects of quinidine and related compounds on cytotoxicity and cellular accumulation of vincristine and adriamycin in drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Reversal of P-glycoprotein-mediated multidrug resistance by doxorubicin and quinine co-loaded liposomes in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. Ion Channel Involvement in Tumor Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion channels and transporters in the development of drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting ion channels: innovative approaches to combat cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Hydroquinidine for Long-Term Experiments
Welcome to the technical support center for the stabilization of hydroquinidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound throughout long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in an experimental setting?
A1: this compound, a cinchona alkaloid, is susceptible to several degradation pathways. The primary factors include:
-
Oxidation: The quinoline and quinuclidine rings in this compound are susceptible to oxidation. Metabolic studies of the closely related quinidine have identified hydroxylated metabolites and N-oxides, suggesting that oxidation is a key degradation route.[1][2][3]
-
Photodegradation: Cinchona alkaloids, in general, are known to be photosensitive.[4] Exposure to light, particularly UV radiation, can lead to the formation of degradation products.[5]
-
Hydrolysis: While specific data on the hydrolysis of this compound is limited, many pharmaceutical compounds are susceptible to pH-dependent hydrolysis. It is crucial to maintain an appropriate pH to prevent acid or base-catalyzed degradation.
-
Temperature: Elevated temperatures can accelerate all degradation pathways.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is critical for maintaining the integrity of this compound. The following conditions are recommended:
| Form | Storage Temperature | Light Protection | Atmosphere | Duration |
| Powder | -20°C | Protect from light | Inert atmosphere recommended | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Protect from light | N/A | Up to 1 year |
Data compiled from multiple sources.
Q3: My this compound solution appears to have degraded. What are the potential degradation products I should be aware of?
A3: Based on studies of the closely related compound quinidine, the primary degradation products are likely to be oxidative metabolites. These may include:
-
3-hydroxythis compound
-
This compound-N-oxide
-
O-desmethylthis compound
-
2'-oxoquinidinone
It is important to note that the exact degradation products can vary depending on the specific stress conditions (e.g., pH, light, oxidizing agents).[1][3]
Q4: How can I prepare a stable aqueous solution of this compound for my long-term in vitro experiment?
A4: this compound has low aqueous solubility. To prepare a stable solution for long-term use, consider the following strategies:
-
Co-solvents: Use a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous buffer. It is crucial to first dissolve the this compound in the organic solvent before adding the aqueous component.
-
pH control: Maintain the pH of the final solution within a stable range. While specific data for this compound is limited, for many compounds, a slightly acidic to neutral pH is often optimal.
-
Excipients: The use of solubilizing agents such as cyclodextrins may enhance aqueous solubility and stability.[6]
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use. If long-term storage of a solution is unavoidable, it should be stored at -80°C and protected from light.
Troubleshooting Guides
Issue 1: Variability in experimental results over time.
This could be an indication of this compound degradation in your experimental medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for experimental variability.
Issue 2: Precipitation of this compound in the aqueous experimental medium.
This is likely due to the low aqueous solubility of this compound.
Troubleshooting Steps:
-
Verify the final concentration: Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit.
-
Optimize the co-solvent ratio: If using a co-solvent, you may need to increase the percentage of the organic solvent. However, be mindful of the potential effects of the solvent on your experimental system.
-
Utilize solubilizing agents: Consider incorporating a pharmaceutically acceptable solubilizing agent, such as a cyclodextrin, into your formulation.
-
pH adjustment: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to the pH of your medium to see if solubility improves, ensuring the pH remains compatible with your experimental model.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the this compound powder in an oven at 105°C for 24 hours.
-
Prepare a 0.5 mg/mL solution of the heat-treated powder.
-
-
Photodegradation:
-
Expose a 0.5 mg/mL solution of this compound to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with UV or mass spectrometry detection, to identify and quantify the degradation products.
Forced Degradation Workflow:
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its degradation products.[11][12]
1. Instrument and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column is a good starting point.
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
The gradient should range from a low to a high percentage of the organic modifier to ensure the elution of both polar degradation products and the less polar parent drug.
3. Detection Wavelength:
-
Determine the UV absorbance maxima of this compound (typically around 230-240 nm and 330-340 nm). Monitor at a wavelength that provides good sensitivity for both the parent drug and potential degradation products.
4. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2) between this compound and all degradation peaks.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
HPLC Method Development Logic:
References
- 1. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidation of quinidine by human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Photosensitizing properties of quinine and synthetic antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
- 10. q1scientific.com [q1scientific.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
Technical Support Center: Managing Hydroquinidine-Induced Gastrointestinal Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of hydroquininide in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Unexpectedly high incidence of diarrhea and weight loss in study animals.
| Potential Cause | Troubleshooting Step |
| High dose of hydroquinidine | Review the dosage and consider a dose-reduction study to find a better-tolerated dose with acceptable therapeutic efficacy. |
| Animal model sensitivity | Different animal strains or species may have varying sensitivities to this compound. Consider using a different, less sensitive model if appropriate for the study's objectives. |
| Dietary factors | The standard diet of the animals could be exacerbating GI issues. Ensure the diet is consistent and well-tolerated. |
| Underlying health issues | Screen animals for any pre-existing health conditions that might make them more susceptible to GI distress. |
Issue: Inconsistent or variable GI side effects observed between animals.
| Potential Cause | Troubleshooting Step |
| Inaccurate dosing | Ensure accurate and consistent administration of this compound to all animals. |
| Individual animal variation | Account for biological variability by including a sufficient number of animals in each group to achieve statistical power. |
| Environmental stressors | Minimize environmental stressors in the animal facility, as stress can impact gastrointestinal function. |
Frequently Asked Questions (FAQs)
Q1: What are the common gastrointestinal side effects of this compound observed in animal studies?
A1: Based on clinical observations in humans and the known side effects of its parent compound, quinidine, the most common gastrointestinal side effects of this compound in animal studies are likely to be diarrhea, nausea, and vomiting.[1] Researchers should closely monitor animals for changes in stool consistency, food and water intake, and body weight.
Q2: Are there any established methods to reduce this compound-induced diarrhea in animal models?
Q3: Can loperamide be used to manage this compound-induced diarrhea in animal studies?
A3: Loperamide is a common antidiarrheal agent used in veterinary medicine.[2][3] However, extreme caution is advised when co-administering loperamide with this compound (or quinidine). Quinidine can inhibit the P-glycoprotein transporter, which is responsible for limiting loperamide's entry into the central nervous system. This interaction can lead to increased loperamide concentrations in the brain, potentially causing respiratory depression and other CNS side effects. Furthermore, both drugs can prolong the QT interval, increasing the risk of serious cardiac arrhythmias.[4] Therefore, if loperamide is considered, a thorough dose-finding study with careful cardiac monitoring is essential.
Q4: Is cholestyramine a potential option for managing these GI side effects?
A4: Cholestyramine, a bile acid sequestrant, has been reported to successfully control quinidine-induced diarrhea in human patients.[5] The proposed mechanism is the binding of bile acids that may be malabsorbed due to the effects of quinidine on the gut. While preclinical data for this specific application is lacking, it represents a plausible therapeutic strategy to investigate in animal models.
Q5: What is the potential role of probiotics and the gut microbiome in mitigating this compound's GI toxicity?
A5: The gut microbiome plays a crucial role in drug metabolism and gastrointestinal health.[6][7][8] Dysbiosis, an imbalance in the gut microbiota, can exacerbate drug-induced GI side effects. Probiotics have been shown to alleviate various gastrointestinal disorders.[9][10] Investigating the impact of this compound on the gut microbiome and the potential for probiotic supplementation to restore balance and reduce GI symptoms is a promising area of research.
Experimental Protocols
Protocol 1: General Procedure for Assessing Gastrointestinal Toxicity in a Rodent Model
-
Animal Model: Select an appropriate rodent model (e.g., Wistar or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to control and treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound or vehicle orally via gavage daily for the duration of the study.
-
Monitoring:
-
Body Weight: Record body weight daily.
-
Stool Consistency: Observe and score stool consistency at least twice daily using a standardized scale (e.g., 0=normal, 1=soft, 2=very soft, 3=diarrhea).
-
Food and Water Intake: Measure daily food and water consumption.
-
Clinical Signs: Observe for any other signs of distress.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare the treatment groups with the control group.
Protocol 2: Investigating the Efficacy of an Interventional Agent (e.g., Cholestyramine)
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Grouping:
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: this compound + Interventional Agent (e.g., Cholestyramine)
-
Group 4: Interventional Agent only
-
-
Drug Administration:
-
Administer the interventional agent at a predetermined time relative to this compound administration (e.g., 1 hour before).
-
Administer this compound or vehicle as described in Protocol 1.
-
-
Monitoring and Data Analysis: As described in Protocol 1.
Data Presentation
Table 1: Example of a Data Collection Table for Stool Consistency
| Animal ID | Group | Day 1 (AM) | Day 1 (PM) | Day 2 (AM) | Day 2 (PM) | ... |
Stool Score: 0=Normal, 1=Soft, 2=Very Soft, 3=Diarrhea
Table 2: Example of a Summary Table for Quantitative Data
| Group | Mean Body Weight Change (%) | Mean Daily Food Intake (g) | Mean Stool Score | Incidence of Diarrhea (%) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| This compound + Intervention |
Mandatory Visualizations
Caption: General experimental workflow for assessing interventions for this compound-induced GI side effects.
Caption: Hypothetical mechanisms of interventions for this compound-induced diarrhea.
References
- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Loperamide (Imodium AD) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. Loperamide | VCA Animal Hospitals [vcahospitals.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. The role of gut microbiology in veterinary science - Veterinary Practice [veterinary-practice.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Hydroquinidine's In Vitro Efficacy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro effects of hydroquinidine, a Class Ia antiarrhythmic agent, with other relevant drugs in its class. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to facilitate an objective evaluation of this compound's electrophysiological properties and its impact on cardiac ion channels. The data presented is curated from a range of in vitro studies utilizing various cell models, offering insights into its mechanism of action and comparative potency.
This compound, a derivative of quinidine, exerts its antiarrhythmic effects primarily by modulating cardiac ion channels, specifically sodium (Na+) and potassium (K+) channels.[1][2] By blocking the fast inward sodium channels, it reduces the rate of depolarization of the cardiac action potential, thereby decreasing excitability and conduction velocity.[1][2] Additionally, its blockade of potassium channels, particularly the delayed rectifier currents (IKr and IKs), prolongs the repolarization phase of the action potential.[1] This dual mechanism of action contributes to its efficacy in managing various cardiac arrhythmias.
Comparative Analysis of Ion Channel Inhibition
To provide a clear quantitative comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives on key cardiac ion channels. These values are critical indicators of a drug's potency. The data has been compiled from various in vitro studies employing the whole-cell patch-clamp technique in different cell expression systems.
Table 1: Inhibition of hERG (IKr) Potassium Channels
| Compound | IC50 (µM) | Cell Model | Reference |
| This compound | ~3.0 | Xenopus oocytes | [3] |
| Quinidine | 0.8 - 3.0 | Ltk⁻ cells, Xenopus oocytes | [3] |
| Flecainide | 1.49 | HEK293 cells | [2][4] |
| Propafenone | 0.44 - 0.80 | Rabbit ventricular myocytes, HEK293 cells | [5] |
Table 2: Inhibition of Nav1.5 (Peak INa) Sodium Channels
| Compound | IC50 (µM) | Cell Model | Reference |
| This compound | 54.6 (% depression at 50µM) | Guinea pig ventricular cells | [6] |
| Quinidine | 28.9 | HEK293 cells | [7][8] |
| Flecainide | 5.5 - 10.7 | HEK293 cells | [7][8][9] |
| Propafenone | Not specified | - |
Table 3: Inhibition of Other Key Potassium Channels
| Compound | Ion Channel | IC50 (µM) | Cell Model | Reference |
| Quinidine | Kv1.5 (IKur) | 38.14 | Not specified | [2] |
| Quinidine | Ito | 17.6 | Rat ventricular myocytes | [10] |
| Propafenone | Kv1.5 (IKur) | 4.4 | Ltk⁻ cells | [11] |
| Propafenone | Ito | 7.27 | Rabbit ventricular myocytes | [5] |
Experimental Methodologies
The data presented in this guide is predominantly derived from studies utilizing the whole-cell patch-clamp electrophysiology technique. This gold-standard method allows for the direct measurement of ion flow across the cell membrane, providing precise quantification of a drug's effect on specific ion channels.
Whole-Cell Patch-Clamp Protocol for Cardiac Ion Channels
1. Cell Preparation:
-
Cardiac cell lines (e.g., HEK293, CHO, tsA-201) stably or transiently expressing the ion channel of interest, or primary cardiomyocytes (e.g., guinea pig ventricular myocytes, rabbit Purkinje fibers), are cultured on glass coverslips.
2. Pipette Preparation:
-
Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
3. Recording Solutions:
-
External Solution (mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Internal Solution (mM): Typically contains KCl, MgCl2, HEPES, EGTA, and Mg-ATP, with the pH adjusted to 7.2. The specific composition can be adjusted to isolate the current of interest.
4. Gigaohm Seal Formation:
-
The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).
5. Whole-Cell Configuration:
-
A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
6. Voltage-Clamp Protocol:
-
The membrane potential is held at a specific holding potential (e.g., -80 mV).
-
A series of voltage steps are applied to elicit the ionic current of interest. The specific protocol varies depending on the ion channel being studied. For example, to measure hERG currents, a depolarizing pulse is followed by a repolarizing step to measure the characteristic tail current.
7. Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
-
To determine the IC50 value, baseline currents are recorded before the application of the drug. The drug is then perfused at increasing concentrations, and the steady-state block at each concentration is measured.
-
The percentage of current inhibition is plotted against the drug concentration, and the data is fitted with the Hill equation to determine the IC50.
Visualizing Cellular Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Conclusion
The in vitro data presented in this guide highlights this compound's role as a potent blocker of both sodium and potassium channels, consistent with its classification as a Class Ia antiarrhythmic agent. The comparative IC50 values demonstrate its efficacy relative to other drugs in its class, such as quinidine, flecainide, and propafenone. The detailed experimental protocol for the whole-cell patch-clamp technique provides a foundational methodology for researchers seeking to validate these findings or explore the effects of novel compounds on cardiac ion channels. This guide serves as a valuable resource for the objective assessment of this compound's in vitro properties, supporting further research and development in the field of cardiac electrophysiology.
References
- 1. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative electrophysiologic effects of metabolites of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electrophysiologic Profiles of Hydroquinidine and Its Metabolites
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the electrophysiologic effects of a parent drug versus its metabolites is crucial for predicting clinical efficacy and safety. This guide provides a detailed comparison of the electrophysiologic properties of hydroquinidine, a Class Ia antiarrhythmic agent, and its active metabolites, supported by experimental data.
This compound, a derivative of quinidine, exerts its antiarrhythmic effects primarily by modulating cardiac ion channels.[1][2] Its mechanism of action involves the blockade of both fast inward sodium (Na+) channels and delayed rectifier potassium (K+) channels.[1][3] This dual action leads to a decrease in the rate of cardiac cell depolarization, a prolongation of the action potential duration (APD), and an increase in the effective refractory period (ERP), thereby stabilizing the cardiac membrane and suppressing arrhythmias.[1][4]
The metabolic byproducts of this compound, particularly its hydroxylated metabolites, also exhibit significant electrophysiologic activity, contributing to both the therapeutic and potentially proarrhythmic effects of the parent drug.[4] The following sections detail the comparative electrophysiologic effects, the experimental methods used for their determination, and the underlying mechanisms of action.
Comparative Electrophysiologic Effects
The primary electrophysiologic effects of this compound and its metabolites have been investigated in vitro, with key differences observed in their potency and their impact on various phases of the cardiac action potential.
| Parameter | This compound (HQ) | 3-hydroxy-hydroquinidine (OH-HQ) | Quinidine (Q) | 3-hydroxy-quinidine (OH-Q) | Dithis compound | Quinidine-N-oxide | O-desmethylquinidine | 2'-oxoquinidinone |
| Vmax Depression (at 50 µM) | 54.6 ± 1.4% | 32.3 ± 1.9% | 45.9 ± 1.6% | 26.7 ± 2.6% | Significant at 10 µM | Not significant at 10 µM | Significant at 10 µM | Significant at 10 µM |
| Action Potential Duration (APD90) Lengthening | Observed at low concentrations and low frequency | Concentration-dependent increase | Observed at low concentrations and low frequency | Concentration-dependent increase | Significant prolongation | Significant prolongation | Significant prolongation | Significant prolongation |
| Effective Refractory Period (ERP) Increase | Observed at low concentrations and low frequency | Concentration-dependent increase | Observed at low concentrations and low frequency | Concentration-dependent increase | N/A | N/A | N/A | N/A |
| Recovery Kinetics of Vmax | Faster | Slower | Faster | Slower | Similar to quinidine | N/A | N/A | N/A |
| Induction of Early Afterdepolarizations (EADs) | Higher incidence | Lower incidence | Higher incidence | Lower incidence | Can cause EADs | N/A | Can cause EADs | N/A |
Data for HQ and its metabolite are from studies on guinea pig ventricular cells.[4] Data for quinidine and its metabolites are from studies on canine Purkinje fibers.[5] N/A indicates data not available from the cited sources.
Experimental Protocols
The data presented above were primarily obtained using standard microelectrode techniques to record transmembrane action potentials from isolated cardiac preparations.
In Vitro Electrophysiology in Guinea Pig Ventricular Cells:
-
Tissue Preparation: Single ventricular cells were isolated from guinea pig hearts.
-
Recording Technique: Standard microelectrode techniques were employed to measure transmembrane action potentials.
-
Parameters Measured:
-
Maximum upstroke velocity of phase 0 (Vmax): An indicator of the fast sodium current.
-
Action Potential Duration at 90% repolarization (APD90): A measure of the total duration of the action potential.
-
Effective Refractory Period (ERP): The interval during which a new action potential cannot be initiated.
-
-
Drug Application: The effects of this compound and its hydroxylated metabolite were assessed at various concentrations and pacing frequencies.[4]
In Vitro Electrophysiology in Canine Purkinje Fibers:
-
Tissue Preparation: Purkinje fibers were isolated from canine hearts.
-
Recording Technique: Standard microelectrode techniques were used to record transmembrane action potentials.
-
Stimulation Protocol: The preparations were stimulated at basic cycle lengths (BCLs) ranging from 300 to 8000 msec.
-
Drug Application: Quinidine and its metabolites were superfused at a concentration of 10 µM for 1 hour.[5]
-
Parameters Measured: Vmax and APD90 were recorded at baseline and after drug application.[5]
Mechanism of Action and Signaling Pathways
The electrophysiologic effects of this compound and its metabolites stem from their interaction with cardiac ion channels. The primary mechanism is the blockade of sodium and potassium channels, which alters the flow of ions across the cell membrane during the cardiac action potential.
Caption: Mechanism of action of this compound and its metabolites on cardiac ion channels.
The experimental workflow for assessing these electrophysiologic effects typically follows a standardized procedure in a laboratory setting.
Caption: Experimental workflow for in vitro electrophysiologic assessment.
Conclusion
The electrophysiologic effects of this compound are complex and are influenced by the activity of its metabolites. While both the parent drug and its metabolites contribute to the overall antiarrhythmic effect by blocking sodium and potassium channels, there are notable quantitative differences in their actions. The hydroxylated metabolites of this compound exhibit a less potent effect on Vmax depression but a more consistent and concentration-dependent prolongation of the action potential duration compared to the parent compound.[4] Furthermore, the slower recovery kinetics of Vmax with the metabolites suggest a different binding characteristic to the sodium channel.[4] These findings underscore the importance of considering the metabolic profile of this compound in drug development and clinical application, as the metabolites significantly contribute to its therapeutic and potentially arrhythmogenic profile.[4][5]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. documents.lab-cerba.com [documents.lab-cerba.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Comparative electrophysiologic effects of metabolites of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro electrophysiology of quinidine, its major metabolites and dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroquinidine Demonstrates Efficacy in Brugada Syndrome, Yet Faces Challenges with Side Effects
A comprehensive review of clinical data reveals that hydroquinidine is effective in reducing the inducibility and recurrence of ventricular arrhythmias in patients with Brugada syndrome (BrS) compared to placebo. However, its clinical utility is hampered by a significant incidence of side effects, primarily gastrointestinal intolerance.
Brugada syndrome is an inherited cardiac channelopathy that increases the risk of sudden cardiac death due to ventricular arrhythmias. While implantable cardioverter-defibrillators (ICDs) are the primary therapy for preventing sudden cardiac death, they do not prevent the occurrence of these life-threatening arrhythmias.[1][2] this compound, a class IA antiarrhythmic drug, has been investigated as a pharmacological option to suppress these arrhythmias.[1]
Clinical Efficacy in Preventing Arrhythmic Events
A key study evaluating this compound's efficacy was the QUIDAM study, a prospective, multicenter, randomized, double-blind, crossover trial.[2] In this study, patients with Brugada syndrome and an implanted ICD were randomized to receive either this compound or a placebo for 18 months, followed by a crossover to the other treatment for another 18 months.[2][3] The results showed that no arrhythmic events were reported while patients were on this compound therapy.[2] In contrast, during the placebo phase, there was one appropriate ICD shock, one self-terminating ventricular fibrillation, and one inappropriate ICD shock.[2]
Other long-term observational studies support these findings. One study from the Piedmont Brugada Registry demonstrated that this compound was effective in reducing the recurrence of ventricular arrhythmias in patients with a history of these events (5.9% recurrence rate with this compound).[1] Furthermore, in patients who underwent an electrophysiology study (EPS), this compound significantly reduced the inducibility of ventricular arrhythmias in 91.9% of patients.[1] Another study showed that this compound prevented ventricular tachycardia/ventricular fibrillation (VT/VF) inducibility in 76% of asymptomatic patients with inducible arrhythmias and prevented recurrence in all patients who had previously experienced multiple ICD shocks.[4]
| Study / Cohort | Treatment Group | Number of Patients | Primary Outcome | Result | Citation |
| QUIDAM Study | This compound | 50 (26 completed both phases) | Arrhythmic Events | 0 events | [2] |
| Placebo | 1 appropriate ICD shock, 1 self-terminating VF, 1 inappropriate ICD shock | [2] | |||
| Piedmont Brugada Registry (Secondary Prevention of VAs) | This compound | 17 | VA Recurrence | 5.9% recurrence rate | [1] |
| Piedmont Brugada Registry (EPS Guided) | This compound | 46 | Reduction of EPS Inducibility | 91.9% effective | [1] |
| Hermida et al. (2004) (Asymptomatic, Inducible) | This compound | 31 | Prevention of VT/VF Inducibility | 76% effective | [4] |
| Hermida et al. (2004) (Multiple ICD Shocks) | This compound | 4 | Prevention of VT/VF Recurrence | 100% effective | [4] |
Electrophysiological Effects and Mechanism of Action
This compound is a class IA antiarrhythmic drug that primarily acts by blocking the transient outward potassium current (Ito).[4][5] In Brugada syndrome, a gain of function in Ito is believed to be a key pathophysiological mechanism. By inhibiting this current, this compound helps to restore the electrical balance in the heart muscle, thereby reducing the likelihood of arrhythmias.[5] Studies have shown that this compound significantly increases the QTc interval and repolarization dispersion.[2]
Experimental Protocols
The QUIDAM Study
The QUIDAM study was a prospective, multicenter, randomized, double-blind, placebo-controlled, crossover study.
-
Participants: 50 patients with Brugada syndrome who had an ICD implanted.[2]
-
Design: Patients were randomly assigned to receive either this compound or a placebo for an 18-month period. After a 7-day washout period, patients were crossed over to the other treatment for a subsequent 18-month period.[3][6]
-
Dosage: The dose of this compound was adjusted to achieve a blood concentration between 3 and 6 µmol/L.[6]
-
Primary Endpoint: The primary endpoint was the time to the first appropriate ICD shock for ventricular arrhythmia.[6]
-
Data Collection: Patient's defibrillator recordings were analyzed every 6 months and whenever a patient experienced an ICD shock.[6]
Side Effects and Treatment Discontinuation
Despite its efficacy, this compound is associated with a high rate of side effects. In the QUIDAM study, 68% of patients experienced side effects, predominantly gastrointestinal, leading to treatment discontinuation in 26% of participants.[2] Similarly, a study from the Piedmont Brugada Registry reported that 28.6% of patients experienced side effects, with gastrointestinal intolerance being the most common (18.3%), resulting in a 25% treatment discontinuation rate.[1]
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. The QUIDAM study: this compound therapy for the management of Brugada syndrome patients at high arrhythmic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound therapy in Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Therapy For Preventing Ventricular Arrhythmia In Brugada syndrome: Do We Have The Answers Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Antiarrhythmic Efficacy of Hydroquinidine and Flecainide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic properties of hydroquinidine and flecainide, focusing on their mechanisms of action, electrophysiological effects, and clinical efficacy as reported in experimental and clinical studies.
Executive Summary
This compound, a Class Ia antiarrhythmic agent, and flecainide, a Class Ic agent, are both potent sodium channel blockers used in the management of cardiac arrhythmias. Their primary difference lies in their effects on cardiac repolarization. This compound prolongs the action potential duration through potassium channel blockade, while flecainide has minimal effect on repolarization. Clinical trial data, primarily from studies comparing flecainide to quinidine (a closely related compound to this compound), suggest that flecainide may be more effective in suppressing ventricular arrhythmias. For atrial fibrillation, their efficacy appears comparable, though flecainide may be better tolerated. The choice between these agents is often guided by the specific arrhythmia, underlying cardiac conditions, and the patient's tolerance to potential side effects.
Mechanism of Action
This compound: As a Class Ia antiarrhythmic, this compound primarily exerts its effect by blocking the fast inward sodium channels (INa) in cardiac cells.[1][2] This action decreases the rate of rise of phase 0 of the cardiac action potential, thereby slowing conduction velocity. Additionally, this compound blocks the delayed rectifier potassium currents (IKr and IKs), which leads to a prolongation of the repolarization phase (phase 3) of the action potential and an extended QT interval on an electrocardiogram (ECG).[3] This dual mechanism of sodium and potassium channel blockade contributes to its antiarrhythmic effects. This compound also possesses some anticholinergic properties.[3]
Flecainide: Flecainide is classified as a Class Ic antiarrhythmic agent, indicating its potent blockade of the fast inward sodium channels.[4] This significantly slows the upstroke of the cardiac action potential, leading to a marked decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.[4] Unlike Class Ia agents, flecainide has minimal effect on the duration of the action potential and, consequently, the QT interval.[4] Flecainide also exhibits a "use-dependent" blockade, meaning its effect is more pronounced at faster heart rates.[4] Furthermore, it has been shown to inhibit ryanodine receptor 2 (RyR2), a protein involved in calcium release from the sarcoplasmic reticulum, which may contribute to its efficacy in certain types of ventricular arrhythmias.[5]
Electrophysiological Effects
The distinct mechanisms of this compound and flecainide translate into different electrophysiological profiles.
| Electrophysiological Parameter | This compound | Flecainide |
| Sodium Channel Blockade | Moderate | Potent |
| Potassium Channel Blockade | Yes (IKr, IKs)[3] | Minimal |
| Action Potential Duration | Prolongs | No significant change[4] |
| QT Interval | Prolongs[3] | No significant change[5] |
| Conduction Velocity | Decreases | Markedly decreases[4] |
| Refractory Period | Prolongs | Minimal change |
Signalling Pathway Diagrams
Mechanism of Action of this compound.
Mechanism of Action of Flecainide.
Clinical Efficacy: A Comparative Analysis
Direct head-to-head clinical trials comparing this compound and flecainide are limited. The following data is primarily derived from studies comparing flecainide with quinidine, a closely related Class Ia antiarrhythmic to this compound.
Atrial Fibrillation
| Study | Comparison | Patient Population | Key Efficacy Endpoints | Results |
| The Flecainide Multicenter Atrial Fibrillation Study Group (1996)[6] | Flecainide vs. Quinidine | 239 patients with paroxysmal atrial fibrillation/flutter | Recurrence of atrial fibrillation | Both drugs were equally effective in controlling recurrences. Fewer patients on flecainide discontinued due to adverse effects. |
| Suttorp et al. (1989)[1] | Flecainide vs. Quinidine | 26 patients with paroxysmal atrial fibrillation | Abolition of supraventricular tachycardia | Flecainide 100 mg b.i.d. led to total abolition in 46% of patients, compared to 16% for quinidine 500 mg b.i.d. (p < 0.05). |
| Crijns et al. (1988)[7] | Flecainide vs. Quinidine | 60 patients for conversion of atrial fibrillation | Conversion to sinus rhythm | Overall conversion rates were similar (67% for flecainide, 60% for quinidine). For recent-onset AF (<10 days), conversion was 86% for flecainide and 80% for quinidine. |
| Borgeat et al. (1986)[8] | Flecainide vs. Quinidine | 19 patients with symptomatic paroxysmal atrial fibrillation | Complete control of symptoms and reduction in recurrence | Complete control was achieved in 4 of 19 patients with flecainide and 2 of 11 with quinidine. Both reduced the total duration of recurrence. |
Ventricular Arrhythmias
| Study | Comparison | Patient Population | Key Efficacy Endpoints | Results |
| The Flecainide-Quinidine Research Group (1983)[5] | Flecainide vs. Quinidine | 280 patients with chronic premature ventricular complexes (PVCs) | Suppression of PVCs, couplets, and ventricular tachycardia | 85% of flecainide patients had at least 80% suppression of PVCs, versus 57% of quinidine patients (p < 0.0001). 68% of flecainide patients had complete suppression of complex forms, versus 33% of quinidine patients (p < 0.0001). |
| Hodges et al. (1984)[9] | Flecainide vs. Quinidine | Multicenter trial in patients with ventricular arrhythmias | Reduction in ventricular premature complexes, couplets, and ventricular tachycardia | Flecainide was more effective than quinidine (p < 0.0001). |
| Kjekshus et al. (1983)[10] | Flecainide vs. Quinidine | 19 patients with chronic stable ventricular ectopic depolarizations | Suppression of total ventricular ectopic depolarizations | Mean suppression was 95% for flecainide and 56% for quinidine (p < 0.05). |
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive and are best reviewed in the full-text publications. The following provides a generalized workflow for a comparative antiarrhythmic clinical trial, based on the methodologies suggested in the reviewed literature.
Generalized Clinical Trial Workflow.
Conclusion
Both this compound and flecainide are effective antiarrhythmic agents with distinct electrophysiological profiles. The available clinical evidence, largely through comparative studies of flecainide and quinidine, suggests that flecainide may have superior efficacy in the suppression of ventricular arrhythmias. For atrial fibrillation, their effectiveness appears to be more comparable, with a potential tolerability advantage for flecainide. The choice of agent should be individualized based on the type of arrhythmia, the presence of structural heart disease, and the patient's overall clinical profile. Further head-to-head trials of this compound and flecainide are warranted to provide a more definitive comparison.
References
- 1. Flecainide versus quinidine in the prevention of paroxysms of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flecainide versus quinidine for treatment of chronic ventricular arrhythmias. A multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective comparison of flecainide versus quinidine for the treatment of paroxysmal atrial fibrillation/flutter. The Flecainide Multicenter Atrial Fibrillation Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flecainide versus quinidine for conversion of atrial fibrillation to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized double-blind crossover study comparing the efficacy and tolerability of flecainide and quinidine in the control of patients with symptomatic paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flecainide versus quinidine: results of a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of flecainide with quinidine for suppression of chronic stable ventricular ectopic depolarizations. A double-blind randomized study in ambulatory outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hydroquinidine's Impact on Ventricular Repolarization: A Comparative Guide
This guide provides a comprehensive comparison of hydroquinidine's effects on ventricular repolarization with alternative antiarrhythmic agents. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of key concepts.
Electrophysiological Effects on Ventricular Repolarization
This compound, a Class Ia antiarrhythmic agent, primarily exerts its effects by modulating cardiac ion channels. Its principal mechanism involves the blockade of both the fast inward sodium channels (INa) and the delayed rectifier potassium currents (IKr and IKs). This dual action leads to a decreased rate of depolarization and a prolongation of the repolarization phase of the cardiac action potential, respectively. The prolongation of ventricular repolarization is visibly manifested as an extended QT interval on an electrocardiogram (ECG).
Comparative Data: this compound vs. Alternatives
The following tables summarize quantitative data from preclinical and clinical studies, comparing the electrophysiological effects of this compound with its parent compound, quinidine, and other antiarrhythmic drugs.
Table 1: Preclinical Comparison of this compound, Quinidine, and Their Metabolites on Ventricular Action Potential Parameters
| Compound | Concentration (µM) | Vmax Depression (%) | APD90 Lengthening | Incidence of Early Afterdepolarizations (EADs) |
| This compound (HQ) | 50 | 54.6 ± 1.4 | Observed only at low concentration and low frequency | Higher than metabolites |
| Quinidine (Q) | 50 | 45.9 ± 1.6 | Observed only at low concentration and low frequency | Higher than metabolites |
| OH-Hydroquinidine (OH-HQ) | 50 | 32.3 ± 1.9 | Concentration-dependent increase | Lower than parent drug |
| OH-Quinidine (OH-Q) | 50 | 26.7 ± 2.6 | Concentration-dependent increase | Lower than parent drug |
| Data extracted from studies on guinea pig ventricular cells and rabbit Purkinje fibers.[1] |
Table 2: Clinical Comparison of this compound and Quinidine on Ventricular Tachycardia (VT) Induction
| Drug | Daily Dose | Prevention of Pacing-Induced VT |
| This compound | 600 mg | 35% of patients |
| Quinidine | 1100 mg | 28% of patients (in this direct comparison) |
| Data from a randomized, crossover trial in 14 patients with a history of myocardial infarction or dilated cardiomyopathy.[2] |
Table 3: Clinical Comparison of this compound vs. Placebo in Brugada Syndrome
| Parameter | This compound | Placebo | p-value |
| Mean QTc Interval (ms) | 433 ± 37 | 409 ± 32 | 0.027 |
| Tpeak-Tend Interval (ms) | 108 ± 27 | 89 ± 15 | <0.0001 |
| Arrhythmic Events | 0 | 3 (1 appropriate ICD shock, 1 self-terminating VF, 1 inappropriate ICD shock) | Not reported |
| Data from the QUIDAM study, a prospective, multicenter, randomized, double-blind crossover study in 50 patients with Brugada syndrome.[3] |
Table 4: Clinical Efficacy of Long-Term this compound in Short QT Syndrome (SQTS)
| Parameter | Before this compound | On this compound | p-value |
| Mean QTc Interval (ms) | 331 ± 3 | 391 ± 5 | <0.001 |
| Mean QTc Prolongation (ms) | - | 60 ± 6 | <0.001 |
| Rate of Life-Threatening Arrhythmic Events (LAE) | 40% | 0% | 0.03 |
| Annual Rate of LAE in Cardiac Arrest Survivors | 12% | 0% | 0.028 |
| Data from a cohort study of 17 patients with SQTS treated with a mean dose of 584 ± 53 mg/day of this compound for 6 ± 1 years.[4] |
Experimental Protocols
In Vitro Electrophysiological Studies
Objective: To characterize the effects of this compound and its comparators on cardiac action potentials.
Methodology:
-
Tissue Preparation: Ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) using enzymatic digestion. Alternatively, Purkinje fibers are dissected from the ventricles.
-
Recording Technique: Standard microelectrode techniques are employed to record transmembrane action potentials. A glass microelectrode filled with KCl is inserted into a single cell.
-
Experimental Solution: The tissue is superfused with a Tyrode's solution, a buffered salt solution that mimics the composition of extracellular fluid. The concentration of ions like potassium can be modified to investigate drug effects under specific conditions (e.g., low K+ to provoke arrhythmias).
-
Drug Administration: The drug of interest (this compound, quinidine, etc.) is added to the superfusion solution at various concentrations.
-
Pacing Protocol: The tissue is stimulated at different cycle lengths (frequencies) to assess the rate-dependent effects of the drug.
-
Data Analysis: Key action potential parameters are measured, including:
-
Vmax: Maximum upstroke velocity of phase 0, reflecting the sodium channel function.
-
Action Potential Duration (APD): Measured at 90% of repolarization (APD90), indicating the duration of the repolarization phase.
-
Effective Refractory Period (ERP): The minimum interval at which a second stimulus can elicit a propagating action potential.
-
Early Afterdepolarizations (EADs): Abnormal depolarizations during the repolarization phase, which can trigger arrhythmias.
-
Clinical Electrophysiological Studies
Objective: To assess the antiarrhythmic efficacy of this compound in patients.
Methodology:
-
Patient Selection: Patients with a history of ventricular arrhythmias or those with inherited arrhythmia syndromes (e.g., Brugada syndrome, SQTS) are enrolled.
-
Baseline Study: An initial electrophysiological study is performed in the absence of antiarrhythmic drugs. This involves introducing catheters with electrodes into the heart to record intracardiac electrical signals and to pace the heart.
-
Programmed Electrical Stimulation (PES): A standardized protocol of electrical stimuli is delivered to the ventricle to assess the inducibility of ventricular tachycardia (VT).
-
Drug Administration: Patients are treated with this compound (or a comparator/placebo) for a specified period.
-
Follow-up Study: The electrophysiological study with PES is repeated to determine if the drug has suppressed the inducibility of VT.
-
ECG Monitoring: 12-lead ECGs are recorded at baseline and during treatment to measure changes in the QT interval and other parameters.
-
Long-term Follow-up: Patients are monitored for the recurrence of spontaneous arrhythmias through clinical visits and, if applicable, data from implanted cardioverter-defibrillators (ICDs).
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound on Cardiac Ion Channels.
Experimental Workflow for In Vitro Validation
Caption: In Vitro Validation Workflow for this compound.
Clinical Application and Comparative Efficacy
Caption: Clinical Use of this compound vs. Alternatives.
References
- 1. Comparative electrophysiologic effects of metabolites of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of the efficacy of 2 delayed-action preparations of this compound and quinidine in the prevention of pacing induced ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The QUIDAM study: this compound therapy for the management of Brugada syndrome patients at high arrhythmic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swissdnalysis.ch [swissdnalysis.ch]
A Comparative Analysis of Hydroquinidine and Amiodarone on Cardiac Ion Channels
This guide provides a detailed comparative study of two prominent antiarrhythmic drugs, hydroquinidine and amiodarone, focusing on their distinct effects on cardiac ion channels. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the electrophysiological profiles of these agents.
Introduction to this compound and Amiodarone
This compound and amiodarone are antiarrhythmic drugs used to manage irregular heartbeats.[1][2] They are categorized under the Vaughan Williams classification system, which groups drugs based on their primary mechanism of action on the cardiac action potential.[3][4][5] this compound, a derivative of quinidine, is a classic Class Ia antiarrhythmic agent.[1][2][6] Its primary mechanism involves blocking fast sodium channels, though it also affects potassium channels.[1][2]
Amiodarone is a more complex agent, primarily classified as a Class III drug due to its significant effect on potassium channels, which prolongs the cardiac action potential.[3][6][7] However, it exhibits properties of all four Vaughan Williams classes, including sodium and calcium channel blockade, as well as non-competitive anti-adrenergic effects, making it a broad-spectrum antiarrhythmic.[3][6][8][9] This multifaceted action contributes to its high efficacy but also to a complex side-effect profile.[10][11]
Comparative Effects on Cardiac Ion Channel Currents
The differential effects of this compound and amiodarone on various cardiac ion channels underpin their distinct clinical applications and proarrhythmic potentials. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these drugs on specific ion channels. The data, primarily derived from whole-cell patch-clamp experiments on expressed channels in cell lines like HEK293 or isolated cardiomyocytes, are summarized below.
Note: Data for this compound is often supplemented with data from its parent compound, quinidine, due to their similar mechanisms.
| Ion Channel | Current | This compound / Quinidine (IC50) | Amiodarone (IC50) | Test System |
| Sodium Channel | Peak INa (Nav1.5) | 28.9 ± 2.2 µM[12] | 178.1 ± 17.2 µM (tonic block)[13][14] | HEK293 Cells |
| Late INa (Nav1.5) | Not Available | 3.0 ± 0.9 µM[13][14] | HEK293 Cells | |
| Activated State | Not Available | 3.6 µM[15][16] | Rat Cardiac Myocytes | |
| Potassium Channels | hERG (IKr) | 0.8 µM[17] | 0.8 ± 0.1 µM[13][14] 9.8 µM[18] 47.0 ± 5.0 nM[19] | HEK293 Cells Xenopus Oocytes HEK293 Cells |
| KATP | Not Available | 2.3 µM[20] 0.24 µM[14] | Rat Ventricular Myocytes MIN6 Cells | |
| IKAS (SK2) | Not Available | 2.67 ± 0.25 µM[21] | HEK293 Cells | |
| IK1 | Not Available | Causes block at 5-20 µM[22] | Guinea Pig Ventricular Myocytes | |
| Calcium Channel | L-type (ICa,L) | Not Available | 0.27 µM (Ki)[14] | Rat/Rabbit Myocardial Membranes |
Signaling Pathways and Experimental Workflow
The interaction of these drugs with cardiac ion channels directly modulates the cardiac action potential, the fundamental electrical event governing heart muscle contraction.
Caption: Mechanisms of this compound and Amiodarone on cardiac ion channels.
The data presented are typically acquired through rigorous electrophysiological techniques, most notably the whole-cell patch-clamp method.
Caption: Standard workflow for whole-cell patch-clamp electrophysiology.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
The gold standard for characterizing the effects of compounds on ion channel function is the whole-cell patch-clamp technique.[14] This method allows for the direct measurement of ionic currents flowing through channels in the membrane of a single cell.
-
Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression.[14] These cells are stably or transiently transfected to express the specific cardiac ion channel of interest (e.g., hERG for IKr, SCN5A for Nav1.5).
-
Alternatively, primary cardiomyocytes isolated from animal models (e.g., rat, guinea pig) are used to study currents in a more native environment.[20][22]
-
-
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular ionic composition, is pressed against the membrane of a selected cell.
-
Suction is applied to form a high-resistance "gigaseal" between the pipette and the cell membrane.
-
A further pulse of suction ruptures the membrane patch under the pipette tip, establishing the "whole-cell" configuration, which allows electrical access to the entire cell membrane.
-
A voltage-clamp amplifier holds the cell membrane potential at a set value and records the current required to maintain this potential, which is equivalent to the current flowing through the ion channels.
-
-
Voltage Protocols and Drug Application:
-
Specific voltage-clamp protocols are applied to isolate the current of interest.[14] For example, to measure IKr (hERG current), a depolarizing pulse activates the channels, and the subsequent repolarizing step elicits a characteristic "tail current" that is measured.[14]
-
The baseline current is recorded, after which the cell is perfused with bath solutions containing increasing concentrations of the test compound (e.g., this compound or amiodarone).[14] The effect on the ionic current is recorded at each concentration until a steady-state inhibition is achieved.
-
-
IC50 Calculation:
-
The percentage of current inhibition is calculated for each drug concentration relative to the baseline current.
-
This data is plotted to generate a dose-response curve, typically fitted to the Hill equation.
-
The IC50 value, representing the drug concentration that causes 50% inhibition of the maximal current, is determined from this curve.[14]
-
Conclusion
This compound and amiodarone exhibit markedly different profiles of cardiac ion channel inhibition. This compound acts as a potent blocker of the peak sodium current (INa) with moderate effects on the rapid delayed rectifier potassium current (IKr), consistent with its Class Ia classification.
In contrast, amiodarone displays a complex, multi-channel blocking profile. It is a highly potent blocker of IKr (hERG), which is its primary Class III antiarrhythmic action.[7] However, it also significantly inhibits the late sodium current (Late INa) at concentrations much lower than those required to block the peak sodium current.[13] This preferential block of the late INa may contribute to its lower risk of causing torsades de pointes compared to other Class III agents, despite significant QT prolongation.[7][13] Furthermore, its inhibitory effects on calcium channels and ATP-sensitive potassium channels, along with its beta-blocking properties, contribute to its broad efficacy.[6][8][20]
This comparative analysis, supported by quantitative data and established experimental protocols, provides a clear framework for understanding the distinct electrophysiological signatures of this compound and amiodarone, which is essential for ongoing research and the development of safer and more effective antiarrhythmic therapies.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 4. partone.litfl.com [partone.litfl.com]
- 5. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Cin-Quin vs. Amiodarone for Ventricular Arrhythmia: Important Differences and Potential Risks. [goodrx.com]
- 12. researchgate.net [researchgate.net]
- 13. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Amiodarone: biochemical evidence for binding to a receptor for class I drugs associated with the rat cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. physoc.org [physoc.org]
- 20. Amiodarone inhibits cardiac ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amiodarone Inhibits Apamin-Sensitive Potassium Currents | PLOS One [journals.plos.org]
- 22. Amiodarone blocks the inward rectifier potassium channel in isolated guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Safety and Efficacy of Hydroquinidine and Alternative Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and efficacy of hydroquinidine with several alternative antiarrhythmic drugs: amiodarone, propafenone, flecainide, sotalol, and dronedarone. The information is compiled from a review of clinical trial data and pharmacological literature to support research and development in the field of antiarrhythmic therapies.
Executive Summary
This compound, a Class IA antiarrhythmic agent, has demonstrated efficacy in managing specific arrhythmias, particularly in the context of channelopathies like Brugada syndrome. However, its long-term use is associated with a notable side-effect profile, including gastrointestinal intolerance and potential proarrhythmic events. This guide presents a comparative analysis of this compound against a range of alternative antiarrhythmic drugs from different classes, providing quantitative data on their long-term safety and efficacy, detailing experimental protocols of key studies, and visualizing their mechanisms of action.
Comparative Data on Long-Term Safety and Efficacy
The following tables summarize quantitative data from long-term clinical trials, offering a comparative overview of this compound and its alternatives.
Table 1: Long-Term Efficacy of Antiarrhythmic Drugs
| Drug | Indication | Study/Trial | Follow-up Duration | Efficacy Endpoint | Efficacy Rate | Citation(s) |
| This compound | Brugada Syndrome | Piedmont Brugada Registry | Median 61 months | Reduction of VA inducibility at EPS | 91.9% | [1] |
| Brugada Syndrome | QUIDAM Study | 36 months | Prevention of life-threatening ventricular arrhythmia | No arrhythmic events reported under HQ therapy | ||
| Amiodarone | Atrial Fibrillation | SAFE-T | 1 to 4.5 years | Maintenance of sinus rhythm | Superior to sotalol and placebo | [2] |
| Atrial Fibrillation | Meta-analysis | - | Achieving sinus rhythm | More effective than placebo or rate control | [3] | |
| Propafenone | Atrial Fibrillation | ERAFT | - | Prevention of symptomatic paroxysmal AF | Superior to placebo | [4] |
| Atrial Fibrillation | - | 30 months | Complete or partial control of AF | 38% | [5] | |
| Flecainide | Supraventricular Tachycardia | Open-label extension | Mean 15 months | Months arrhythmia-free (PSVT) | 75% | [6] |
| Atrial Fibrillation (with stable CAD) | Propensity-matched study | 3 years | Lower mortality and MACE vs. Class III AADs | - | [7] | |
| Sotalol | Ventricular Arrhythmias | Placebo-controlled trial | 6 weeks | ≥75% VPC reduction | 34% (low-dose), 71% (high-dose) | [4] |
| Atrial Fibrillation | SAFE-T | 1 to 4.5 years | Maintenance of sinus rhythm | Superior to placebo, inferior to amiodarone | [2] | |
| Dronedarone | Atrial Fibrillation | ATHENA Trial | Mean 21 months | Reduction of CV hospitalization or death | 24% risk reduction vs. placebo | [8] |
Table 2: Long-Term Safety Profile of Antiarrhythmic Drugs
| Drug | Study/Trial | Follow-up Duration | Discontinuation Rate due to Adverse Events | Key Adverse Events (with rates where available) | Mortality Data | Citation(s) |
| This compound | Piedmont Brugada Registry | Median 61 months | 12.5% | Gastrointestinal intolerance (18.3%), QTc prolongation (16.7% of discontinuations), elevated liver enzymes (8.3% of discontinuations) | No cardiac arrest occurred during follow-up. | [1] |
| QUIDAM Study | 36 months | 26% | Mainly gastrointestinal | - | ||
| Amiodarone | Meta-analysis | - | Higher than placebo or rate control | Pulmonary toxicity, thyroid dysfunction, liver abnormalities, skin discoloration | Not associated with an increased risk of long-term mortality compared to placebo or rate control. | [3] |
| Propafenone | Multicenter Study | Mean 14.4 months | 15% | Arrhythmia aggravation, congestive heart failure, conduction disturbances (more frequent in patients with heart disease) | 16 deaths, 1 considered contributory. | [9] |
| Flecainide | CAST Trial | Mean 10 months | - | Proarrhythmia | Excess of deaths due to arrhythmia in post-MI patients. | [10] |
| Meta-analysis (SVT) | - | 4.4% | Dizziness, visual disturbances | No significant difference in mortality vs. control. | [11] | |
| Sotalol | Long-term follow-up | Mean 36 months | 11% | Fatigue, bradycardia, proarrhythmia (Torsades de Pointes) | 4 sudden cardiac deaths in one study. | [12] |
| SWORD Trial | Mean 148 days | - | Proarrhythmia | Increased mortality in patients with LV dysfunction post-MI. | [13] | |
| Dronedarone | ATHENA Trial | Mean 21 months | Higher than placebo | Bradycardia, QT prolongation, nausea, diarrhea | No significant difference in overall mortality vs. placebo. | [14] |
| PALLAS Trial | - | - | Increased mortality in patients with permanent AF. | - | [15] |
Experimental Protocols
This section details the methodologies of key clinical trials cited in this guide to provide a deeper understanding of the evidence base.
This compound: The QUIDAM Study
-
Objective: To provide evidence-based data supporting this compound (HQ) use to prevent life-threatening ventricular arrhythmia in high-risk patients with Brugada Syndrome (BrS).
-
Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled study with two 18-month crossover phases.
-
Patient Population: 50 patients with BrS and an implanted implantable cardioverter-defibrillator (ICD). Mean age was 47.0 ± 11.4 years, and 84% were male.
-
Inclusion Criteria: Patients with a diagnosis of BrS and an ICD.
-
Exclusion Criteria: Included subjects not fulfilling inclusion criteria and those with specific prior this compound treatment parameters.[16]
-
Dosing and Administration: Patients received either HQ or a placebo for 18 months, followed by a crossover to the other treatment for another 18 months.
-
Endpoints: The primary endpoint was the prevention of life-threatening ventricular arrhythmia.
Dronedarone: The ATHENA Trial
-
Objective: To assess the efficacy of dronedarone 400 mg twice daily for the prevention of cardiovascular hospitalization or death from any cause in patients with atrial fibrillation/atrial flutter (AF/AFl).[14]
-
Study Design: A placebo-controlled, double-blind, parallel-arm trial.[14]
-
Patient Population: 4,628 patients with paroxysmal or persistent AF or AFl and additional cardiovascular risk factors.[14]
-
Inclusion Criteria: Patients aged ≥75 years, or <75 years with at least one additional risk factor (hypertension, diabetes, previous cerebrovascular event, left atrial diameter >50 mm, or left ventricular ejection fraction <40%).[8]
-
Exclusion Criteria: Included permanent AF, unstable hemodynamics, and NYHA class IV heart failure.[14]
-
Dosing and Administration: Patients were randomized to receive dronedarone 400 mg twice daily or a matching placebo.[14]
-
Endpoints: The primary endpoint was the first occurrence of cardiovascular hospitalization or death from any cause. Secondary endpoints included death from any cause, cardiovascular death, and hospitalization for cardiovascular reasons.[17]
Amiodarone and Sotalol: The SAFE-T Trial
-
Objective: To compare the effects of amiodarone, sotalol, and placebo in maintaining sinus rhythm in patients with persistent atrial fibrillation converted to sinus rhythm.[2]
-
Study Design: A randomized, double-blind, multicenter, placebo-controlled trial.
-
Patient Population: 665 patients with persistent atrial fibrillation who were receiving anticoagulants.[2]
-
Dosing and Administration: Patients were randomly assigned to receive amiodarone, sotalol, or placebo.
-
Endpoints: The primary endpoint was the time to recurrence of atrial fibrillation beginning on day 28, determined by weekly transtelephonic monitoring.[2]
Propafenone: The ERAFT Study
-
Objective: To prove that the sustained-release (SR) formulation of propafenone is superior to placebo in preventing symptoms of paroxysmal atrial fibrillation (AF).[4]
-
Study Design: A double-blind, multicenter, multinational, placebo-controlled trial.[4]
-
Patient Population: Patients with symptomatic paroxysmal AF.
-
Dosing and Administration: Patients were randomized to receive propafenone SR 325 mg twice daily, 425 mg twice daily, or placebo.[4]
-
Endpoints: The primary endpoint was the time to the first recurrence of symptomatic arrhythmia.[4]
Flecainide: The CAST Trial
-
Objective: To test the hypothesis that suppression of ventricular ectopy after a myocardial infarction reduces the incidence of sudden death.[10]
-
Study Design: A randomized, placebo-controlled trial.[10]
-
Patient Population: 1,498 patients with a recent myocardial infarction and asymptomatic or mildly symptomatic ventricular arrhythmia.[10]
-
Dosing and Administration: Patients in whom ventricular ectopy could be suppressed with encainide, flecainide, or moricizine were randomly assigned to receive either the active drug or a placebo.[10]
-
Endpoints: The primary endpoint was death from arrhythmia.[18]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the primary mechanisms of action of this compound and the compared antiarrhythmic drugs.
Conclusion
The selection of an antiarrhythmic agent for long-term therapy requires a careful assessment of the individual patient's clinical profile, including the type of arrhythmia, underlying cardiac conditions, and potential for adverse effects. This compound remains a therapeutic option in specific clinical scenarios, such as Brugada syndrome, where it has shown efficacy in reducing arrhythmic events. However, its use is often limited by its side-effect profile.
The alternatives presented in this guide offer a broader range of mechanisms and have been extensively studied in larger patient populations with various types of arrhythmias. Amiodarone, despite its potential for organ toxicity, remains a highly effective agent for maintaining sinus rhythm. Propafenone and flecainide are effective options for patients without structural heart disease, though the risk of proarrhythmia necessitates careful patient selection, as highlighted by the CAST trial. Sotalol offers the dual benefit of beta-blockade and potassium channel blockade but also carries a risk of Torsades de Pointes. Dronedarone, a newer agent, has shown a favorable safety profile in certain patient populations but has also been associated with increased mortality in others, underscoring the importance of adherence to its specific indications.
This comparative guide is intended to serve as a resource for researchers and drug development professionals in the ongoing effort to develop safer and more effective antiarrhythmic therapies. The provided data and experimental protocols offer a foundation for further investigation and a framework for the evaluation of novel antiarrhythmic compounds.
References
- 1. Long term use of flecainide in patients with supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Benefits and Risks of Long-term Amiodarone Therapy for Persistent Atrial Fibrillation: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of sotalol for therapy of complex ventricular arrhythmias and comparisons with placebo and class I antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long term efficacy of propafenone for prevention of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term safety and efficacy of flecainide in the treatment of supraventricular tachyarrhythmias: the United States experience. The Flecainide Supraventricular Tachyarrhythmia Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term outcomes in patients treated with flecainide for atrial fibrillation with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news.sanofi.us [news.sanofi.us]
- 9. europeanreview.org [europeanreview.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Meta-analysis of flecainide safety in patients with supraventricular arrhythmias - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Long-term results of electrophysiologically guided sotalol therapy for life-threatening ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acpjournals.org [acpjournals.org]
- 14. Effect of Dronedarone on Cardiovascular Outcomes in High-Risk Patients With Atrial Fibrillation or Atrial Flutter - American College of Cardiology [acc.org]
- 15. iris.unimore.it [iris.unimore.it]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Efficacy and safety of long-term oral flecainide acetate in patients with responsive supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hydroquinidine
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of hydroquinidine, a quinidine derivative, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Due to its potential hazards and toxicity, particularly to aquatic life, it is imperative that this compound waste be managed in a controlled and informed manner.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for similar compounds indicates that they can be harmful if swallowed and are very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.[1]
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust or aerosols.[1][2]
-
Spill Management: In the event of a spill, do not wash it down the drain.[1] Instead, collect the material using appropriate absorbent pads and place it in a sealed, labeled container for disposal.[1][3]
Step-by-Step Disposal Protocol
The recommended and most compliant method for the disposal of this compound is through a licensed professional waste disposal service.[1] Attempting to neutralize or chemically treat this compound in a standard laboratory setting is not advised due to the potential for incomplete reactions and the generation of other hazardous byproducts.[1]
Procedure for Professional Disposal:
-
Segregation and Containment:
-
Isolate all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, spatulas, weighing boats), and contaminated PPE.[1]
-
Place all solid waste into a dedicated, clearly labeled, and sealable hazardous waste container that is compatible with the chemical.[1]
-
For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
-
Labeling:
-
Storage:
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.[1]
-
-
Documentation:
-
Maintain a detailed inventory of the hazardous waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.
-
Disposal of Contaminated Packaging:
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible option.[2]
Data Presentation: Summary of Disposal Guidelines
| Waste Type | Containment | Labeling | Disposal Method | Regulatory Considerations |
| Solid this compound Waste | Dedicated, sealed, compatible hazardous waste container.[1] | "Hazardous Waste," "this compound," and other required identifiers.[1] | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] | Must comply with all applicable local, state, and federal laws and regulations.[2] |
| Liquid this compound Waste | Dedicated, leak-proof, sealed hazardous waste container.[1] | "Hazardous Waste," "this compound," and other required identifiers.[1] | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] | Do not discharge to sewer systems or the environment.[2] |
| Contaminated Labware & PPE | Place in a designated hazardous waste container.[1] | "Hazardous Waste" and a description of the contents. | Disposal as hazardous waste through a licensed service.[3] | Treat as hazardous waste. |
| Empty Containers | Triple-rinse (or equivalent).[2] | Deface original label. | Offer for recycling/reconditioning or puncture and dispose of in a sanitary landfill.[2] | Follow institutional guidelines. |
Experimental Protocols
As the primary recommendation is to utilize a professional waste disposal service, detailed experimental protocols for the chemical treatment of this compound are not provided. This approach mitigates the risk of incomplete reactions and the generation of unknown hazardous byproducts.
Mandatory Visualization: Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling hydroquinidine
Essential Safety and Handling Guide for Hydroquinidine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds like this compound is of paramount importance. This guide delivers crucial safety and logistical information, offering a direct, procedural framework for laboratory operations involving this compound, from initial handling to final disposal. Adherence to these protocols is vital for minimizing exposure risk and ensuring a safe research environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is non-negotiable when working with this compound. The following equipment is recommended to ensure minimal exposure.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye & Face Protection | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields that conform to EU EN166 or US NIOSH standards.[1][2] A face shield should be used in situations where splashing is a risk.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Use impermeable gloves that have been inspected for integrity prior to use.[1][2][6] After handling, wash hands thoroughly.[1][7][8] For potent compounds, wearing two pairs of gloves can provide additional protection.[3] |
| Skin & Body Protection | Laboratory Coat / Impervious Gown | A long-sleeved lab coat or an impervious gown that closes in the back should be worn to prevent skin contact.[1][6][9] |
| Respiratory Protection | Fume Hood / Respirator | Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][10][11] If ventilation is inadequate or dust formation is likely, a NIOSH-approved respirator is necessary.[1][4][6] |
Operational Plan: Safe Handling Protocol
A systematic workflow is essential for maintaining safety and the integrity of the compound.
Preparation and Engineering Controls
-
Ventilation: Ensure work is conducted in an area with adequate ventilation, such as a laboratory fume hood, to minimize inhalation exposure.[6][10]
-
Emergency Equipment: Before beginning work, locate and verify the functionality of the nearest eyewash station and safety shower.[2][10]
-
Storage: Keep the this compound container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from direct sunlight.[6][10]
Compound Handling
-
Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[1][6]
-
Minimize Dust: Handle the solid compound carefully to avoid the formation of dust and aerosols.[1][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[6][8] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[6][7][8]
First Aid Measures
Immediate and appropriate responses to exposure are critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth. Seek immediate medical attention.[1][8][10] |
| Skin Contact | Remove all contaminated clothing. Immediately rinse the affected skin area thoroughly with large amounts of water. Call a physician.[1][8][10] |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][8][10] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1][8][10] |
Spill and Disposal Plan
Spill Management Protocol
In the event of a spill, a swift and organized response is critical to contain the hazard.
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the affected area and restrict access.[6]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Use Full PPE: Before cleaning, don the full recommended personal protective equipment.[10]
-
Containment:
-
Collection: Place all contaminated materials into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[6][11]
-
Decontamination: Clean the spill surface thoroughly.
-
Environmental Protection: Prevent the spilled material from entering drains or water courses.[1]
Caption: Workflow for safe handling and disposal of this compound.
Disposal Procedures
Proper disposal is a critical final step to ensure laboratory safety and environmental protection.
-
Regulatory Compliance: All waste containing this compound must be disposed of in accordance with applicable federal, state, and local regulations.[13]
-
Segregation and Containment: Isolate all waste contaminated with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and used PPE.[11]
-
Waste Containers: Place all waste into dedicated, clearly labeled, and sealed hazardous waste containers.[11]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[11] This is the most compliant and recommended disposal method.[11] Do not pour this compound waste down the drain.[6]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pogo.ca [pogo.ca]
- 4. pppmag.com [pppmag.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. abmole.com [abmole.com]
- 11. benchchem.com [benchchem.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
